molecular formula C9H5Cl2N B101551 1,4-Dichloroisoquinoline CAS No. 15298-58-5

1,4-Dichloroisoquinoline

Cat. No.: B101551
CAS No.: 15298-58-5
M. Wt: 198.05 g/mol
InChI Key: HAOKHVBZPIURMZ-UHFFFAOYSA-N
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Description

1,4-Dichloroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKHVBZPIURMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348826
Record name 1,4-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15298-58-5
Record name 1,4-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dichloroisoquinoline for Advanced Research

This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, reactivity, and critical role as a scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of chlorine atoms into this scaffold, as in this compound, is a strategic chemical modification. Halogenation, particularly chlorination, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile. These changes can enhance binding affinity to biological targets and improve pharmacokinetic properties, making chlorinated heterocycles a cornerstone in the development of new therapeutic agents.[1][2]

This compound is not typically an end-product but rather a versatile starting material. Its two chlorine atoms, positioned at electronically distinct locations, exhibit differential reactivity. This allows for selective, stepwise functionalization, making it an ideal platform for building diverse molecular libraries for screening in drug discovery programs, particularly in the search for novel anticancer and antimicrobial agents.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic application.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 15298-58-5[3]
Molecular Formula C₉H₅Cl₂N[3]
Molecular Weight 198.05 g/mol [3]
Appearance Colorless to pale yellow solid[3]
Melting Point 92-94 °C
Boiling Point 310.9 ± 22.0 °C (Predicted)
Density 1.407 g/cm³
Spectroscopic Characterization Protocol

The following protocols outline the standard methods for confirming the structural integrity of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Justification: NMR provides the most definitive information about the molecular structure, showing the chemical environment of each proton and carbon atom.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent that dissolves the analyte well without interfering with the signals. Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

  • ¹H NMR Acquisition (400 MHz):

    • Expected Signals: The aromatic region (7.5-8.5 ppm) should display a complex multiplet pattern corresponding to the five protons on the fused benzene ring. The specific splitting patterns arise from proton-proton coupling.

  • ¹³C NMR Acquisition (100 MHz):

    • Expected Signals: Nine distinct signals are expected. Two signals will be in the range typical for carbons attached to chlorine atoms (~140-150 ppm), while the remaining seven will be in the aromatic region (~120-140 ppm).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Justification: FT-IR is used to identify the presence of key functional groups.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[5]

  • Data Acquisition:

    • Expected Bands:

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~1600-1450 cm⁻¹: C=C and C=N bond stretching within the aromatic rings.

      • ~850-750 cm⁻¹: C-Cl stretching vibrations.[5]

Protocol 3: Mass Spectrometry (MS)

  • Justification: MS confirms the molecular weight and provides information about the elemental composition through isotopic patterns.

  • Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Analysis:

    • Molecular Ion (M⁺): A prominent cluster of peaks should be observed around m/z 197, 199, and 201. This characteristic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these peaks (approximately 9:6:1 ratio) are a definitive signature for a dichlorinated compound.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

General Synthesis Pathway

This compound is typically synthesized via the chlorination of an isoquinoline precursor.[3] A common approach involves the treatment of isocarbostyril (isoquinolin-1-one) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

cluster_synthesis Synthesis Workflow Start Isocarbostyril (Isoquinolin-1-one) Reaction Chlorination Reaction (Heat) Start->Reaction Reagent Chlorinating Agent (e.g., POCl₃/PCl₅) Reagent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Protocol 4: Illustrative Synthesis

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with isocarbostyril and an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until it is alkaline. The product will often precipitate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The C1 chlorine is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the C4 chlorine. This allows for selective functionalization, which is a key strategy in building molecular diversity.

A primary application is the synthesis of 4-aminoisoquinoline derivatives, which are analogs of the widely used 4-aminoquinoline antimalarial drugs like chloroquine.[4]

cluster_reactivity Reactivity & Derivatization Start This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Start->Reaction Nucleophile Primary or Secondary Amine (R-NH₂) Nucleophile->Reaction Product 1-Amino-4-chloroisoquinoline Derivative Reaction->Product Further Further Functionalization at C4 Position Product->Further

Caption: Selective functionalization of this compound via SₙAr.

This selective reactivity allows chemists to introduce a side chain at the C1 position, which can be tailored to interact with specific biological targets. The remaining chlorine at the C4 position can then be either retained or replaced in a subsequent step to further tune the molecule's properties. This stepwise approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery.

Safety and Handling

Scientific advancement must not come at the cost of safety. This compound is an irritant and toxic compound that requires careful handling.[3]

Protocol 5: Safe Handling and Emergency Procedures

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical splash goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly within the field of drug discovery. Its strategic importance lies in the privileged isoquinoline scaffold and the differential reactivity of its two chlorine atoms, which permits controlled, stepwise derivatization. By adhering to rigorous characterization, synthesis, and safety protocols as outlined in this guide, researchers can effectively and safely leverage the chemical potential of this compound to advance the search for novel and effective therapeutic agents.

References

  • This compound - ChemBK. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Safety data sheet - Otto Chemie. (n.d.).
  • SAFETY DATA SHEET - [Specific Chemical]. (n.d.). Retrieved from a representative source for quinoline-based compounds.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.).
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF - ResearchGate. (2025, August 9).
  • NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6).
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).

Sources

Spectroscopic Profile of 1,4-Dichloroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dichloroisoquinoline is a halogenated heterocyclic compound with a rigid bicyclic aromatic structure. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, where the introduction of chlorine atoms can modulate electronic properties, lipophilicity, and biological activity. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with experimentally determined data for structurally related analogues, including 1-chloroisoquinoline, 4-chloroisoquinoline, and various dichloroquinolines.

This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only the expected data but also the scientific rationale behind it, along with detailed experimental protocols for data acquisition.

Overall Spectroscopic Workflow

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation of This compound NMR->Structure IR->Structure MS->Structure

Figure 1. Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the isoquinoline core.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the isoquinoline ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.30 - 8.40s-
H-58.15 - 8.25d7.5 - 8.5
H-67.65 - 7.75t7.0 - 8.0
H-77.80 - 7.90t7.0 - 8.0
H-88.05 - 8.15d7.5 - 8.5

Rationale for Predictions:

  • H-3: The proton at the C-3 position is expected to be a singlet as it has no adjacent protons. Its chemical shift will be downfield due to the anisotropic effect of the neighboring nitrogen atom.

  • H-5, H-6, H-7, H-8: These protons on the benzene ring will exhibit characteristic splitting patterns for a substituted aromatic system. H-5 and H-8 will be doublets due to coupling with H-6 and H-7, respectively. H-6 and H-7 will appear as triplets (or more complex multiplets due to mutual coupling). The electron-withdrawing effect of the chlorine at C-4 will deshield the peri-proton H-5, shifting it further downfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the isoquinoline ring. The chemical shifts are significantly affected by the electronegative chlorine substituents.

CarbonPredicted Chemical Shift (δ, ppm)
C-1152 - 154
C-3123 - 125
C-4145 - 147
C-4a128 - 130
C-5129 - 131
C-6127 - 129
C-7130 - 132
C-8128 - 130
C-8a135 - 137

Rationale for Predictions:

  • C-1 and C-4: The carbons directly attached to the chlorine atoms (ipso-carbons) will be significantly deshielded and appear at a lower field.

  • C-3: This carbon, situated between the nitrogen and the chlorine-bearing C-4, will also experience a downfield shift.

  • Carbons of the Benzene Ring (C-4a, C-5, C-6, C-7, C-8, C-8a): Their chemical shifts are predicted based on the expected electronic distribution in the isoquinoline ring system, with carbons in closer proximity to the electron-withdrawing groups being more deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1620 - 1580Medium-StrongC=N stretch (isoquinoline ring)
1550 - 1450Medium-StrongC=C stretch (aromatic rings)
850 - 750StrongC-Cl stretch
800 - 600Medium-StrongAromatic C-H out-of-plane bending

Rationale for Predictions:

  • Aromatic C-H Stretch: The presence of the aromatic rings will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹.

  • C=N and C=C Stretches: The conjugated double bonds within the isoquinoline ring system will result in characteristic absorptions in the 1620-1450 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine bonds are expected to produce strong absorption bands in the fingerprint region, typically between 850 and 750 cm⁻¹.[1]

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will appear as medium to strong bands in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
m/zRelative Intensity (%)Assignment
197/199/201High[M]⁺ (Molecular ion)
162/164Medium[M - Cl]⁺
127Low[M - 2Cl]⁺
101Medium[C₇H₄N]⁺

Rationale for Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight of this compound is 197 g/mol .

  • Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a chlorine atom to form the [M - Cl]⁺ ion, which will also exhibit an isotopic pattern for one chlorine atom. Subsequent loss of the second chlorine atom will lead to the [M - 2Cl]⁺ fragment. Further fragmentation of the isoquinoline ring can lead to smaller charged species.[2]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electron ionization (EI) or electrospray ionization (ESI) source.

  • EI-MS Parameters (for GC-MS):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern, and to elucidate the fragmentation pathways.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and comparative data from analogous compounds. The presented NMR, IR, and MS data, along with the rationale for their interpretation and detailed experimental protocols, serve as a valuable resource for researchers working with this and related heterocyclic compounds. While these predicted data offer a strong foundation for the characterization of this compound, it is imperative that they are confirmed with experimental data once it becomes available. The synergistic use of these spectroscopic techniques will enable the unambiguous identification and further investigation of this important chemical entity in various scientific endeavors.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed.
  • Halogenated Organic Compounds. Spectroscopy Online.

Sources

Introduction: The Strategic Importance of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloroisoquinoline

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active molecules and marketed pharmaceuticals.[1] Among its many derivatives, this compound serves as a highly versatile and crucial intermediate for the synthesis of novel therapeutic agents, pesticides, and dyes.[2] The introduction of chlorine atoms at the 1 and 4 positions provides reactive handles for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs.[1] This guide provides a comprehensive overview of the predominant and most reliable synthetic route to this compound, starting from the readily available precursor, 4-hydroxyisoquinolin-1(2H)-one. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, provides field-tested experimental protocols, and addresses critical safety considerations to ensure reproducible and safe execution in a research and development setting.

The rigid, bicyclic aromatic structure of isoquinoline offers a versatile framework for developing molecules that can interact with a multitude of biological targets.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The strategic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is particularly susceptible to nucleophilic substitution, a characteristic leveraged in the synthesis of numerous 1-substituted isoquinoline derivatives.[3] This allows for the sequential and controlled introduction of various functional groups, making it an invaluable building block for creating libraries of compounds for high-throughput screening and lead optimization.

This guide focuses on the most robust and widely employed synthetic strategy: the direct chlorination of an isoquinoline-1,4-dione precursor system. We will delve into the mechanistic intricacies of this transformation, provide a detailed, step-by-step protocol, and outline the necessary safety and handling procedures for the hazardous reagents involved.

Core Synthetic Route: From 4-Hydroxyisoquinolin-1(2H)-one to this compound

The most reliable and scalable synthesis of this compound proceeds via the double chlorination of 4-hydroxyisoquinolin-1(2H)-one. This starting material, a stable solid, exists in tautomeric equilibrium with isoquinoline-1,4-dione and is the ideal substrate for this transformation.

Principle and Rationale

The conversion of the hydroxyl and keto functionalities of the starting material into chlorides is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), often used neat or in a high-boiling inert solvent.[4] Phosphorus oxychloride serves a dual purpose: it acts as both the solvent and the reagent, facilitating the conversion at elevated temperatures.

Causality of Reagent Choice: The C=O (amide/ketone) and C-OH (enol) bonds in the starting material are not readily displaced. Phosphorus oxychloride is a powerful electrophile. The lone pair of electrons on the oxygen atoms of the substrate attacks the phosphorus atom, initiating a sequence of reactions that ultimately transforms the oxygen-containing groups into excellent leaving groups. This sequence, often referred to as a Vilsmeier-type reaction mechanism in similar contexts, results in their replacement by chloride ions, which are abundant in the reaction medium.[5][6] The reaction is driven to completion by the formation of stable phosphorus-oxygen bonds and the evolution of gaseous HCl (when moisture is present).

Reaction Mechanism

The mechanism involves the sequential activation of the two oxygen functionalities by POCl₃, followed by nucleophilic attack by chloride ions.

  • Activation of the 4-hydroxyl group: The enolic hydroxyl group at C4 attacks a molecule of POCl₃, eliminating HCl and forming a phosphate ester intermediate. This transforms the hydroxyl into a good leaving group.

  • Nucleophilic Substitution at C4: A chloride ion (from POCl₃) attacks the C4 position, displacing the phosphate group to form 1-hydroxy-4-chloroisoquinoline.

  • Activation of the 1-keto group: The remaining amide oxygen at C1 attacks a second molecule of POCl₃.

  • Nucleophilic Substitution at C1: A subsequent attack by a chloride ion at C1 leads to the formation of the final this compound product.

Below is a diagram illustrating the key mechanistic steps.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Simplified Reaction Mechanism", labelloc=b, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="4-Hydroxyisoquinolin-1(2H)-one"]; Int1 [label="Activated Phosphate Ester\n(at C4)"]; Int2 [label="1-Hydroxy-4-chloroisoquinoline"]; Int3 [label="Activated Phosphate Ester\n(at C1)"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for reagent labels Reagent1 [label="POCl₃", shape=plaintext, fontcolor="#EA4335"]; Reagent2 [label="Cl⁻", shape=plaintext, fontcolor="#34A853"]; Reagent3 [label="POCl₃", shape=plaintext, fontcolor="#EA4335"]; Reagent4 [label="Cl⁻", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> Int1; Int1 -> Int2; Int2 -> Int3; Int3 -> Product;

// Reagent Edges Reagent1 -> Start [arrowhead=none, style=dashed]; Reagent2 -> Int1 [arrowhead=none, style=dashed]; Reagent3 -> Int2 [arrowhead=none, style=dashed]; Reagent4 -> Int3 [arrowhead=none, style=dashed]; }

Figure 1: Simplified Reaction Mechanism
Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials & Equipment:

  • 4-Hydroxyisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Toluene, anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Charge the flask with 4-hydroxyisoquinolin-1(2H)-one (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (e.g., 50 mL, ~10 volumes) to the flask. The mixture will form a slurry.

  • Heating: Begin stirring the mixture and heat it to reflux (approx. 105-110 °C) using a heating mantle. The reaction is typically complete within 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material indicates completion.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Reaction Quench (CRITICAL STEP): Place the flask containing the viscous residue in a large ice bath. Very slowly and cautiously, add crushed ice to the residue with stirring. This is a highly exothermic reaction that will generate HCl gas. Perform this step in a well-ventilated fume hood. Continue adding ice until the reaction ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add toluene (e.g., 100 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with toluene (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize residual acid), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[2][7] Alternatively, for high purity, sublimation can be employed.[8]

Data Summary

The following table summarizes typical quantitative data for this synthesis.

ParameterValue
Starting Material 4-Hydroxyisoquinolin-1(2H)-one
Product This compound
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
Typical Yield 75-90%
Appearance Colorless to pale yellow solid[2]
Melting Point Approx. 80-84 °C

Safety, Handling, and Waste Disposal

The use of phosphorus oxychloride mandates strict adherence to safety protocols. It is a highly corrosive, toxic, and water-reactive substance.[9][10][11]

Hazard Analysis
  • Phosphorus Oxychloride (POCl₃):

    • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract.[9][12]

    • Water-Reactive: Reacts violently with water, releasing heat and toxic, corrosive gases (hydrogen chloride and phosphoric acid).[10][12]

    • Toxic: Harmful if inhaled or swallowed.[11]

Required Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[13]

  • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or Teflon; nitrile is not suitable) and a flame-resistant lab coat.[13] Ensure full body coverage.

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spills: Neutralize small spills with a dry, inert material like sand or sodium bicarbonate. Do NOT use water.[12] For large spills, evacuate the area and contact emergency personnel.

Waste Disposal

Carefully quench any residual POCl₃ by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate. Once neutralized, the aqueous waste can be disposed of according to institutional guidelines.

The workflow for this synthesis, from preparation to purification, is summarized in the following diagram.

digraph "Synthesis_Workflow" { graph [splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes for the main workflow Prep [label="Reaction Setup\n(Flask, Reagents, N₂)", fillcolor="#FBBC05"]; Reaction [label="Reflux with POCl₃\n(3-5 hours, 110°C)"]; Workup_Start [label="Cool & Remove\nExcess POCl₃"]; Quench [label="Ice Quench\n(CRITICAL STEP)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Toluene Extraction"]; Wash [label="Wash with H₂O,\nNaHCO₃, Brine"]; Dry [label="Dry (MgSO₄) &\nConcentrate"]; Purify [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow sequence Prep -> Reaction -> Workup_Start -> Quench -> Extract -> Wash -> Dry -> Purify -> Final; }

Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound from 4-hydroxyisoquinolin-1(2H)-one using phosphorus oxychloride is a robust and efficient method for producing this key synthetic intermediate on a laboratory scale. A thorough understanding of the reaction mechanism, coupled with strict adherence to safety protocols for handling hazardous reagents, is paramount for the successful and safe execution of this procedure. The resulting product serves as a valuable platform for the development of novel compounds in the pharmaceutical and materials science industries.

References

  • ChemBK. (2024). This compound.
  • Air Liquide. Phosphorus Oxychloride Safety Data Sheet.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
  • ResearchGate. (2015). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Request PDF. [Link]
  • All 'bout Chemistry. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. [Link]
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  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Royal Society of Chemistry. (2017). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)
  • MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). [Link]
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • National Institutes of Health. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • MDPI. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
  • Google Patents. (2019). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
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An In-depth Technical Guide to the Core Reactions and Reactivity of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the fundamental reactivity of 1,4-dichloroisoquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delve into the electronic nature of this molecule and how it governs its transformations, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies, aiming to empower researchers to effectively utilize this versatile building block.

Structural and Electronic Landscape of this compound

This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with two chlorine substituents at positions 1 and 4.[1] The presence of the electronegative nitrogen atom and the two chlorine atoms significantly influences the electron distribution within the isoquinoline core, rendering the C1 and C4 positions electrophilic and susceptible to nucleophilic attack.[2] This electronic modulation is the cornerstone of its reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized isoquinoline derivatives.[3]

The differential reactivity of the two chlorine atoms is a key aspect to consider in synthetic design. The chlorine at the C1 position, being alpha to the ring nitrogen, is generally more activated towards nucleophilic displacement than the chlorine at the C4 position. This regioselectivity can be exploited to achieve sequential and site-specific functionalization.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

Nucleophilic aromatic substitution (SNAr) is a cornerstone of this compound chemistry, allowing for the direct displacement of the chloro substituents by a variety of nucleophiles.[4] This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.[4] The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of acid or base catalysts.[4]

Causality in Experimental Design:

The choice of reaction conditions is paramount in controlling the outcome of SNAr reactions with this compound. For instance, the use of a strong nucleophile in a polar aprotic solvent will generally facilitate the reaction.[5] In cases where selective monosubstitution is desired, careful control of stoichiometry and reaction temperature is crucial.

Illustrative Experimental Protocol: Amination at the C4 Position

The selective introduction of an amine at the C4 position is a common transformation in the synthesis of bioactive molecules, such as analogues of the antimalarial drug chloroquine.[6][7]

Workflow for Selective C4 Amination:

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start This compound + Amine Nucleophile Solvent Solvent (e.g., EtOH, NMP) Start->Solvent Dissolve Base Base (e.g., K2CO3, DIPEA) (Optional, depending on amine) Solvent->Base Add Heat Heating (e.g., 80-130 °C) Base->Heat Stir and Heat Quench Cool and Quench (e.g., with water) Heat->Quench Monitor until completion Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Product 4-Amino-1-chloroisoquinoline Purify->Product

Caption: Workflow for selective C4 amination of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.). If the amine salt is used or if the amine is not basic enough to drive the reaction, an external base like potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq.) can be added.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-130 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-1-chloroisoquinoline.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of this compound. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.[8]

Suzuki-Miyaura Coupling: Aryl and Vinyl Elaboration

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base.[9][10] For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents.

Mechanism Overview: The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[11][12]

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L2) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-R(L2) Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArCl This compound ArCl->OxAdd Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Illustrative Experimental Protocol: Selective Suzuki Coupling at C4

Based on the reactivity of similar dihalo-heterocycles, it is often possible to achieve selective coupling at one position over the other by tuning the reaction conditions.[13]

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Degas a suitable solvent system (e.g., toluene/water, dioxane/water) by bubbling with argon or nitrogen for 15-30 minutes, then add it to the flask via cannula.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-1-chloroisoquinoline.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[11]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective.[10]
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[14][15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.[16]

Key Mechanistic Features: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[16]

Regioselectivity: In dihalo-heterocycles, the more electron-deficient C-Cl bond often reacts preferentially. For substrates like 2,4-dichloroquinoline, the C2 position has been shown to be more reactive towards Sonogashira coupling.[17] This suggests that for this compound, the C1 position would likely be the more reactive site for this transformation.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[18][19] It is a highly versatile reaction with broad substrate scope and functional group tolerance.[8]

Catalytic Cycle Insights: The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.[20]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L2) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord PdII_Amido_Complex Ar-Pd(II)-NR2(L2) Amine_Coord->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product ArCl This compound ArCl->OxAdd Amine R2NH + Base Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Illustrative Experimental Protocol: Selective C-N Coupling

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4 eq.).

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over a drying agent, and concentrate. The crude product is then purified by column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ with Xantphos or BINAPThese ligand systems are known to be effective for a broad range of amines.[18]
Base NaOtBu, K₃PO₄, LHMDSStrong bases are required to deprotonate the amine in the catalytic cycle.[21]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.[8]
Temperature 80-110 °CFacilitates the rate-limiting reductive elimination step.

Conclusion and Future Outlook

This compound is a privileged scaffold whose reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing the regioselectivity of these transformations is critical for the strategic design of complex isoquinoline derivatives. The methodologies outlined in this guide provide a robust starting point for researchers aiming to exploit the synthetic potential of this versatile building block in drug discovery and materials science. Future investigations will likely focus on developing even more selective and sustainable catalytic systems for the functionalization of this and related heterocyclic systems.

References

  • ChemBK. (2024). This compound.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Unknown. (n.d.). Nucleophilic Substitution Reactions.
  • Wikipedia. (2023). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2018). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • YouTube. (2019). Buchwald-Hartwig coupling.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • PMC. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • ScienceDirect. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry (Neuman). (n.d.). 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • YouTube. (2018). Suzuki Coupling Mechanism and Applications.
  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Beilstein Journals. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • Royal Society of Chemistry. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • ResearchGate. (2020). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).
  • PubChem. (n.d.). 2,4-Dichloroquinoline.

Sources

Potential applications of 1,4-Dichloroisoquinoline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 1,4-Dichloroisoquinoline

Abstract

This compound is a versatile and highly valuable heterocyclic building block in modern organic synthesis. Its two chlorine atoms, positioned at the C1 and C4 positions, exhibit distinct electronic properties and reactivities, enabling a wide array of selective and sequential functionalization strategies. This differential reactivity makes it an attractive starting material for the synthesis of complex, polysubstituted isoquinoline scaffolds, which are prevalent in numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth exploration of the key synthetic transformations involving this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. We will delve into the mechanistic principles governing regioselectivity, provide field-proven experimental protocols, and showcase the strategic application of this scaffold in building molecular complexity.

The Core Principle: Differential Reactivity of C1-Cl vs. C4-Cl

The synthetic utility of this compound is fundamentally rooted in the different chemical environments of its two chloro-substituents.

  • The C1-Position: The chlorine atom at C1 is directly adjacent to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom makes the C1 position significantly more electron-deficient. This has two major consequences:

    • Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack at C1 is favored because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

    • Facilitated Oxidative Addition in Palladium Catalysis: The electron-deficient C1-Cl bond undergoes oxidative addition with a Pd(0) catalyst more readily than the C4-Cl bond. This is the cornerstone of regioselective cross-coupling.

  • The C4-Position: The chlorine atom at C4 resides on the carbocyclic portion of the isoquinoline ring system. While still activated compared to a simple chlorobenzene, it is significantly less reactive than the C1-Cl. It typically requires more forcing conditions or a more reactive catalytic system to participate in substitution or coupling reactions.

This reactivity gradient allows for a modular approach to synthesis, where the C1 position can be functionalized selectively, leaving the C4-Cl intact for subsequent transformations.

Caption: Differential reactivity of the C1 and C4 positions.

Selective Functionalization at the C1 Position

The high reactivity of the C1-Cl bond allows for its selective modification while preserving the C4-Cl for future reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions provide a direct, metal-free pathway to introduce amines, alcohols, and thiols at the C1 position. The reaction proceeds via a two-step addition-elimination mechanism, where the isoquinoline nitrogen plays a crucial role in stabilizing the anionic intermediate.[1][2]

A classic application is the synthesis of 1-amino-4-chloroisoquinoline. Direct amination can be challenging, but a two-step process involving an initial SNAr with a phenoxide, followed by displacement with an amine, is highly effective.[3]

Workflow for SNAr-based Amination:

SNAr_Workflow start This compound step1 S(N)Ar with Phenol (e.g., K2CO3, DMF, 100°C) start->step1 intermediate 1-Phenoxy-4-chloroisoquinoline step1->intermediate step2 Amine Displacement (e.g., Amine, High Temp) intermediate->step2 product 1-Amino-4-chloroisoquinoline step2->product

Caption: Two-step synthesis of 1-amino-4-chloroisoquinoline via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing this compound, enabling the formation of C-N, C-C, and C-O bonds with high selectivity and functional group tolerance.[4][5] The catalytic cycle for most of these reactions begins with the preferential oxidative addition of Pd(0) into the C1-Cl bond.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] For this compound, this reaction can be tuned to achieve mono-amination at the C1 position with high selectivity by using appropriate ligands and reaction conditions.[8][9]

  • Causality of Reagent Choice:

    • Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd₂(dba)₃.

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They facilitate the oxidative addition and the final reductive elimination step, which forms the C-N bond, while preventing catalyst decomposition.[10]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Coupling Partner Typical Conditions Selectivity Reference
Primary/Secondary AminesPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CHigh for C1-amination[7][11]
Ammonia EquivalentsPd(OAc)₂, Josiphos ligand, LHMDS, Dioxane, 110 °CHigh for C1-amination[7]
Cyclic AminesPd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °CHigh for C1-amination[8][9]

Table 1: Representative Conditions for C1-Selective Buchwald-Hartwig Amination.

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further synthetic elaboration (e.g., via click chemistry or cyclization).[12][13] The reaction of this compound with terminal alkynes, co-catalyzed by palladium and copper(I), proceeds with excellent regioselectivity at the C1 position.[14]

  • Causality of Reagent Choice:

    • Palladium Catalyst: Facilitates the main cross-coupling cycle.

    • Copper(I) Co-catalyst: Reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step of the palladium cycle.[15]

    • Amine Base: Typically a mild amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is used both as the base and often as the solvent. It neutralizes the HX by-product and helps maintain the catalytic cycle.

An analogous study on 2,4-dichloroquinoline demonstrated that Pd/C can be used as a heterogeneous catalyst in water, highlighting the robustness of this selective transformation.[14]

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[16][17][18] When applied to this compound, selective coupling with arylboronic acids at the C1 position is readily achieved.

  • Causality of Reagent Choice:

    • Catalyst/Ligand: Systems like Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand are common. The choice of ligand can be crucial for coupling sterically hindered or electron-rich/poor partners.

    • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[16][19]

Sequential Functionalization: A Gateway to Polysubstitution

The true power of this compound lies in its capacity for sequential, regioselective functionalization. By first modifying the C1 position under relatively mild conditions, the less reactive C4-chloro group becomes a handle for a second, distinct transformation, often under more forcing conditions.

A powerful and elegant strategy, demonstrated for the analogous 2,4-dichloroquinoline system, involves a one-pot, two-step sequence:

  • Step 1: C1-Alkynylation: A selective Sonogashira coupling is performed to install an alkyne at the C1 position.

  • Step 2: C4-Arylation: Without isolating the intermediate, an arylboronic acid and a suitable palladium catalyst/ligand system are added to effect a Suzuki coupling at the C4 position.[14]

Workflow for Sequential C1-Sonogashira / C4-Suzuki Coupling:

Sequential_Functionalization cluster_0 Step 1: C1-Selective Sonogashira Coupling cluster_1 Step 2: C4-Selective Suzuki Coupling start This compound reagents1 Terminal Alkyne (R1-C≡CH) Pd(0) / Cu(I) Catalyst Amine Base, Mild Temp. start->reagents1 Reacts with intermediate 4-Chloro-1-alkynylisoquinoline reagents1->intermediate Yields reagents2 Arylboronic Acid (Ar-B(OH)2) Pd(0) Catalyst / Ligand Aqueous Base, Higher Temp. intermediate->reagents2 Reacts with product 1-Alkynyl-4-arylisoquinoline reagents2->product Yields

Caption: Sequential functionalization strategy for this compound.

This modular approach provides rapid access to a diverse library of 1,4-disubstituted isoquinolines, which are challenging to synthesize through other methods.

Experimental Protocols

The following protocols are representative examples based on established methodologies and should be adapted and optimized for specific substrates.

Protocol 4.1: C1-Selective Sonogashira Coupling

Reaction: Synthesis of 4-Chloro-1-(phenylethynyl)isoquinoline

  • Materials:

    • This compound (198 mg, 1.0 mmol)

    • Phenylacetylene (123 mg, 1.2 mmol, 131 µL)

    • Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%)

    • Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene and triethylamine via syringe.

    • Add phenylacetylene dropwise while stirring.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Protocol 4.2: C1-Selective Buchwald-Hartwig Amination

Reaction: Synthesis of (4-Chloroisoquinolin-1-yl)(morpholino)methane

  • Materials:

    • This compound (198 mg, 1.0 mmol)

    • Morpholine (105 mg, 1.2 mmol, 104 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%)

    • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.

    • Add this compound and anhydrous toluene.

    • Add morpholine via syringe.

    • Seal the flask and heat the mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Conclusion

This compound stands out as a privileged scaffold for the construction of functionalized isoquinoline derivatives. The inherent electronic difference between the C1 and C4 positions provides a reliable and predictable platform for regioselective synthesis. Mastery of palladium-catalyzed cross-coupling reactions and classical SNAr chemistry allows researchers to unlock the full potential of this building block, enabling the efficient and modular synthesis of complex molecules for applications in drug discovery, materials science, and beyond.

References

  • ResearchGate. (2025). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
  • Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Published in a relevant journal, accessible via PMC.
  • MDPI. (2025). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.
  • Google Patents. (n.d.). Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871-880.
  • ChemBK. (2024). This compound.
  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • ChemSynthesis. (n.d.). 4-chloro-1-isoquinolinamine. CAS 30598-04-0.
  • JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
  • Molecules. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Nature Communications. (n.d.). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • American Elements. (n.d.). This compound. CAS 15298-58-5.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Molecules. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • University Lecture Notes. (n.d.). Heteroaromatic Chemistry LECTURE 7.
  • Journal of Organic Chemistry. (n.d.). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • ResearchGate. (2014). (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Journal of the American Chemical Society. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Journal of Organic Chemistry. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. 73(22), 8864–8870.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Angewandte Chemie. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of drug discovery and chemical synthesis, the pursuit of novel molecular entities is paramount. Among the vast constellation of heterocyclic compounds, 1,4-Dichloroisoquinoline stands out as a versatile intermediate with significant potential in the synthesis of biologically active molecules.[1] However, its utility is intrinsically linked to the imperative of safe handling. This guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a mere recitation of safety data sheet (SDS) information. Instead, it offers a comprehensive, field-proven framework for the safe and effective utilization of this compound, grounded in a deep understanding of its chemical nature and the principles of proactive laboratory safety.

Section 1: Unveiling the Profile of this compound

This compound is a chlorinated heterocyclic compound, presenting as a colorless to pale yellow solid.[1] Its molecular structure, featuring a fused benzene and pyridine ring system with two chlorine substituents, is the primary determinant of its reactivity and toxicological profile.

Physicochemical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of safe laboratory practice. The following table summarizes the key physicochemical data for this compound, gleaned from available literature and predictive modeling.

PropertyValueSource
Molecular FormulaC₉H₅Cl₂N[2]
Molecular Weight198.05 g/mol [2]
AppearanceColorless to pale yellow solid[1]
Melting PointNot explicitly available; solid at room temperature.[1]
Boiling PointHigh; decomposition may occur at elevated temperatures.[1]
SolubilitySoluble in organic solvents such as alcohols, ethers, and benzene.[1]
StabilityUnstable to light and air; decomposes at high temperatures.[1]

The solid nature of this compound at room temperature mitigates the risk of vapor inhalation compared to volatile liquids. However, its potential for dust formation necessitates careful handling to prevent respiratory exposure. Its solubility in common organic solvents is a key consideration for reaction setup, purification, and, importantly, for decontamination procedures. The noted instability to light and air underscores the need for proper storage in inert, light-protected environments.

Hazard Identification: Acknowledging the Intrinsic Risks
  • Irritation: Causes skin and serious eye irritation.[1]

  • Toxicity: Presumed to be toxic if ingested or inhaled.[1]

The presence of the chlorinated isoquinoline core is a significant toxicological flag. Isoquinoline alkaloids, as a class, exhibit a wide range of biological activities, and some have been investigated for their cytotoxic properties. Furthermore, many chlorinated organic compounds are known to have adverse health effects. Therefore, in the absence of specific data, a conservative approach assuming significant toxicity is warranted.

Section 2: The Pillars of Safe Handling: A Proactive and Validating System

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the handling process.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. The face velocity of the hood should be regularly certified to ensure adequate containment.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes of solutions containing this compound and protects the face from unexpected reactions.
Hand Protection Double-gloving with nitrile or neoprene gloves.Chlorinated organic compounds can permeate standard laboratory gloves. Double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or breakthrough.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations or in the event of a spill.To be used as a secondary measure to engineering controls, particularly in situations with a higher risk of aerosolization.

Causality in PPE Selection: The choice of nitrile or neoprene gloves is based on their general resistance to a range of organic solvents and chlorinated compounds. However, no glove material offers universal protection. It is crucial to consult glove manufacturer's chemical resistance charts for specific solvents being used in conjunction with this compound.

Safe Handling and Experimental Workflow

The following step-by-step workflow for a typical synthetic procedure involving this compound is designed to minimize exposure and ensure a controlled environment.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Workup Work-up & Purification cluster_Cleanup Cleanup & Disposal Prep 1. Pre-use Inspection: - Verify fume hood certification. - Inspect PPE for integrity. Gather 2. Gather Materials: - Weigh this compound in the fume hood. - Prepare all necessary reagents and solvents. Reaction 3. Reaction Setup: - Assemble glassware in the fume hood. - Add reagents under inert atmosphere if required. Gather->Reaction Monitoring 4. Reaction Monitoring: - Use appropriate analytical techniques (e.g., TLC, LC-MS). - Maintain constant vigilance of the reaction. Quench 5. Quenching & Extraction: - Carefully quench the reaction in the fume hood. - Perform extractions with appropriate solvents. Monitoring->Quench Purify 6. Purification: - Utilize column chromatography or recrystallization in the fume hood. Decon 7. Decontamination: - Decontaminate all glassware and surfaces. - Use appropriate solvents and cleaning agents. Purify->Decon Waste 8. Waste Disposal: - Segregate halogenated waste. - Dispose of in clearly labeled, sealed containers.

Figure 1: A logical workflow for the safe handling of this compound.

Expert Insight: The rationale for weighing the solid in the fume hood is to contain any fine particles that may become airborne. When adding reagents, especially under an inert atmosphere, it is crucial to use techniques that minimize the potential for splashes or releases, such as using a cannula for liquid transfers.

Section 3: Storage, Spills, and Disposal: A Lifecycle Approach to Safety

Storage and Stability

Given its instability to light and air, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the consequences of an accidental release.

Spill Response Workflow:

Spill_Response_Workflow Alert 1. Alert Personnel & Evacuate Assess 2. Assess the Spill (Size and Nature) Alert->Assess Contain 3. Contain the Spill (Use absorbent materials) Assess->Contain Neutralize 4. Neutralize/Decontaminate (If applicable and safe) Contain->Neutralize Cleanup 5. Clean Up Residue (Scoop, do not sweep) Neutralize->Cleanup Dispose 6. Dispose of Waste (As halogenated hazardous waste) Cleanup->Dispose Report 7. Report the Incident Dispose->Report

Figure 2: A step-by-step workflow for responding to a this compound spill.

Decontamination: For small spills, the area should be covered with an inert absorbent material, such as vermiculite or sand. Avoid using combustible materials like paper towels. The absorbed material should be carefully scooped into a sealed container for disposal. The spill area should then be decontaminated with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal: Responsible Stewardship

All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be treated as halogenated hazardous waste.[4]

Waste Segregation and Disposal Protocol:

  • Segregate: Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[4]

  • Containerize: Collect waste in a clearly labeled, leak-proof container with a secure lid. The label should explicitly state "Halogenated Waste" and list the chemical constituents.[4]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Section 4: Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and development is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility. By adopting the proactive and validating safety protocols outlined in this guide, researchers can confidently harness the synthetic potential of this valuable intermediate while ensuring the well-being of themselves, their colleagues, and the environment. Continuous vigilance, a questioning attitude, and a commitment to ongoing safety education are the hallmarks of a truly exemplary scientific practice.

References

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  • MSDS of 1,6-Dichloroisoquinoline. (2018, December 7). Capot Chemical Co., Ltd. Retrieved from a search for "MSDS of 1,6-Dichloroisoquinoline"
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An In-depth Technical Guide to the Solubility of 1,4-Dichloroisoquinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dichloroisoquinoline is a halogenated aromatic heterocyclic compound with the chemical formula C₉H₅Cl₂N.[1][2] Its rigid, planar structure and the presence of both electron-withdrawing chlorine atoms and a basic nitrogen atom confer upon it unique chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in various organic solvents is a critical first step in the design of synthetic routes, purification schemes (such as recrystallization), and formulation development.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. Recognizing the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data in their own laboratory settings.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Several key factors influence the solubility of this compound:

  • Molecular Structure and Polarity: this compound is a moderately polar molecule. The nitrogen atom in the isoquinoline ring system can act as a hydrogen bond acceptor, and the C-Cl bonds introduce dipoles. However, the large, aromatic carbocyclic portion of the molecule is nonpolar. This dual character suggests that it will be most soluble in solvents of intermediate polarity or those that can engage in specific interactions.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. While the nitrogen of this compound can accept a hydrogen bond, the overall solubility may be limited by the energy required to disrupt the strong hydrogen-bonding network of the solvent itself.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide): These solvents possess dipoles but do not have acidic protons. They are generally good solvents for moderately polar compounds. Dichloromethane and chloroform, being chlorinated solvents, may exhibit favorable interactions with the chlorinated isoquinoline.

    • Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic nature of toluene might lead to favorable π-π stacking interactions with the isoquinoline ring system. Hexane, being purely aliphatic and nonpolar, is expected to be a poor solvent for this compound.

  • Temperature: The dissolution of a crystalline solid is typically an endothermic process, meaning that solubility generally increases with temperature. This is a key principle exploited in recrystallization procedures.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility, a qualitative assessment suggests that this compound is soluble in a range of common organic solvents. Literature indicates solubility in alcohols, ethers, and benzene.[3] The parent compound, isoquinoline, is also known to be soluble in solvents like ethanol, acetone, and diethyl ether.[4][5]

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric shake-flask method, a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis (Gravimetric) cluster_calc Calculation P1 Add excess this compound to a vial with a known volume of solvent P2 Seal vial tightly P1->P2 E1 Place in thermostatic shaker at constant temperature P2->E1 E2 Agitate for 24-72 hours to reach equilibrium E1->E2 S1 Allow solid to settle E2->S1 S2 Withdraw supernatant using a pre-warmed/pre-cooled syringe S1->S2 S3 Filter through a 0.45 µm syringe filter into a pre-weighed evaporating dish S2->S3 A1 Record the exact volume/ mass of the filtered solution S3->A1 A2 Evaporate solvent under controlled conditions A1->A2 A3 Dry residue to a constant mass A2->A3 A4 Weigh the dish with residue A3->A4 C1 Calculate mass of dissolved solid A4->C1 C2 Determine solubility (e.g., in g/100 mL or mol/L) C1->C2

Caption: Workflow for gravimetric solubility determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • To a series of glass vials with PTFE-lined screw caps, add an excess amount of this compound. A visible excess of solid should remain at the bottom of the vial to ensure that the solution is saturated.

    • Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent any solvent evaporation, which would lead to inaccurate results.

  • Equilibration:

    • Place the vials in a thermostatic shaker or a water bath set to the desired temperature (e.g., 25 °C). Precise temperature control is crucial as solubility is temperature-dependent.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. To avoid premature precipitation of the solute, it is advisable to pre-warm (or pre-cool, if the experiment is conducted below ambient temperature) the syringe to the same temperature as the experiment.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry evaporating dish. Filtration is a critical step to ensure that no undissolved solid particles are transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered saturated solution in a well-ventilated fume hood to allow the solvent to evaporate. This process can be accelerated by gentle heating in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent has completely evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to ensure all residual solvent is removed.

    • Cool the dish in a desiccator to room temperature to prevent moisture absorption, and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Express the solubility in the desired units, for example:

      • g / 100 mL: (mass of residue / volume of solution withdrawn) * 100

      • mol / L: (mass of residue / molecular weight of solute) / (volume of solution withdrawn in L)

      • The molecular weight of this compound is 198.05 g/mol .[1]

Illustrative Quantitative Solubility Data

SolventSolvent TypeIllustrative Solubility at 25 °C ( g/100 mL)
HexaneNonpolar< 0.1
TolueneNonpolar (Aromatic)5 - 10
Diethyl EtherPolar Aprotic10 - 15
Ethyl AcetatePolar Aprotic15 - 20
AcetonePolar Aprotic20 - 25
DichloromethanePolar Aprotic> 30
EthanolPolar Protic5 - 10
MethanolPolar Protic2 - 5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 30

Safety Precautions

This compound is an irritant and may cause harm if swallowed or in contact with skin.[7][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[7][8][9]

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective application in chemical synthesis and pharmaceutical development. While specific quantitative solubility data is sparse in the literature, this guide provides the necessary theoretical background and a detailed, field-proven experimental protocol for its determination. By following the gravimetric shake-flask method outlined, researchers can generate accurate and reliable data, enabling the rational selection of solvents for reaction media, purification, and formulation. This systematic approach ensures the development of robust and reproducible chemical processes.

References

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An In-depth Technical Guide to the Synthesis of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dichloroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. The document elucidates the core mechanistic principles, provides detailed experimental protocols, and offers insights into the critical parameters governing the synthesis. The primary synthetic route discussed involves the preparation of the key intermediate, 4-hydroxyisoquinolin-1(2H)-one, followed by a robust dichlorination step using phosphorus oxychloride (POCl₃). This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important scaffold.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a versatile framework for the design of molecules with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of chlorine atoms at the 1 and 4-positions of the isoquinoline ring system offers strategic handles for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds in drug discovery programs.

Synthetic Strategy: A Two-Step Approach to this compound

The most common and efficient synthesis of this compound proceeds through a two-step sequence. The initial step involves the construction of the isoquinoline core to form 4-hydroxyisoquinolin-1(2H)-one. This intermediate is then subjected to a dichlorination reaction to yield the target molecule.

Synthesis of the Precursor: 4-Hydroxyisoquinolin-1(2H)-one

A reliable method for the synthesis of 4-hydroxyisoquinolin-1(2H)-one involves the condensation of homophthalic acid with an amine, followed by cyclization. This approach provides a straightforward route to the key intermediate.

Reaction Scheme:

Synthesis of 4-hydroxyisoquinolin-1(2H)-one Homophthalic_Acid Homophthalic Acid Intermediate [Intermediate] Homophthalic_Acid->Intermediate + Amine R-NH2 Amine->Intermediate Heat Heat Product 4-Hydroxyisoquinolin-1(2H)-one Intermediate->Product Cyclization - H2O Dichlorination Mechanism Start 4-Hydroxyisoquinolin-1(2H)-one (Tautomerizes to Diol) Diol Isoquinoline-1,4-diol Start->Diol Tautomerization Intermediate1 Monophosphorylated Intermediate Diol->Intermediate1 Phosphorylation POCl3_1 POCl3 Intermediate2 Diphosphorylated Intermediate Intermediate1->Intermediate2 Phosphorylation POCl3_2 POCl3 Intermediate3 1-Chloro-4-phosphoryloxyisoquinoline Intermediate2->Intermediate3 SNAr Chloride1 Cl- Product This compound Intermediate3->Product SNAr Chloride2 Cl-

A Researcher's Guide to Sourcing High-Purity 1,4-Dichloroisoquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview for identifying, qualifying, and procuring high-purity 1,4-Dichloroisoquinoline. We will move beyond a simple supplier list to explore the nuances of purity, the critical analytical methods for its verification, and a logical workflow for sourcing this key synthetic intermediate.

The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No: 15298-58-5) is a vital heterocyclic building block. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The two chlorine atoms on the this compound molecule serve as versatile synthetic handles, allowing for regioselective functionalization through nucleophilic substitution reactions. This property makes it an attractive starting material for developing a wide range of compounds, particularly in the search for novel kinase inhibitors and other targeted therapies.[1]

For researchers in drug discovery, the purity of this starting material is paramount. Undisclosed impurities, such as regioisomers or residual reagents from synthesis, can lead to the formation of unintended side products. These rogue molecules can confound biological assay results, complicate structure-activity relationship (SAR) studies, and introduce significant delays and costs into the development pipeline.[2] Therefore, a rigorous approach to supplier qualification and material verification is not merely a matter of good practice but a critical step in ensuring the integrity and success of a research program.

The Commercial Supplier Landscape

The market for this compound includes large chemical manufacturers, specialized biochemical suppliers, and custom synthesis labs. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for lead optimization), purity specifications, and the level of documentation provided.

SupplierTypical Purity Levels OfferedAvailable DocumentationNotes
American ElementsCan produce up to high and ultra-high purity forms (99% to 99.999%)[3]Certificate of Analysis (CoA), Safety Data Sheet (SDS)[3]Offers a wide range of grades including research, pharmaceutical, and custom specifications.[3]
BLD PharmPurity/Specification available upon request.NMR, HPLC, LC-MS, UPLC data available.[4]Focus on research chemicals, often with readily accessible analytical data.[4]
ChemScene≥98%[5]CoA, HPLC, NMRSpecializes in building blocks and bioactive compounds for drug discovery.
BOC SciencesNot explicitly stated, but supplies building blocks for R&D.Technical data available.Provides a wide range of heterocyclic building blocks, including related quinoline structures.[]
Hangzhou Leap ChemNot explicitly stated, listed as a trader.Basic product information.Acts as a supplier on platforms like ECHEMI, may source from various manufacturers.[7]

Deconstructing Purity: Synthesis and Potential Impurities

Understanding the synthetic origin of this compound provides insight into potential impurities. A common method for its preparation involves the chlorination of isoquinoline derivatives, often using reagents like phosphorus oxychloride (POCl₃).[8][9]

Given this, a researcher should be mindful of:

  • Starting Material: Incomplete reaction could leave residual isoquinoline or mono-chlorinated intermediates.

  • Regioisomers: Non-selective chlorination could produce other dichloroisoquinoline isomers (e.g., 1,6-Dichloroisoquinoline[5]), which may have similar physical properties, making them difficult to separate.

  • Reagent Carryover: Residual phosphorus-containing compounds or other reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction or purification steps.

High-purity material (>98%) is essential, and for sensitive applications like late-stage preclinical development, purities exceeding 99.5% may be required.

The Pillars of Quality Control: Analytical Verification

A supplier's Certificate of Analysis (CoA) is the primary document attesting to a product's quality. However, an informed researcher must understand the methods used to generate that data. For a molecule like this compound, a comprehensive analysis relies on a combination of techniques.

TechniquePurpose in Quality ControlInformation Provided
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from non-volatile impurities.[10][11]A quantitative percentage of purity (e.g., 99.5% by area under the curve) and detection of related impurities.
Proton Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure and identify organic impurities.[12]A spectrum that serves as a "fingerprint" of the molecule, confirming the identity and revealing impurities with characteristic proton signals.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile organic compounds and confirm molecular weight.[10][13]Detection of residual solvents and confirmation that the parent ion's mass-to-charge ratio matches that of this compound (198.05 g/mol [5]).
Karl Fischer Titration To quantify the water content in the solid material.[11]A precise percentage of water, which is a critical parameter as water can act as a nucleophile in subsequent reactions.

A Validated Workflow for Procurement and Qualification

A systematic approach to sourcing ensures that the material acquired meets the stringent requirements of drug discovery research. The following workflow is recommended.

ProcurementWorkflow A 1. Identify Potential Suppliers (Databases, Literature, Catalogues) B 2. Request Quotations & Documentation (Price, Lead Time, CoA, SDS) A->B C 3. Evaluate Supplier CoA - Purity by HPLC (>98%?) - Structure confirmed by NMR? - Impurities characterized? B->C D 4. Decision Point C->D E Request Sample for In-House QC (For critical/large-scale purchase) D->E High Risk or Large Scale F Place Initial Order (Small research quantity) D->F Low Risk or Small Scale G Reject Supplier D->G Fails Criteria H 5. In-House Material Verification (See QC Workflow) E->H F->H I 6. Approve Supplier for Project Use H->I Passes QC

Caption: A logical workflow for selecting and qualifying a supplier.

Upon receipt of the material, in-house verification is a crucial final step. This self-validating protocol ensures the material's integrity before its introduction into critical experiments.

QCWorkflow cluster_0 Material Receipt & Initial Checks cluster_1 Analytical Verification cluster_2 Disposition A 1. Receive Material - Check packaging integrity - Verify label against PO & CoA B 2. Log Material - Assign internal lot number - Record storage conditions A->B C 3. Perform Key QC Tests - Run ¹H NMR for structural confirmation - Run HPLC for purity verification B->C D 4. Compare Data - Does in-house NMR match structure? - Does HPLC purity match CoA? C->D E 5. Decision Point D->E F Release to Lab for Use E->F Data Concordant G Quarantine & Contact Supplier E->G Discrepancy Found

Caption: Recommended in-house quality control workflow upon material receipt.

Proper storage is essential to maintain purity. Suppliers often recommend storing this compound under an inert atmosphere at room temperature.[4] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information, noting that it is often classified as an irritant to the skin, eyes, and respiratory system.[3][8]

By integrating this technical knowledge and adopting a rigorous, evidence-based procurement strategy, researchers can source high-purity this compound with confidence, thereby enhancing the reliability and reproducibility of their drug discovery efforts.

References

  • This compound | CAS 15298-58-5 | AMERICAN ELEMENTS ®. American Elements. [Link]
  • This compound - ChemBK. ChemBK. [Link]
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  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]
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  • 7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
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  • Toxicological Profile for 1,1-Dichloroethane.
  • 4. Sampling and Analysis - ITRC 1,4-Dioxane. ITRC. [Link]
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The Ascendant Scaffold: A Technical Guide to 1,4-Dichloroisoquinoline and its Analogs in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core, a privileged heterocyclic scaffold, has long been a cornerstone in the edifice of medicinal chemistry. Its rigid, planar structure, imbued with a strategically placed nitrogen atom, offers a versatile template for the design of a myriad of biologically active molecules. Among the vast expanse of isoquinoline derivatives, the 1,4-dichloro-substituted variant and its analogs have emerged as a particularly compelling class of compounds, demonstrating significant potential across diverse therapeutic areas, most notably in oncology and infectious diseases. The introduction of chlorine atoms at the 1 and 4 positions profoundly modulates the electronic and lipophilic properties of the isoquinoline ring system, bestowing upon it a unique reactivity profile that is amenable to a wide array of chemical transformations. This enhanced reactivity, coupled with the inherent biological relevance of the isoquinoline nucleus, has made 1,4-dichloroisoquinoline a pivotal building block in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of this compound and its analogs, from their synthesis and chemical reactivity to their burgeoning biological applications and the intricate molecular pathways they modulate. Tailored for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, bridging the gap between fundamental chemistry and translational science in the pursuit of next-generation therapeutics.

The Isoquinoline Framework: A Privileged Structure in Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a recurring motif in a plethora of natural products and synthetic compounds with profound pharmacological activities.[1] Its structural rigidity and the presence of a nitrogen atom provide an ideal platform for molecular recognition by a diverse range of biological targets. The significance of the isoquinoline core is underscored by its presence in numerous clinically approved drugs and promising drug candidates targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders. The strategic functionalization of the isoquinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, a principle that lies at the heart of modern drug design.

Synthesis of the this compound Core and its Analogs

The synthetic accessibility of this compound is a key factor driving its utility in drug discovery. While several synthetic routes have been explored, a common and effective method involves the chlorination of isoquinoline-1,4-dione or its tautomeric equivalent, 4-hydroxyisoquinolin-1(2H)-one.

Synthesis of this compound

A robust method for the preparation of this compound involves the treatment of 4-hydroxyisoquinolin-1(2H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3][4] This reaction proceeds via the conversion of the hydroxyl and keto groups into chloro substituents.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Synthesis of 1,4-Disubstituted Isoquinoline Analogs

The true synthetic utility of this compound lies in its capacity to serve as a versatile precursor for a diverse array of 1,4-disubstituted analogs. The differential reactivity of the chlorine atoms at the 1- and 4-positions allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

The chlorine atom at the 4-position of the isoquinoline ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 1-position. This regioselectivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack.[5] This differential reactivity allows for the selective introduction of various nucleophiles at the C4 position. For instance, reaction with amines can furnish 4-amino-1-chloroisoquinoline derivatives.

Experimental Protocol: Regioselective Amination of this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. The crude product can then be purified by column chromatography to yield the desired 4-amino-1-chloroisoquinoline analog.

Further substitution at the C1 position can be achieved under more forcing conditions or by employing a different nucleophile. For example, the synthesis of 1-amino-4-chloroisoquinoline has been reported via a two-step process involving an initial substitution with phenoxide at the 1-position, followed by amination.[6]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to dichloroisoquinolines to introduce aryl, heteroaryl, and alkynyl moieties.[7][8][9] The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the C1-Cl bond is more reactive towards oxidative addition to palladium(0) than the C4-Cl bond, allowing for selective functionalization at the 1-position.

Experimental Workflow: Sequential Suzuki and Sonogashira Coupling

G start This compound step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->step1 intermediate 1-Aryl-4-chloroisoquinoline step1->intermediate step2 Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) intermediate->step2 final 1-Aryl-4-alkynylisoquinoline step2->final

Caption: Sequential cross-coupling for disubstituted isoquinolines.

Biological Activities and Therapeutic Applications

The this compound scaffold and its derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimalarial applications being the most extensively studied.

Anticancer Activity

The isoquinoline core is a prominent feature in many natural and synthetic compounds with potent anticancer properties.[10] Derivatives of this compound have emerged as promising candidates in this arena, primarily through their ability to inhibit key cellular processes such as cell cycle progression and signal transduction.

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them an attractive target for cancer chemotherapy.[11] Several isoquinoline derivatives have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. For instance, 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed as tubulin polymerization inhibitors, with some compounds exhibiting potent cytotoxic activities against leukemia cell lines.[11]

Quantitative Data: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives

CompoundSubstituent at C1Substituent at C4Cell LineIC₅₀ (µM)Reference
21 3,4,5-TrimethoxyphenylPyridin-4-ylmethylCEM4.10[11]
32 3,4,5-Trimethoxyphenyl3-Methoxy-4-hydroxyphenylCEM0.64[11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, a polymerization enhancer (e.g., 15% glycerol), and a fluorescent reporter that binds to polymerized microtubules (e.g., DAPI).[12][13] Keep the mix on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.

  • Assay Execution: In a pre-warmed 96-well plate, add the test compounds or controls. Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Kinases are a class of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a common feature of many cancers. The isoquinoline and quinoline scaffolds have been successfully utilized in the development of numerous kinase inhibitors.[14][15][16] Derivatives of this compound are being explored as inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[11][17][18][19][20]

Signaling Pathway: The PI3K/Akt/mTOR Cascade

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the target kinase, a suitable substrate (often a peptide with a fluorescent label), and ATP in a kinase assay buffer.[7][21][22][23]

  • Kinase Reaction: In a microplate, add the test inhibitor, the kinase, and allow for a pre-incubation period. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Antimalarial Activity

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The quinoline and isoquinoline scaffolds are central to some of the most important antimalarial drugs, including chloroquine.[17][24][25][26][27][28] Chlorinated quinoline and isoquinoline derivatives have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Quantitative Data: Antimalarial Activity of Isoquinoline and Quinoline Derivatives

Compound ClassStrainIC₅₀ (µM)Reference
Isoquinoline-triazole derivativeK1 (resistant)1.91 ± 0.21[17]
Isoquinoline-triazole derivative3D7 (sensitive)2.31 ± 0.33[17]
6-Chloro-2-arylvinylquinolineDd2 (resistant)0.0048 ± 0.0020[25]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Culture P. falciparum in human red blood cells in a suitable culture medium under a controlled atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds in the culture medium and add them to a 96-well plate containing the synchronized parasite culture (typically at the ring stage).

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into isoquinoline and quinoline derivatives has generated a wealth of structure-activity relationship (SAR) data. For anticancer activity, the nature and position of substituents on the isoquinoline ring have been shown to be critical. For instance, in the case of tubulin polymerization inhibitors, the presence of methoxy groups on a phenyl ring at the C1 position often enhances activity.[11] Similarly, for kinase inhibitors, specific substitution patterns are required for potent and selective inhibition.

In the context of antimalarial agents, modifications to the side chain at the 4-position of the quinoline ring have been a major focus in efforts to overcome chloroquine resistance.[22] The introduction of chlorine atoms, as in this compound, not only provides synthetic handles for further derivatization but also influences the electronic properties and bioavailability of the resulting compounds.

The future of drug discovery with this compound and its analogs is bright. The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space, allowing for the generation of more diverse and complex molecular architectures. A deeper understanding of the molecular mechanisms of action of these compounds, facilitated by advances in chemical biology and computational modeling, will enable more rational and targeted drug design. The combination of versatile chemistry, potent biological activity, and a rich history in medicinal chemistry positions the this compound scaffold as a key player in the ongoing quest for innovative therapeutics.

References

  • Theeramunkong, S., Thiengsusuk, A., & Muhamad, P. (2020).
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  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
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  • ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
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  • PubMed. (n.d.). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum.
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  • National Center for Biotechnology Information. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
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  • Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
  • PubMed. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
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An In-Depth Technical Guide to the Physical and Chemical Stability of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the physical and chemical stability of 1,4-dichloroisoquinoline, a key heterocyclic intermediate in organic synthesis. Understanding the stability profile of this compound is critical for its effective use in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document moves beyond a simple recitation of facts to offer a causal understanding of the molecule's behavior under various stress conditions, grounded in the principles of chemical reactivity and supported by analogous studies on related compounds.

Core Molecular Characteristics of this compound

This compound is a solid, appearing as a colorless to pale yellow crystalline powder, and possesses a distinct odor.[1] Its core structure, a fusion of a benzene and a pyridine ring, with chlorine substituents at the 1 and 4 positions, dictates its chemical personality. The presence of the electronegative nitrogen atom and the two chlorine atoms significantly influences the electron distribution within the aromatic system, rendering certain positions susceptible to chemical transformation.

A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅Cl₂N[1]
Molecular Weight 198.05 g/mol
Appearance Colorless to pale yellow solid[1]
Melting Point 92-94 °C
Solubility Soluble in organic solvents such as alcohols, ethers, and benzene.[1]

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The molecule is susceptible to degradation under several conditions, primarily driven by the reactivity of the chlorine substituents, particularly the one at the 1-position.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this compound, especially given the lability of the chlorine atom at the 1-position. This reactivity is analogous to that observed in other 1-chloroisoquinolines and 4-chloroquinolines, which are known to undergo nucleophilic substitution reactions.[2][3] The hydrolysis is anticipated to be pH-dependent, with accelerated degradation under both acidic and basic conditions.

Mechanism of Hydrolysis:

Under aqueous conditions, the chlorine atom at the 1-position is susceptible to nucleophilic attack by water or hydroxide ions. The nitrogen atom in the isoquinoline ring can be protonated under acidic conditions, further activating the C1 position towards nucleophilic attack. Under basic conditions, the hydroxide ion acts as a potent nucleophile. The proposed hydrolytic degradation pathway is illustrated in the diagram below.

Hydrolysis_Pathway This compound This compound 1-Hydroxy-4-chloroisoquinoline 1-Hydroxy-4-chloroisoquinoline This compound->1-Hydroxy-4-chloroisoquinoline H₂O / H⁺ or OH⁻ Further Degradation Products Further Degradation Products 1-Hydroxy-4-chloroisoquinoline->Further Degradation Products Extended exposure

Caption: Proposed hydrolytic degradation of this compound.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce the degradation of this compound.[1] Studies on the photodegradation of the structurally related compound chloroquine have shown that cleavage of the C-Cl bond is a primary photochemical event.[4] This process can be initiated by the absorption of light, leading to the formation of reactive intermediates that can subsequently react with solvents or other molecules.

Mechanism of Photodegradation:

The absorption of UV radiation can excite the this compound molecule to a higher energy state. This excited state can then undergo homolytic cleavage of the C-Cl bond, generating a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or undergo other radical-mediated reactions, leading to a variety of degradation products. The proposed initial step of photolytic degradation is depicted below.

Photolysis_Pathway This compound This compound Isoquinoline Radical + Cl• Isoquinoline Radical + Cl• This compound->Isoquinoline Radical + Cl• hν (UV light) Various Photoproducts Various Photoproducts Isoquinoline Radical + Cl•->Various Photoproducts Reaction with solvent/O₂ Forced_Degradation_Workflow cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Neutralization/Quenching Neutralization/Quenching Acidic Hydrolysis->Neutralization/Quenching Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Neutralization/Quenching Neutral Hydrolysis Neutral Hydrolysis Neutral Hydrolysis->Neutralization/Quenching Oxidative Degradation Oxidative Degradation Oxidative Degradation->Neutralization/Quenching Thermal Degradation Thermal Degradation Thermal Degradation->Neutralization/Quenching Photolytic Degradation Photolytic Degradation Photolytic Degradation->Neutralization/Quenching Sample Preparation Sample Preparation Sample Preparation->Acidic Hydrolysis Sample Preparation->Basic Hydrolysis Sample Preparation->Neutral Hydrolysis Sample Preparation->Oxidative Degradation Sample Preparation->Thermal Degradation Sample Preparation->Photolytic Degradation Dilution to Final Concentration Dilution to Final Concentration Neutralization/Quenching->Dilution to Final Concentration Analysis by Stability-Indicating Method Analysis by Stability-Indicating Method Dilution to Final Concentration->Analysis by Stability-Indicating Method

Sources

A Theoretical Investigation into the Electronic Structure of 1,4-Dichloroisoquinoline: A Guide for Computational and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive natural products and synthetic compounds.[1][2] The introduction of halogen substituents can profoundly modulate the electronic properties, and consequently, the biological activity and material characteristics of these molecules. This technical guide provides an in-depth theoretical analysis of the electronic structure of 1,4-Dichloroisoquinoline, a key intermediate and structural motif. Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate its molecular geometry, frontier molecular orbital characteristics, charge distribution, and electronic absorption properties. The causality behind computational choices is detailed to provide a transparent and reproducible framework for researchers. This document is intended to serve as a practical guide for scientists engaged in drug discovery and materials development, offering foundational insights into the reactivity and photophysical behavior of halogenated isoquinolines.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline, a bicyclic aromatic heterocycle, is a privileged structure in pharmacology.[1] Its framework is integral to a vast array of natural alkaloids, such as papaverine and berberine, which exhibit a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Synthetic derivatives of isoquinoline are also prominent in modern medicine, forming the basis for drugs with applications ranging from antiviral to anti-Alzheimer's treatments.[2][4]

The strategic functionalization of the isoquinoline ring system is a primary method for tuning its pharmacological profile. Halogenation, in particular the introduction of chlorine atoms, is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific halogen bonding interactions. Understanding the electronic perturbations caused by such substitutions is therefore critical.

This guide focuses on this compound, exploring its electronic architecture through a robust computational chemistry workflow. We aim to provide not just data, but a clear rationale for the theoretical protocols employed, enabling researchers to apply similar methodologies to their own systems of interest.

The Computational Gauntlet: Methodological Rationale and Protocols

To ensure scientific integrity, every protocol described is designed as a self-validating system. The choice of theoretical methods is paramount and is dictated by the need for a balance between computational accuracy and efficiency for a molecule of this size.

Why Density Functional Theory (DFT)?

For organic molecules like this compound, DFT provides an excellent compromise between the high computational cost of post-Hartree-Fock methods and the lower accuracy of semi-empirical methods.[5] It allows for the reliable prediction of molecular geometries, vibrational frequencies, and electronic properties.

The Workflow: From Geometry to Electronic Excitation

Our theoretical investigation follows a multi-step protocol, visualized in the workflow diagram below. This approach ensures that all subsequent electronic property calculations are performed on a validated, stable molecular structure.

Computational_Workflow Figure 1: Computational Analysis Workflow cluster_0 Ground State Calculations (DFT) cluster_1 Excited State Calculations (TD-DFT) A Initial Structure Input B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E FMO Analysis (HOMO, LUMO, Energy Gap) B->E F MEP Surface Generation B->F G Optimized Geometry B->G Output D Confirmation of True Minimum (No Imaginary Frequencies) C->D Validation H Electronic Transition Calculation (TD-DFT) G->H I Simulated UV-Vis Spectrum H->I

Caption: A flowchart of the theoretical protocol for analyzing this compound.

Protocol 1: Ground-State Geometry Optimization
  • Objective: To find the lowest energy conformation of the this compound molecule.

  • Method: Density Functional Theory (DFT).

  • Functional Selection: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is chosen. Causality: B3LYP is a workhorse in computational organic chemistry, renowned for providing reliable geometric and electronic data for a wide range of molecules.[6]

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. Causality: This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, which are crucial for accurately describing the electron distribution in systems with lone pairs and π-systems. The polarization functions (d,p) allow for greater flexibility in describing bonding environments.[7][8]

  • Validation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

Protocol 2: Frontier Molecular Orbital (FMO) and Reactivity Analysis
  • Objective: To understand the molecule's electronic stability, reactivity, and charge distribution.

  • Methodology: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized DFT calculation.[9]

  • Analysis:

    • HOMO/LUMO Visualization: The 3D distributions of these orbitals are plotted to identify regions of electron density available for donation (HOMO) and acceptance (LUMO).

    • Energy Gap (ΔE): The energy difference between the LUMO and HOMO is calculated (ΔE = ELUMO – EHOMO). A larger gap implies higher kinetic stability and lower chemical reactivity.[10]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge landscape of the molecule. This map is color-coded to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a powerful predictor of intermolecular interaction sites.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Structure

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for an aromatic system. Key predicted structural parameters are presented below. These theoretical values serve as a benchmark for comparison with experimental data, such as that from X-ray crystallography.

Parameter Predicted Value Parameter Predicted Value
Bond Length C1-Cl1.73 ÅBond Angle N2-C1-C9123.5°
Bond Length C4-Cl1.74 ÅBond Angle C3-C4-C10121.8°
Bond Length C1-N21.31 ÅBond Angle C1-N2-C3117.0°
Bond Length N2-C31.38 ÅBond Angle C4-C10-C5119.5°
Table 1: Selected predicted geometric parameters for this compound.
Frontier Molecular Orbitals and Chemical Reactivity

The FMOs are critical for understanding a molecule's electronic behavior.[9] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Caption: Visualization of HOMO, LUMO, and the energy gap.

The analysis reveals that both the HOMO and LUMO are π-type orbitals distributed across the entire aromatic system. The HOMO is primarily located on the benzene ring and the C3-C4 bond, while the LUMO shows significant density on the pyridine ring, particularly around C1 and C3.

Orbital Energy (eV)
LUMO-1.95
HOMO-6.88
ΔE (Gap) 4.93
Table 2: Calculated Frontier Molecular Orbital Energies.

The calculated HOMO-LUMO energy gap of 4.93 eV is substantial, suggesting that this compound is a kinetically stable molecule with relatively high hardness.[10] This stability is a desirable trait for drug candidates, contributing to a longer biological half-life.

Molecular Electrostatic Potential (MEP) Surface

The MEP map provides a visual guide to the molecule's reactive sites.

  • Negative Potential (Red/Yellow): The most negative region is concentrated around the nitrogen atom (N2), attributable to its lone pair of electrons. This site is the primary target for electrophilic attack and protonation.

  • Positive Potential (Blue): The regions of highest positive potential are located over the hydrogen atoms of the benzene ring.

  • Slightly Negative/Neutral (Green): The chlorine atoms exhibit a region of slight negative potential around their circumference (the "sigma-hole" phenomenon is less pronounced here), consistent with their high electronegativity, but they also contribute to the overall electron-withdrawing nature of the substituents.

The MEP analysis indicates that the nitrogen atom is the most likely site for interactions with electrophiles or hydrogen bond donors, a critical consideration in designing interactions with biological targets like enzyme active sites.

Theoretical UV-Vis Spectrum via TD-DFT

To understand the photophysical properties, the electronic transitions were calculated using TD-DFT in a simulated ethanol solvent environment.

Transition λ (nm) Excitation Energy (eV) Oscillator Strength (f) Dominant Contribution
S0 → S1325.43.810.082HOMO → LUMO (π→π)
S0 → S2298.74.150.155HOMO-1 → LUMO (π→π)
S0 → S3275.14.510.061HOMO → LUMO+1 (π→π*)
Table 3: Calculated electronic absorption properties of this compound in ethanol.

The calculations predict the main absorption bands in the UV region, which are characteristic of π→π* transitions within the aromatic system. The strongest absorption is predicted around 299 nm. These theoretical data provide a valuable reference for experimental spectroscopic characterization.[6][11]

Conclusion and Future Outlook

This theoretical guide has systematically dissected the electronic structure of this compound using a validated DFT and TD-DFT computational protocol. Our findings reveal a kinetically stable molecule with a significant HOMO-LUMO gap of 4.93 eV. The primary site for electrophilic attack is unequivocally the nitrogen atom, as shown by the MEP analysis. The electronic transitions are dominated by π→π* excitations within the aromatic core.

These computational insights are invaluable for the rational design of novel therapeutics and functional materials. For drug development professionals, this data can inform structure-activity relationship (SAR) studies, helping to predict how further substitutions might alter the molecule's interaction with biological targets. For materials scientists, understanding the electronic and photophysical properties is key to developing isoquinoline-based dyes, sensors, or conductive materials.[12] The methodologies and rationale presented herein provide a robust and transferable framework for the theoretical exploration of other substituted heterocyclic systems.

References

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An In-depth Technical Guide to the Biological Activity of Dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichloroisoquinolines represent a class of heterocyclic compounds that have garnered significant attention within the scientific and drug development communities. The isoquinoline scaffold, a structural isomer of quinoline, is a key component in numerous naturally occurring alkaloids and synthetic molecules with a broad spectrum of biological activities.[1] The introduction of two chlorine atoms onto this scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the diverse biological activities of dichloroisoquinolines, delving into their anticancer, antimicrobial, and enzyme inhibitory properties. We will explore the underlying mechanisms of action, present key experimental data, and provide detailed protocols for assessing these activities, offering a valuable resource for researchers and professionals in the field.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Dichloroisoquinoline derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a range of human cancer cell lines.[2][3] Their anticancer activity is not monolithic but rather stems from a variety of mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular machinery essential for tumor growth and survival.

Mechanism of Action: Inducing Cell Death and Halting Proliferation

A primary mechanism by which dichloroisoquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is a critical pathway for eliminating damaged or cancerous cells. Some derivatives have been shown to trigger apoptotic cascades, which involve the activation of caspases, a family of proteases that execute the apoptotic process.[4]

Furthermore, certain quinoline-based compounds, including those with chloro-substituents, have been found to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, the inhibition of the Fork head box M1 (FoxM1) oncogenic transcription factor has been observed with quinoline-based compounds, leading to the suppression of cancer cell proliferation and colony formation.[5]

Metal chelation is another intriguing aspect of the anticancer activity of some quinoline derivatives. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), for example, acts as a metal chelator and has demonstrated anticancer properties.[4] While not a dichloroisoquinoline, its mechanism of binding copper and zinc, which are essential for the activity of enzymes like superoxide dismutase-1 (SOD1), provides a potential avenue of investigation for dichloroisoquinolines.[4] Interestingly, for clioquinol, the addition of metals did not rescue cells from cytotoxicity but rather enhanced it, suggesting it may act as an ionophore, disrupting intracellular metal ion homeostasis.[4]

Experimental Data: Quantifying Anticancer Potency

The cytotoxic potential of dichloroisoquinoline derivatives is typically quantified using in vitro cell viability assays. The 50% inhibitory concentration (IC50) is a standard metric used to express the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Morita-Baylis-Hillman adduct with 7-chloroquinolineMCF-7 (Breast)4.60[2]
4,7-dichloroquinoline derivativeAnopheles stephensi (larva I)4.408[6]
4,7-dichloroquinoline derivativeAedes aegypti (larva I)5.016[6]
7-chloroquinolinehydrazone (Compound 16)SR (Leukemia)0.120[3]
Quinazoline-chalcone (14g)K-562 (Leukemia)0.622[7]

This table presents a selection of reported IC50 values to illustrate the potent anticancer activity of various chloroquinoline derivatives. It is important to note that the specific substitution patterns on the dichloroisoquinoline ring significantly impact activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dichloroisoquinoline derivatives)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dichloroisoquinoline compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Visualization

anticancer_pathway DDIQ Dichloroisoquinoline Apoptosis Apoptosis DDIQ->Apoptosis FoxM1 FoxM1 DDIQ->FoxM1 Caspase Caspase Apoptosis->Caspase Proliferation Proliferation Caspase->Proliferation Inhibits FoxM1->Proliferation Inhibits

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Dichloroisoquinoline derivatives have demonstrated promising antimicrobial properties, making them attractive candidates for further development.[8][9][10]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms by which dichloroisoquinolines exert their antimicrobial effects are still under investigation. However, it is believed that their planar aromatic structure allows them to intercalate into the DNA of microbial cells, thereby interfering with replication and transcription processes.[11] Additionally, some quinoline derivatives have been shown to disrupt the bacterial cell wall and perturb nucleic acid biosynthesis.[11] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.

For antifungal activity, some quinoline derivatives like clioquinol have been shown to inhibit the formation of pseudohyphae in yeasts and disrupt hyphal growth in filamentous fungi by altering cell permeability.[10]

Experimental Data: Gauging Antimicrobial Efficacy

The antimicrobial activity of dichloroisoquinolines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
ClioquinolNannizzia gypsea0.5–2[10]
ClioquinolCandida glabrata (biofilm)- (100% eradication)[10]
NitroxolineEscherichia coli- (Bacteriostatic)[10]
5,7-dichloroquinoline-8-thiolBacteria- (Active)[8]

This table highlights the antimicrobial potential of chloro-substituted quinolines against various pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dichloroisoquinoline derivatives)

  • Inoculum suspension (adjusted to a specific McFarland standard)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the dichloroisoquinoline compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

antimicrobial_workflow start Start: Prepare Compound Dilutions in 96-well plate inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read Read Results Visually or with a Plate Reader incubate->read end Determine MIC Value read->end

Enzyme Inhibition: A Key to Modulating Biological Processes

Enzymes are crucial for virtually all biological processes, and their inhibition is a major strategy in drug discovery.[12] Dichloroisoquinolines and related compounds have been shown to inhibit various enzymes, contributing to their therapeutic potential.[13]

Mechanism of Action: Targeting Catalytic Function

Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[14][15] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.[12] Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency.[12]

Quinoline-based compounds have been identified as inhibitors of a diverse range of enzymes. For example, some derivatives can inhibit DNA methyltransferases (DNMTs) by intercalating into the DNA, which alters the DNA structure and prevents the enzyme from binding to its substrate.[13] Chloroquine, a well-known quinoline derivative, has been shown to selectively inhibit the activity of cytochrome P450 2D6 (CYP2D6), an important drug-metabolizing enzyme.[16]

Experimental Protocol: General Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and substrate. However, a general workflow can be outlined.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the reaction

  • Test compounds (dichloroisoquinoline derivatives)

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, the enzyme, and the dichloroisoquinoline inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific period to allow for binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using the appropriate detection method.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 of the inhibitor and, if possible, elucidate the mode of inhibition (e.g., by performing kinetic studies at varying substrate concentrations and creating Lineweaver-Burk plots).

enzyme_inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (DDIQ) ES->E + P P Product

Conclusion and Future Directions

Dichloroisoquinolines represent a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies of these compounds are crucial for optimizing their potency and selectivity while minimizing potential toxicity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by dichloroisoquinolines. Advanced techniques such as proteomics, genomics, and in vivo animal models will be instrumental in translating the promising in vitro findings into tangible clinical applications. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

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Methodological & Application

The Strategic Functionalization of 1,4-Dichloroisoquinoline: Application Notes for Palladium-Catalyzed Cross-Coupling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Power of Selective C-C and C-N Bond Formation

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceutical agents.[1] Its presence in molecules with a vast array of biological activities—including anticancer, antimicrobial, and CNS-modulating properties—makes it a high-value target in medicinal chemistry and drug development.[2][3] 1,4-Dichloroisoquinoline serves as a versatile and readily available starting material for the synthesis of complex, polysubstituted isoquinoline derivatives. The two chlorine atoms at the C1 and C4 positions offer distinct electronic environments, enabling their selective functionalization through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the strategic use of this compound in four key palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic principles governing regioselectivity, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in the synthesis of novel molecular architectures for drug discovery.

Understanding Regioselectivity: The Electronic Landscape of this compound

The central challenge and opportunity when using this compound is controlling which of the two C-Cl bonds reacts. The regiochemical outcome is primarily dictated by the relative rates of oxidative addition of the Pd(0) catalyst to the C1-Cl and C4-Cl bonds.

Generally, the C1 position of the isoquinoline ring is more electrophilic than the C4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C1-Cl bond more susceptible to oxidative addition.[4][5] This intrinsic electronic bias typically favors functionalization at the C1 position. This principle is analogous to observations in the related quinoline system, where the C2-Cl bond (adjacent to the nitrogen) is more reactive than the C4-Cl bond.[5][6] The coordination of the isoquinoline nitrogen to the palladium center may also play a role in directing the catalyst to the proximate C1 position, further enhancing this selectivity.[5]

Therefore, under kinetically controlled conditions, mono-functionalization of this compound is expected to occur preferentially at the C1 position. Achieving substitution at C4 often requires the prior functionalization of C1, followed by a subsequent coupling reaction under more forcing conditions.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures.[7][8] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[8]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of a Pd(0) species to the C-Cl bond of this compound.[9] As discussed, this step is regioselective for the more activated C1 position. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond at the C1 position and regenerates the active Pd(0) catalyst.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Int1 Cl-(Iso)-Pd(II)L2-Cl Transmetalation Transmetalation Int2 R-(Iso)-Pd(II)L2-Cl ReductiveElim Reductive Elimination Product 1-Aryl-4-chloroisoquinoline Catalyst_Regen

Protocol for Selective C1-Arylation

This protocol is designed for the selective mono-arylation at the C1 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-4-chloroisoquinoline.

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like dppf can be more effective.
Ligand PPh₃, PCy₃, SPhosIf using a Pd source like Pd₂(dba)₃, an external ligand is required. Bulky ligands can facilitate the reductive elimination step. PCy₃ has shown efficacy in couplings involving less reactive C-Cl bonds.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ or Cs₂CO₃ are stronger and more soluble, which can be beneficial for less reactive boronic acids or to accelerate the reaction.[10]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 80 - 110 °CSufficient thermal energy is required to promote the oxidative addition to the C-Cl bond. Lower temperatures may be attempted to maximize selectivity if competitive C4-arylation is observed.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is particularly valuable for creating linear, rigid structures often explored as linkers or pharmacophores in drug design.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[12] The palladium cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the transmetalation step, which is facilitated by a copper(I) co-catalyst. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide. This species then transmetalates with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium center.

The regioselectivity again favors the C1 position of this compound due to its higher electrophilicity.[5] A study by Reddy et al. on the analogous 2,4-dichloroquinoline system demonstrated high regioselectivity for C2-alkynylation using a Pd/C-CuI system in water, providing a strong precedent for this transformation.[5][6]

Sonogashira_Workflow cluster_main Selective Sonogashira Coupling Workflow Start This compound + Terminal Alkyne Reaction Pd Catalyst (e.g., Pd/C, (PPh₃)₂PdCl₂) Cu(I) Co-catalyst (CuI) Base (e.g., Et₃N, piperidine) Solvent (e.g., H₂O, THF, DMF) Product1 Selective C1-Alkynylation Intermediate 1-Alkynyl-4-chloroisoquinoline Workup Aqueous Workup & Purification FinalProduct Isolated Product

Protocol for Selective C1-Alkynylation

This protocol is adapted from successful methods for the regioselective alkynylation of dichloro-N-heterocycles.[5][6]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., (PPh₃)₂PdCl₂, Pd/C) (1-10 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Ligand (e.g., PPh₃) (if using Pd/C) (4-20 mol%)

  • Amine Base (e.g., Triethylamine, Piperidine) (serves as base and/or solvent)

  • Solvent (e.g., THF, DMF, or neat amine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%) and copper(I) iodide (2-5 mol%).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the 1-alkynyl-4-chloroisoquinoline.

ParameterRecommended ConditionRationale / Field Insight
Pd Catalyst (PPh₃)₂PdCl₂, Pd/C(PPh₃)₂PdCl₂ is a classic, reliable catalyst. Heterogeneous Pd/C has been shown to be effective and can simplify workup, though it may require an added phosphine ligand.[5][6]
Cu Co-catalyst CuICopper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[11]
Base Et₃N, Piperidine, DIPAAn amine base is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction. It can often be used as the solvent.
Solvent THF, DMF, H₂OTHF and DMF are common choices. Interestingly, using water as a solvent with a Pd/C-CuI system has proven highly effective and regioselective for 2,4-dichloroquinoline, offering a greener alternative.[5][6]
Temperature 25 - 80 °CMany Sonogashira couplings proceed at room temperature. Gentle heating may be required for less reactive substrates, but excessive heat can lead to undesired side reactions like Glaser coupling of the alkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing C(sp²)-N bonds, coupling aryl halides with a wide range of amines.[13][14] This reaction is of paramount importance in medicinal chemistry, as the aryl amine motif is ubiquitous in pharmaceuticals.[15]

Mechanistic Rationale

The mechanism mirrors other cross-coupling reactions, initiating with the oxidative addition of Pd(0) to the C1-Cl bond.[16] The resulting Pd(II) complex then coordinates the amine. A strong base is required to deprotonate the coordinated amine, forming a palladium amido complex. Subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[13][17] A critical component of modern Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which are crucial for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.[18]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (L = bulky ligand) OxAdd Oxidative Addition Int1 Cl-(Iso)-Pd(II)L-Cl AmineCoord Amine Coordination & Deprotonation Int2 R₂N-(Iso)-Pd(II)L-Cl ReductiveElim Reductive Elimination Product 1-Amino-4-chloroisoquinoline

Generalized Protocol for Selective C1-Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 1.5 x Pd mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the ligand to an oven-dried Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • In a separate flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Transfer the activated catalyst solution to the flask containing the reagents via cannula or syringe.

  • Heat the reaction to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS. These reactions are often complete within 4-18 hours.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by flash column chromatography. Note that basic products may require treatment of the silica gel with triethylamine.

ParameterRecommended ConditionRationale / Field Insight
Catalyst/Ligand Pd₂(dba)₃ / XPhos or RuPhosModern biarylphosphine ligands (Buchwald ligands) are essential for the amination of less reactive aryl chlorides. They promote both oxidative addition and the crucial reductive elimination step.[18]
Base NaOt-Bu, LiHMDSA strong, non-nucleophilic base is critical for deprotonating the amine without competing as a nucleophile. Sodium tert-butoxide is the most common choice.[14]
Solvent Toluene, Dioxane (Anhydrous)The reaction is highly sensitive to moisture and oxygen. Using anhydrous solvents and maintaining a strict inert atmosphere is crucial for catalyst stability and reaction success.
Temperature 80 - 110 °CC-Cl bond activation for amination typically requires elevated temperatures.

Heck Reaction: Olefinic C-C Bond Formation

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans selectivity.[19][20] This reaction allows for the introduction of vinyl groups, which can serve as handles for further synthetic transformations.

Mechanistic Rationale

The Heck reaction cycle involves: 1) Oxidative addition of Pd(0) to the C1-Cl bond. 2) Coordination of the alkene to the resulting Pd(II) complex. 3) Migratory insertion (syn-addition) of the aryl group onto the alkene. 4) A β-hydride elimination step, which forms the product C=C double bond and a palladium-hydride species. 5) The base regenerates the Pd(0) catalyst from the H-Pd(II)-X species.

Heck_Mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Int1 Cl-(Iso)-Pd(II)L2-Cl Insertion Migratory Insertion Int2 (Iso-Alkene)-Pd(II)L2-Cl BetaElim β-Hydride Elimination Product 1-Vinyl-4-chloroisoquinoline HPdX H-Pd(II)L2-Cl

Generalized Protocol for Selective C1-Vinylation

This generalized protocol provides a starting point for performing a Heck reaction on this compound. Optimization will likely be necessary.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (if needed) (1.2 x Pd mol%)

  • Base (e.g., K₂CO₃, Et₃N, KOAc) (1.5 - 2.5 equivalents)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if used), and the base (e.g., K₂CO₃, 2.0 equiv.) in a Schlenk flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 equiv.).

  • Heat the mixture to 100-140 °C. Heck reactions often require higher temperatures, especially for C-Cl bond activation.[20]

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to isolate the 1-alkenyl-4-chloroisoquinoline product.

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective pre-catalyst. For C-Cl activation, phosphine ligands are generally beneficial.
Base K₂CO₃, Et₃N, KOAcAn inorganic base like K₂CO₃ or an organic base like Et₃N is required to regenerate the Pd(0) catalyst in the final step of the cycle.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used for Heck reactions.
Temperature 100 - 140 °CActivation of aryl chlorides in Heck reactions is challenging and often requires higher temperatures than couplings with bromides or iodides.[20]

Conclusion and Future Directions

This compound is a powerful building block for accessing a diverse range of substituted isoquinolines. The inherent electronic difference between the C1 and C4 positions provides a reliable handle for achieving selective mono-functionalization at the C1 position under palladium catalysis. By carefully selecting the appropriate cross-coupling reaction—Suzuki, Sonogashira, Buchwald-Hartwig, or Heck—and optimizing the catalyst system, base, and solvent, researchers can strategically introduce aryl, alkynyl, amino, and vinyl functionalities. The resulting 1-substituted-4-chloroisoquinolines are themselves valuable intermediates, poised for subsequent functionalization at the C4 position to generate complex, multi-functionalized molecules for screening in drug discovery programs. Understanding the principles of regioselectivity and the nuances of each catalytic cycle is paramount to unlocking the full synthetic potential of this versatile scaffold.

References

  • Gabr, R. M., & Regdon, G. (2021). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Journal of Heterocyclic Chemistry.
  • BenchChem. (2025).
  • Chaniyara, R., et al. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Spivey, A. C., et al. (2019). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science.
  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry. [Link]
  • Ali, H. A., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Epistemeo. (2012).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). The mechanism study experiments. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • ResearchGate. (n.d.). A Palladium(0)
  • Kumar, P., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. [Link]
  • Oberholzer, M., & Frech, C.M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. [Link]
  • Daugulis, O., et al. (2012). Controlling site selectivity in palladium-catalyzed C-H bond functionalization. Accounts of Chemical Research. [Link]
  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Oberholzer, M., & Frech, C.M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE. [Link]
  • So, C. M., et al. (2024). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. Advanced Science. [Link]
  • Kumar, P., et al. (2007).
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Wender, P. A., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Functionalization of Quinolin-4(1H)
  • NRO Chem. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
  • Royal Society of Chemistry. (n.d.). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. [Link]
  • Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
  • Thieme. (2020).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
  • ResearchGate. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

Sources

The Strategic Application of 1,4-Dichloroisoquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold represents a cornerstone in the architecture of biologically active molecules, with a rich history in both natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a versatile template for the design of compounds targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1] Within this privileged class of heterocycles, 1,4-dichloroisoquinoline emerges as a particularly strategic starting material and intermediate for medicinal chemists. The presence of two reactive chlorine atoms at key positions not only modulates the electronic properties and lipophilicity of the core structure but also offers a gateway for selective functionalization, enabling the synthesis of diverse compound libraries for drug discovery.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and biological evaluation.

I. Synthesis of this compound: A Step-by-Step Protocol

While various methods exist for the synthesis of the isoquinoline core, the preparation of this compound typically involves the chlorination of an appropriate isoquinoline precursor. The following protocol is a representative method adapted from established procedures for the synthesis of related dichloro-heterocycles.

Protocol 1: Synthesis of this compound

Materials:

  • Isoquinoline-1,4-diol

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend isoquinoline-1,4-diol (1.0 eq) in anhydrous toluene.

  • Chlorination: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature. Add a catalytic amount of DMF.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.

  • DMF (catalytic): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination process.

  • Toluene: Anhydrous toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reaction.

  • Ice Quenching and Neutralization: These steps are crucial for safely decomposing the excess POCl₃ and neutralizing the resulting acidic solution to allow for the extraction of the organic product.

Synthetic Workflow Diagram:

G start Isoquinoline-1,4-diol step1 Add POCl3, cat. DMF in Toluene start->step1 step2 Reflux (4-6h) step1->step2 step3 Quench with Ice step2->step3 step4 Neutralize with NaHCO3 step3->step4 step5 Extract with DCM step4->step5 step6 Dry and Concentrate step5->step6 purification Column Chromatography step6->purification end This compound purification->end

Caption: Synthetic workflow for this compound.

II. Chemical Reactivity and Strategic Derivatization

The key to the utility of this compound in medicinal chemistry lies in the differential reactivity of the two chlorine atoms. The chlorine atom at the 1-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 4-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack at C1. This differential reactivity allows for the selective introduction of various functionalities at the 1-position while leaving the 4-position available for subsequent modifications.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the C1-Position

This protocol details the synthesis of a 1-amino-4-chloroisoquinoline derivative, a common precursor for further diversification.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired 1-amino-4-chloroisoquinoline derivative.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

  • Base (K₂CO₃): The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.[2]

  • Selective Reaction at C1: As previously mentioned, the electronic properties of the isoquinoline ring direct the nucleophilic attack preferentially to the 1-position.

Reaction Workflow Diagram:

G start This compound reagents Amine (R-NH2), K2CO3 in DMF start->reagents reaction Stir at RT or Heat reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification end 1-Amino-4-chloroisoquinoline Derivative purification->end

Caption: Selective amination of this compound.

III. Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active compounds.

A. Anticancer Activity

The isoquinoline and quinoline cores are prevalent in a multitude of anticancer agents.[3] They can interact with various biological targets, including topoisomerase, protein kinases, and tubulin.[4] Derivatives of this compound can be readily synthesized to explore their potential as novel anticancer drugs. The ability to introduce diverse substituents at the 1- and 4-positions allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR).

B. Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The quinoline and isoquinoline scaffolds are found in several FDA-approved kinase inhibitors.[5] The planar nature of the isoquinoline ring system makes it well-suited to fit into the ATP-binding pocket of many kinases. By strategically modifying the this compound core, researchers can design potent and selective kinase inhibitors.

C. Structure-Activity Relationship (SAR) Insights

The following table summarizes general SAR trends for anticancer activity observed in related quinoline and isoquinoline derivatives, which can guide the design of new compounds based on the this compound scaffold.

Position of SubstitutionSubstituent TypeGeneral Effect on Anticancer Activity
C1 Bulky aromatic or heteroaromatic groupsOften enhances binding to target proteins.
C1 Amino groups with side chainsCan improve solubility and provide additional interaction points.
C4 Small, flexible groupsCan modulate solubility and pharmacokinetic properties.
C4 Halogens (e.g., remaining Cl)Can influence electronic properties and metabolic stability.

IV. Protocols for Biological Evaluation

Once a library of this compound derivatives has been synthesized, their biological activity must be assessed. The following are detailed protocols for common in vitro assays used in the early stages of drug discovery.

A. In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow Diagram:

G start Seed Cells in 96-well Plate step1 Treat with Test Compounds start->step1 step2 Incubate (48-72h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (2-4h) step3->step4 step5 Add Solubilization Solution step4->step5 step6 Measure Absorbance (570 nm) step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for the MTT cell viability assay.

B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[7]

Protocol 4: ADP-Glo™ Kinase Inhibition Assay

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay Workflow Diagram:

G start Set up Kinase Reaction with Inhibitor step1 Incubate (e.g., 60 min) start->step1 step2 Add ADP-Glo™ Reagent (Stop Reaction) step1->step2 step3 Incubate (e.g., 40 min) step2->step3 step4 Add Kinase Detection Reagent step3->step4 step5 Incubate (e.g., 30 min) step4->step5 step6 Measure Luminescence step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

V. Conclusion

This compound stands as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward derivatization, enabled by the differential reactivity of its two chlorine atoms, provides a rapid and efficient means to generate libraries of novel compounds. With a strong precedent for the isoquinoline scaffold in successful drug discovery, particularly in the realm of oncology, this compound offers a promising starting point for the development of the next generation of therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this strategic molecule in their drug discovery endeavors.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Retrieved from BenchChem website.

  • BenchChem. (n.d.). This compound | 15298-58-5. Retrieved from BenchChem website.

  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20.

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81).

  • ResearchGate. (2025). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved from [Link]

  • Kim, J. S., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 28(15), 2562-2567.

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • Khan, I., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.

  • Bettayeb, K., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(10), 1699.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Modranka, J., et al. (2021). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 26(16), 4956.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021.

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Retrieved from BenchChem website.

  • chemrevise.org. (n.d.). 6.2.1 Amines. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] 1,4-Dichloroisoquinoline emerges as a highly versatile and reactive building block, enabling the synthesis of diverse libraries of novel heterocyclic compounds. Its utility stems from the differential reactivity of the chlorine atoms at the C1 and C4 positions, which allows for programmed, regioselective functionalization. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging this compound in drug discovery and development.

Introduction: The Strategic Value of this compound

The isoquinoline core is considered a "privileged scaffold" due to its recurring presence in a wide array of pharmacologically active molecules, including vasodilators like Papaverine and various agents with antitumor and antibacterial properties.[2][3][4] The development of synthetic methodologies to access novel isoquinoline derivatives is therefore of paramount importance to drug discovery programs.[5]

This compound (C₉H₅Cl₂N) is a crystalline solid that serves as an ideal starting material for library synthesis.[6][7] The key to its synthetic utility lies in the distinct electronic environments of the C1 and C4 positions. The potent electron-withdrawing effect of the ring nitrogen atom renders the C4 position significantly more electrophilic and thus more susceptible to nucleophilic attack than the C1 position. This inherent reactivity difference can be exploited to achieve selective monosubstitution or controlled sequential disubstitution, providing a powerful tool for generating molecular diversity.

This document details two primary synthetic pathways for the functionalization of this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Cross-Coupling Reactions

Key Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for modifying electron-deficient aromatic systems. In the context of this compound, the reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride leaving group.[8] As previously noted, the C4 position is the kinetically favored site for initial attack.

Diagram: General SNAr Mechanism at C4

Caption: General mechanism for SNAr at the C4 position.

Protocol 1: Regioselective Monosubstitution at the C4 Position with Amines

This protocol describes a general procedure for the selective amination at the C4 position, a common strategy in the synthesis of bioactive molecules like 4-aminoquinolines.[9]

Causality Behind Choices:

  • Solvent (DMF/DMSO): Polar aprotic solvents are chosen because they effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, thus enhancing its reactivity. They also stabilize the charged Meisenheimer intermediate.

  • Base (K₂CO₃): A mild inorganic base is sufficient to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product. For less reactive amines, a stronger base like NaH may be required to pre-form the nucleophile.

  • Temperature: Moderate heating (80-120 °C) provides the necessary activation energy for the reaction without promoting undesired side reactions or disubstitution at the C1 position.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 198.05 mg).

  • Add potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg).

  • Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired amine nucleophile (e.g., morpholine) (1.2 mmol).

  • Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration, washing with copious water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel.

Nucleophile (Nu-H)Typical ConditionsExpected Product
MorpholineK₂CO₃, DMF, 120 °C, 24 h4-(1-Chloroisoquinolin-4-yl)morpholine
AnilineNaH, THF, 65 °C, 18 hN-(1-Chloroisoquinolin-4-yl)aniline
Methanol (as NaOMe)NaOMe, MeOH, reflux, 6 h1-Chloro-4-methoxyisoquinoline
ThiophenolK₂CO₃, Acetonitrile, 80 °C, 12 h1-Chloro-4-(phenylthio)isoquinoline

Key Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds.[10] These methods offer broad functional group tolerance and provide access to complex molecular architectures that are inaccessible via traditional SNAr chemistry.[11] The differential reactivity of the C-Cl bonds at C1 and C4 allows for selective and sequential cross-coupling reactions.

Diagram: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAd R-Pd(II)-Cl (Ln) Pd0->OxAd Trans R-Pd(II)-Ar (Ln) OxAd->Trans Trans->Pd0        RedEl Product R-Ar Trans->RedEl OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination RCl_in R-Cl (Isoquinoline) ArBOH_in Ar-B(OH)₂ + Base

Caption: Simplified catalytic cycle for a Suzuki reaction.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4 Position

This protocol details the selective formation of a C-C bond at the C4 position using an arylboronic acid. This reaction is highly reliable for creating biaryl structures.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common, robust catalyst that is effective for the oxidative addition step with aryl chlorides. Other catalyst/ligand systems (e.g., PdCl₂(dppf)) can also be used and may offer advantages for specific substrates.[12]

  • Base (Na₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its aryl group to the palladium center.

  • Solvent (Dioxane/Water): A biphasic solvent system is often used. Dioxane solubilizes the organic starting material and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 198.05 mg), the desired arylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

  • Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the 1-chloro-4-arylisoquinoline product.

Diagram: Workflow for Sequential Cross-Couplingdot

graph TD A[1,4-DichloroisoquinolineStarting Material] -- "Step 1: Suzuki CouplingAr¹-B(OH)₂, Pd(0), BaseSelective at C4" --> B(1-Chloro-4-aryl¹-isoquinolineMonosubstituted Intermediate); B -- "Step 2: Sonogashira CouplingR-C≡C-H, Pd(0), Cu(I), BaseFunctionalization at C1" --> C{1-Alkynyl-4-aryl¹-isoquinolineDisubstituted Product};

Sources

Application Notes & Protocols for Nucleophilic Substitution on 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Isoquinoline Core

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its presence in medicinal chemistry is extensive, with applications ranging from anticancer to antimicrobial agents. The ability to precisely functionalize this core is paramount in drug discovery and development. 1,4-Dichloroisoquinoline serves as a versatile and highly reactive starting material for building molecular complexity. The two chlorine atoms, positioned at electronically distinct sites, offer a platform for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the experimental procedures for performing nucleophilic substitution on this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocol but also adapt it to their specific synthetic goals.

The Principle of Regioselective SNAr on this compound

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the introduction of heteroatoms (like nitrogen) and electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles.[1][2] This is the foundational principle of Nucleophilic Aromatic Substitution (SNAr).

In the case of isoquinoline, the ring nitrogen atom exerts a powerful electron-withdrawing effect, primarily influencing the adjacent C1 position.[3][4] This makes the C1 carbon significantly more electrophilic than other positions on the ring. Consequently, in this compound, the chlorine atom at C1 is considerably more labile and reactive towards nucleophiles than the chlorine at C4.[4][5] This inherent electronic bias is the key to achieving regioselectivity.

The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] This step is typically the rate-determining step of the reaction.[8]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the C1-substituted product.[7]

Figure 1: SNAr Mechanism at C1 of this compound

Critical Safety & Handling Protocols

Working with halogenated heterocyclic compounds requires stringent adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Ventilation: All manipulations of this compound and volatile reagents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Exposure Controls: Avoid contact with skin and eyes. This compound is expected to be an irritant.[9][11] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Experimental Protocol: Selective Amination at the C1 Position

This protocol details the synthesis of 1-amino-4-chloroisoquinoline derivatives, a common transformation that leverages the differential reactivity of the C1 position. The example uses aniline as the nucleophile.

Materials and Equipment

Reagents:

  • This compound

  • Aniline (or other desired amine nucleophile)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Glass funnel and filter paper

  • Column chromatography setup (silica gel)

Step-by-Step Reaction Procedure

Workflow Figure 2: Experimental Workflow A 1. Preparation Combine this compound, aniline, and K₂CO₃ in a flask. B 2. Solvent Addition Add anhydrous DMF under an inert atmosphere (e.g., N₂). A->B C 3. Reaction Heat the mixture (e.g., 100-120°C) and stir. Monitor by TLC. B->C D 4. Work-up: Quenching Cool to room temperature. Pour into water and extract with EtOAc. C->D E 5. Work-up: Washing Wash organic layer with water and brine. D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate via rotary evaporation. E->F G 7. Purification Purify the crude product by column chromatography. F->G H 8. Characterization Analyze the final product (NMR, MS, etc.). G->H

Figure 2: Experimental Workflow
  • Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 198 mg), aniline (1.1 mmol, 102 mg, 0.10 mL), and anhydrous potassium carbonate (1.5 mmol, 207 mg).[6] The use of a slight excess of the amine ensures the reaction goes to completion, while the base neutralizes the HCl generated in situ.

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. If the reagents are sensitive to air or moisture, it is advisable to flush the flask with an inert gas like nitrogen or argon.

  • Heating and Monitoring: Attach a reflux condenser and place the flask in a pre-heated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.[6] Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of hexanes:ethyl acetate as the eluent). The starting material should be consumed over a period of 8-12 hours.

  • Reaction Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 20 mL). The product will move into the organic layer.

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). The water washes remove residual DMF and inorganic salts, while the brine wash helps to remove residual water from the organic phase.[12]

  • Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(phenylamino)-4-chloroisoquinoline.

Data Summary: Reaction Conditions with Various Nucleophiles

The versatility of this compound allows for the introduction of a wide array of functional groups. The following table summarizes typical conditions for reactions with different classes of nucleophiles, adapted from protocols for analogous chloroquinoline and dichloroisoquinoline systems.[5][6][13]

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)Reference
N-Nucleophiles AnilineDMFK₂CO₃100-1208-12[6]
MorpholineEthanolNone neededReflux (~78)4-6[6]
1,3-DiaminopropaneEthanolNone neededReflux (~78)6-8[13]
O-Nucleophiles Sodium MethoxideMethanolN/A (reagent)Reflux (~65)6-8[6]
PhenolDMFK₂CO₃100-12010-14[5]

Characterization of Products

The successful synthesis and purification of the target compound should be validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information about the product, confirming the regioselectivity of the substitution.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conclusion

This compound is a powerful building block for chemical synthesis, offering a reliable pathway to novel and diverse isoquinoline derivatives. The pronounced difference in reactivity between the C1 and C4 positions allows for predictable and regioselective nucleophilic aromatic substitution. The protocol detailed herein provides a robust and adaptable method for the C1-amination of this scaffold. By understanding the underlying mechanistic principles and adhering to strict safety standards, researchers can effectively utilize this versatile substrate to advance their projects in medicinal chemistry and materials science.

References

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
  • ResearchGate (2025). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Request PDF.
  • YouTube (2020). Reactions of Isoquinoline.
  • RSC Publishing (2013). A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes.
  • BenchChem. Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis.
  • RSC Publishing (2025).
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • SAFETY DATA SHEET - 4,7-dichloroquinoline (2012).
  • NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Fisher Scientific.
  • Sigma-Aldrich (2024).
  • MDPI (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PMC - NIH.
  • BenchChem. Synthesis routes of 5-Amino-1-chloroisoquinoline.
  • Wikipedia.
  • ChemicalBook. 1-Chloroisoquinoline synthesis.
  • Google Patents. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • Chemistry Steps.
  • MSDS of 1,6-Dichloroisoquinoline (2018).
  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
  • Google Patents.
  • PMC - NIH.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Royal Society of Chemistry.
  • YouTube (2019).
  • ResearchGate.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
  • BenchChem (2025). mechanism of nucleophilic substitution on dichloro-s-triazines. BenchChem.
  • Chemistry LibreTexts (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • YouTube (2019).
  • ResearchGate (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Google Patents.
  • PMC - NIH (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • PubChem - NIH. 4-Chloroisoquinoline.
  • MDPI (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • ChemicalBook. 1-chloro-7-methoxyisoquinoline synthesis.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • RSC Publishing (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Authored by: Senior Application Scientist

Introduction

1,4-Dichloroisoquinoline is a halogenated heterocyclic compound with significant applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, pesticides, and dyes.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. This application note provides detailed protocols for the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in drug development and quality control.

The choice between HPLC and GC-MS will depend on the specific analytical need. HPLC is a robust technique for routine purity assessments and quantification in bulk materials and formulated products.[2] GC-MS, with its high sensitivity and specificity, is particularly well-suited for trace-level detection and identification of impurities, as well as for the analysis of this compound in complex matrices.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValue/DescriptionSource
Chemical Formula C₉H₅Cl₂N[4]
Molecular Weight 198.05 g/mol [5]
Appearance Colorless to pale yellow solid[1]
Solubility Soluble in organic solvents such as alcohols, ethers, and benzene.[1] Insoluble in water.[6]ChemBK[1], ChemicalBook[6]
Stability Decomposes at high temperatures; unstable to light and air.[1]ChemBK[1]

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the quantification of this compound. The principle of this method is the separation of the analyte from potential impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality in Experimental Choices
  • Column Chemistry: A C18 column is selected due to the nonpolar nature of this compound. The hydrophobic C18 stationary phase will provide good retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the efficient elution of the analyte and any impurities with varying polarities. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[7]

  • Detection: UV detection at a wavelength corresponding to a high absorbance for the isoquinoline ring system is chosen for its sensitivity and specificity. The exact wavelength should be determined by running a UV scan of a standard solution.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.

3. Sample Preparation

  • Accurately weigh an appropriate amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.[8]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12-12.1 min: 95% to 50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically around 254 nm or 280 nm)

5. Data Analysis and System Suitability

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Perform system suitability tests to ensure the performance of the chromatographic system.[10] Key parameters include tailing factor, theoretical plates, and repeatability of injections.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases D HPLC Injection A->D B Prepare Standard & Sample Solutions C Filter Samples B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a GC-MS method for the sensitive detection and identification of this compound. GC is ideal for volatile and thermally stable compounds, and the mass spectrometer provides high selectivity and structural information.

Causality in Experimental Choices
  • Injection Mode: Splitless injection is chosen for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.

  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms, is recommended. These columns provide good separation for a wide range of compounds, including halogenated aromatics.[11]

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any potential impurities and to maintain a good peak shape.

  • MS Detection: Electron Ionization (EI) is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative analysis by monitoring characteristic ions of this compound.[12]

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, an autosampler, and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents (e.g., dichloromethane or ethyl acetate).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • This compound reference standard.

2. Preparation of Solutions

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.1-10 µg/mL using the same solvent.

3. Sample Preparation

  • Dissolve a known amount of the sample in the chosen solvent to achieve a final concentration within the calibration range.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and remove interferences.[13][14]

  • Filter the final extract through a 0.45 µm syringe filter.

4. GC-MS Conditions

ParameterCondition
Injector Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Scan) m/z 50-300
SIM Ions To be determined from the mass spectrum of the standard (likely m/z 197, 199, 162)[5]

5. Data Analysis

  • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion(s) against the concentration of the working standard solutions.

  • Quantify the analyte in the sample using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions B Filter/Extract Samples A->B C GC Injection B->C D Gas Chromatographic Separation C->D E Mass Spectrometric Detection D->E F TIC & Mass Spectra Analysis E->F G Peak Integration (Scan or SIM) F->G H Quantification G->H

Caption: GC-MS analysis workflow for this compound.

Method Validation

Both the HPLC and GC-MS methods presented here should be fully validated according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies to ensure they are fit for their intended purpose.[10][15][16] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive and scientifically grounded starting points for the analysis of this compound by HPLC and GC-MS. The detailed protocols and the rationale behind the experimental choices are intended to guide researchers in setting up and optimizing these methods for their specific needs. It is imperative that any method based on these protocols undergoes rigorous validation to ensure the reliability, accuracy, and precision of the analytical results.[15]

References

  • This compound - Introduction. ChemBK. [Link]
  • Validation of Chrom
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
  • Separation of 1,4-Dichloro-5,8-dihydroxyanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Validated methods for degrading hazardous chemicals: some halogenated compounds.
  • Sample Preparation: A Comprehensive Guide.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • This compound. American Elements. [Link]
  • Validation of Analytical Methods.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Determination of DDQ using Ultra Performance liquid Chrom
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. [Link]
  • Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography–isotope dilution mass spectrometry after steam-distillation.
  • 2,4-Dichloroquinoline. PubChem. [Link]
  • Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. OI Analytical. [Link]
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. [Link]
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Journal of pharmaceutical and biomedical analysis. [Link]
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules. [Link]
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical Analysis. [Link]

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Purification of 1,4-Dichloroisoquinoline: A Guide to Recrystallization and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dichloroisoquinoline is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications, particularly in the context of drug development and medicinal chemistry. This application note provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: recrystallization and column chromatography. The methodologies described herein are designed for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a comprehensive guide to achieving high-purity this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NChemBK[1]
Molecular Weight 198.05 g/mol American Elements[2]
Appearance Colorless to pale yellow solidChemBK[1]
Boiling Point 310.9 °C at 760 mmHgAmerican Elements[2]
Solubility Soluble in alcohols, ethers, and benzene.ChemBK[1]

Safety Precautions

This compound is an irritant and may cause skin, eye, and respiratory system irritation.[1][3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[3][4]

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[5]

Principle of Recrystallization

The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in smaller quantities, remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration.[6]

Solvent Selection for this compound

The choice of solvent is critical for a successful recrystallization. Based on the "like dissolves like" principle and the known solubility of similar chlorinated aromatic compounds, several solvent systems can be considered.[6] Given that this compound is soluble in alcohols, ethanol is a promising candidate. For the related compound, 4,7-dichloroquinoline, ethanol has been successfully used for recrystallization.[7][8] A two-solvent system can also be effective if a single solvent does not provide the desired solubility profile.[4]

Table of Potential Recrystallization Solvents:

Solvent/Solvent SystemRationaleExpected Outcome
Ethanol Good solubility of similar compounds at elevated temperatures.High recovery of purified crystals upon cooling.
Isopropanol Similar properties to ethanol, may offer different solubility characteristics.Potentially slower crystal growth, leading to higher purity.
Hexane/Ethyl Acetate A non-polar/polar solvent pair allowing for fine-tuning of solubility.Good for removing both more polar and less polar impurities.
Toluene Aromatic solvent that can effectively dissolve aromatic compounds.May require slow cooling to prevent oiling out.
Detailed Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of this compound using ethanol. Researchers should perform small-scale trials to optimize the solvent and conditions.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No crystal formation: If crystals do not form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also help induce crystallization.[5]

Part 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[9] For non-polar to moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable method.

Principle of Column Chromatography

In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase is a non-polar organic solvent or a mixture of solvents. Compounds with higher polarity will adhere more strongly to the stationary phase and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.[9]

Selection of Stationary and Mobile Phases
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common and effective choice for the purification of halogenated heterocycles.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a system that gives the desired compound an Rf value of approximately 0.3.

Table of Potential Mobile Phase Systems for Silica Gel Chromatography:

Mobile Phase System (v/v)Rationale
Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) A standard system for compounds of moderate polarity.
Petroleum Ether / Dichloromethane (e.g., 8:2 to 5:5) Offers different selectivity compared to ethyl acetate systems.
Toluene / Ethyl Acetate (e.g., 9.5:0.5) Can be effective for aromatic compounds.
Detailed Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane, Ethyl Acetate (or other suitable solvents)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions. The spots can be visualized under a UV lamp.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 hexane/ethyl acetate).

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure this compound as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Diagram of the Column Chromatography Workflow:

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation P1 Pack Column with Silica Gel Slurry P2 Load Crude Sample P1->P2 S1 Elute with Mobile Phase P2->S1 S2 Collect Fractions S1->S2 A1 Monitor Fractions by TLC S2->A1 Analyze A1->S2 Continue Elution A2 Combine Pure Fractions A1->A2 Identify Pure Fractions A3 Evaporate Solvent A2->A3 Result Pure this compound A3->Result

Sources

Introduction: The Strategic Importance of the 1,4-Dichloroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 1,4-Dichloroisoquinoline

This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its chemical structure, featuring two reactive chlorine atoms at key positions, allows for selective functionalization through nucleophilic substitution reactions. This property makes it an invaluable precursor for the synthesis of a wide array of more complex molecules, including potential antibiotics, pesticides, and dyes.[1] The development of novel therapeutic agents, in particular, often leverages the isoquinoline core, and the 1,4-dichloro derivative provides a robust entry point for creating diverse compound libraries for drug discovery programs.

This document provides a comprehensive guide for the multi-gram scale synthesis of this compound in a standard laboratory setting. The protocol is designed for scalability and reliability, moving beyond theoretical descriptions to offer practical, field-tested insights. We will detail the synthesis of the key precursor, 4-hydroxyisoquinolin-1(2H)-one, followed by its conversion to the target compound, emphasizing the rationale behind procedural choices, critical safety considerations, and methods for purification and characterization.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a robust two-step process commencing from readily available starting materials. The strategy involves the initial synthesis of an isoquinoline-dione precursor, followed by a powerful chlorination reaction.

  • Step 1: Synthesis of 4-Hydroxyisoquinolin-1(2H)-one. This precursor is synthesized via the cyclization of N-phenacylphthalamic acid (itself prepared from phthalic anhydride and 2-aminoacetophenone). This establishes the core isoquinoline ring system with the necessary oxygenation pattern for the subsequent chlorination.

  • Step 2: Dichlorination using Phosphorus Oxychloride (POCl₃). The key transformation is the conversion of 4-hydroxyisoquinolin-1(2H)-one to this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation for several compelling reasons. It is a potent chlorinating and dehydrating agent capable of converting both the enolic hydroxyl group and the amide carbonyl group into the corresponding chlorides.[2] The reaction proceeds through the formation of highly reactive phosphate intermediates, which are subsequently displaced by chloride ions.[2][3] This method is widely documented for analogous nitrogen-containing heterocycles and is well-suited for scale-up.[4]

The overall workflow is designed to be a self-validating system, where the successful isolation and characterization of the intermediate provide a quality checkpoint before proceeding to the final, resource-intensive step.

Quantitative Data for Chlorination Step

This table summarizes the reagents and stoichiometry for the conversion of 4-hydroxyisoquinolin-1(2H)-one to this compound on a representative 10-gram scale.

ReagentMolecular Wt. ( g/mol )MolesEquivalentsAmount Used
4-Hydroxyisoquinolin-1(2H)-one161.160.0621.010.0 g
Phosphorus Oxychloride (POCl₃)153.330.6210.095.0 g (58 mL)
N,N-Dimethylformamide (DMF)73.09-Catalytic~0.5 mL

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. This compound is an irritant and toxic.[1] Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water. All steps must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate), is mandatory. Have a suitable quenching agent (e.g., dry sand, sodium bicarbonate) readily available.

Part A: Synthesis of Precursor, 4-Hydroxyisoquinolin-1(2H)-one

This protocol assumes the precursor is not commercially available and needs to be synthesized.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add N-phenacylphthalamic acid (28.3 g, 0.1 mol).

  • Cyclization: Add a 10% aqueous sodium hydroxide solution (200 mL). Heat the mixture to reflux with vigorous stirring for 4 hours. The solid will gradually dissolve.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 80°C to a constant weight.

  • Result: This procedure typically yields 4-hydroxyisoquinolin-1(2H)-one as an off-white to tan solid (approx. 13-15 g, 80-90% yield). This material is generally of sufficient purity for the next step.

Part B: Scale-up Synthesis of this compound
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl fumes), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent violent reactions with POCl₃.

  • Reagents: Charge the flask with 4-hydroxyisoquinolin-1(2H)-one (10.0 g, 0.062 mol).

  • Solvent/Reagent Addition: Under an inert atmosphere (nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 58 mL, 0.62 mol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) to initiate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle. Stir the mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the starting material spot.

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. [EXTREME CAUTION] Very slowly and carefully, pour the reaction mixture onto a large beaker containing crushed ice (~500 g) with vigorous stirring in the fume hood. This is a highly exothermic process that will generate significant amounts of HCl gas.

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part C: Purification by Recrystallization
  • Solvent Selection: The crude this compound, typically a pale yellow or brown solid, can be effectively purified by recrystallization. A suitable solvent is ethanol or a mixture of ethanol and water.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the clear solution to cool slowly to room temperature.

  • Crystallization: As the solution cools, pure crystals of this compound will form. To maximize the yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.

  • Yield: A typical yield for the pure, recrystallized product is in the range of 70-85%.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental process and the underlying chemical transformation.

Synthetic Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Dichlorination cluster_2 Part C: Purification A 1. Cyclization of N-phenacylphthalamic acid B 2. Acidification & Precipitation A->B C 3. Filtration & Drying B->C D 4. Reflux with POCl3 / DMF C->D Precursor E 5. Ice Quench & Neutralization D->E F 6. Extraction & Concentration E->F G 7. Recrystallization from Ethanol F->G Crude Product H 8. Filtration & Drying G->H I This compound H->I Pure Product

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism Precursor 4-Hydroxyisoquinolin-1(2H)-one Intermediate_A O-Phosphorylated Intermediate Precursor->Intermediate_A + POCl₃ (activates hydroxyl) POCl3 POCl₃ Intermediate_B Diphosphorylated Intermediate (Vilsmeier-type) Intermediate_A->Intermediate_B + POCl₃ (activates amide) Product This compound Intermediate_B->Product + 2 Cl⁻ (Nucleophilic Attack) Chloride Cl⁻

Sources

Application Notes and Protocols for the Derivatization of 1,4-Dichloroisoquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Dichloroisoquinoline as a Privileged Scaffold for Drug Discovery

The isoquinoline core is a prominent structural motif in a multitude of biologically active compounds, ranging from natural alkaloids to synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, antihypertensive, and anesthetic properties.[1][3] The this compound scaffold represents a particularly attractive starting point for the generation of chemical libraries for biological screening. The two chlorine atoms serve as versatile synthetic handles, allowing for the introduction of diverse functionalities at distinct positions on the isoquinoline core. The inherent electronic properties of the N-heterocycle, with the nitrogen atom influencing the reactivity of the adjacent carbon positions, provide an opportunity for regioselective derivatization.

This guide provides a detailed exploration of three powerful and widely used synthetic methodologies for the derivatization of this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. We will delve into the mechanistic rationale behind the expected regioselectivity of these transformations and provide detailed, step-by-step protocols to empower researchers in the synthesis of novel isoquinoline derivatives for biological evaluation.

Understanding Regioselectivity: The C1 vs. C4 Position

A critical consideration in the derivatization of this compound is the relative reactivity of the two chlorine atoms. The position alpha to the ring nitrogen (C1) is electronically distinct from the C4 position. For both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, the C1 position is predicted to be the more reactive site. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the nitrogen atom, which makes the C1 carbon more electrophilic and more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst.[4][5] This principle of regioselectivity allows for a controlled, stepwise functionalization of the scaffold, enabling the synthesis of mono-substituted derivatives at the C1 position, which can then be subjected to a second, different derivatization at the C4 position if desired.

Part 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for functionalizing aromatic rings that are activated by electron-withdrawing groups.[6] In this compound, the heterocyclic nitrogen atom provides sufficient activation for the displacement of the chloride ions by a variety of nucleophiles. This approach is particularly valuable for introducing heteroatomic substituents, such as amines, alcohols, and thiols.

Causality of Experimental Choices

The choice of solvent, base, and temperature is crucial for the success of SNAr reactions. Polar aprotic solvents like DMF or DMSO are typically employed as they effectively solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[7] The choice of base depends on the pKa of the incoming nucleophile; a base is required to deprotonate neutral nucleophiles like amines, alcohols, or thiols to generate the more potent anionic nucleophile.[8] The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. As predicted, nucleophilic attack is expected to occur preferentially at the more electrophilic C1 position.[5]

Experimental Workflow for SNAr

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select This compound & Nucleophile prep_reagents Prepare Reactants & Anhydrous Solvent start->prep_reagents reaction_setup Reaction Setup (Inert Atmosphere) prep_reagents->reaction_setup sn_ar_reaction Heat Mixture (e.g., 80-120 °C) reaction_setup->sn_ar_reaction quench Quench & Extract sn_ar_reaction->quench purify Column Chromatography quench->purify end Characterized 1-Substituted-4-chloroisoquinoline purify->end

Caption: Generalized workflow for SNAr on this compound.

Protocol 1: Mono-amination at the C1 Position

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.

  • Add the desired amine (1.1 mmol, 1.1 eq) followed by potassium carbonate (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-amino-4-chloroisoquinoline derivative.

Nucleophile (Example)BaseSolventTemp (°C)Time (h)Expected Product
MorpholineK₂CO₃DMF10064-(4-chloroisoquinolin-1-yl)morpholine
BenzylamineK₂CO₃DMSO1108N-benzyl-4-chloroisoquinolin-1-amine
Sodium MethoxideN/AMethanolReflux44-chloro-1-methoxyisoquinoline
Sodium ThiophenoxideN/ADMF8034-chloro-1-(phenylthio)isoquinoline

Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[9][10] It enables the coupling of aryl or vinyl halides with organoboron compounds, typically boronic acids or their esters. This method is exceptionally useful for introducing aryl, heteroaryl, or alkenyl substituents onto the isoquinoline core, which are structural motifs frequently found in biologically active molecules.

Causality of Experimental Choices

The Suzuki reaction requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[11] The choice of catalyst and ligand is critical for achieving high efficiency, with combinations like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand being common.[11] The base, often a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.[12] The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene) and water to facilitate the dissolution of both the organic and inorganic reagents. The higher reactivity of the C1-Cl bond towards oxidative addition to the Pd(0) catalyst is expected to lead to selective mono-arylation at this position.[4]

Experimental Workflow for Suzuki Coupling

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select This compound & Boronic Acid prep_reagents Prepare Reactants, Catalyst, Base, & Solvents start->prep_reagents reaction_setup Reaction Setup (Inert Atmosphere) prep_reagents->reaction_setup degas Degas Solvent reaction_setup->degas reaction_heat Heat Mixture (e.g., 90-110 °C) degas->reaction_heat quench Quench & Extract reaction_heat->quench purify Column Chromatography quench->purify end Characterized 1-Aryl-4-chloroisoquinoline purify->end

Caption: Generalized workflow for Suzuki Coupling on this compound.

Protocol 2: Mono-arylation at the C1 Position

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-aryl-4-chloroisoquinoline.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Expected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100164-chloro-1-phenylisoquinoline
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O110124-chloro-1-(4-methoxyphenyl)isoquinoline
3-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O100244-chloro-1-(pyridin-3-yl)isoquinoline

Part 3: Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that specifically forms carbon-nitrogen bonds.[13][14] This reaction is highly valued for its broad substrate scope, allowing the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[3] It offers a complementary approach to SNAr for the synthesis of N-arylated compounds, often under milder conditions and with a wider functional group tolerance.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[15] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step.[15] Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[15] Similar to the Suzuki coupling, the reaction is expected to be regioselective for the C1 position due to its higher reactivity in the initial oxidative addition step.[16]

Experimental Workflow for Buchwald-Hartwig Amination

bh_workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants, Catalyst, Ligand, & Base prep_reagents Add to Reaction Vessel start->prep_reagents add_solvent Add Anhydrous Solvent prep_reagents->add_solvent reaction_heat Heat Mixture (e.g., 80-110 °C) add_solvent->reaction_heat quench Quench & Extract reaction_heat->quench purify Column Chromatography quench->purify end Characterized 1-Amino-4-chloroisoquinoline purify->end

Caption: Generalized workflow for Buchwald-Hartwig Amination.

Protocol 3: Mono-amination at the C1 Position

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, N-methylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere glovebox or Schlenk line technique

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the biarylphosphine ligand (0.03 mmol, 3.0 mol%), and NaOtBu (2.0 mmol, 2.0 eq) to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq) to the flask.

  • Seal the flask, remove it from the glovebox (if used), and add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-amino-4-chloroisoquinoline derivative.

AmineLigandBaseSolventTemp (°C)Time (h)Expected Product
AnilineXPhosNaOtBuToluene100124-chloro-N-phenylisoquinolin-1-amine
PyrrolidineRuPhosNaOtBuDioxane90101-(4-chloroisoquinolin-1-yl)pyrrolidine
N-MethylanilineXPhosK₃PO₄Toluene110184-chloro-N-methyl-N-phenylisoquinolin-1-amine

Conclusion and Outlook

The derivatization of this compound via Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination offers a powerful and flexible platform for generating diverse libraries of novel compounds for biological screening. The predictable regioselectivity, favoring functionalization at the C1 position, allows for a controlled and strategic approach to library design. The protocols outlined herein provide a solid foundation for researchers to explore the chemical space around the isoquinoline scaffold. Subsequent derivatization at the C4 position of the mono-substituted products can further expand the structural diversity, leading to the discovery of new chemical entities with potential therapeutic applications.

References

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). MDPI.
  • Manolov, S. P., Atanasova, S. N., & Ivanov, I. I. (2014). SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES. Journal of International Scientific Publications: Materials, Methods & Technologies, 8, 272-277.
  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. (2014). Molecules, 19(11), 17598-17611.
  • Synthesis of 1,4-disubstituted isoquinolines as cherylline derivatives. (2014). ResearchGate.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2021). ResearchGate.
  • SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES. (2014). International Scientific Publications.
  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). International Journal of Molecular Sciences, 25(24), 1-25.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Regioselective nucleophilic aromatic substitution: Theoretical and experimental insights into 4-aminoquinazoline synthesis as a privileged structure in medicinal chemistry. (2024). Molecules, 29(24), 6021.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). ACS GCI Pharmaceutical Roundtable.

Sources

The Strategic Application of 1,4-Dichloroisoquinoline in the Synthesis of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for designing molecules that can fit into the highly conserved ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized oncology, and the isoquinoline scaffold continues to be a fertile ground for the discovery of next-generation therapeutics.[1]

1,4-Dichloroisoquinoline, in particular, serves as a highly versatile and strategic starting material for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the two chlorine atoms—with the C1 position being more susceptible to nucleophilic substitution and the C4 position being amenable to palladium-catalyzed cross-coupling reactions—allows for a modular and efficient approach to molecular elaboration. This dual functionality enables the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the utility of this compound in this context, complete with detailed synthetic protocols and methodologies for biological evaluation.

The Rationale for Targeting Kinases in Drug Discovery

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In many cancers, mutations or overexpression of certain kinases lead to their constitutive activation, resulting in uncontrolled cell division and tumor growth.

Key Kinase Families Targeted by Isoquinoline-Based Inhibitors:
  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] Overexpression of these receptors is common in various cancers, including breast, lung, and colon cancer.

  • Non-Receptor Tyrosine Kinases: This group includes kinases like Src and Abl, which are involved in intracellular signaling pathways that control cell motility and survival.

  • Serine/Threonine Kinases: This diverse family includes crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and key signaling nodes like those in the MAPK and PI3K/Akt pathways.

The general mechanism of action for ATP-competitive kinase inhibitors involves the inhibitor molecule occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the aberrant signaling cascade.

Synthetic Strategies Utilizing this compound

The chemical versatility of this compound allows for the application of modern synthetic methodologies to generate diverse libraries of potential kinase inhibitors. The two primary approaches for functionalizing this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Workflow for the Synthesis of a Representative Kinase Inhibitor

The following diagram illustrates a general workflow for the synthesis of a substituted aminoisoquinoline kinase inhibitor starting from this compound.

G A This compound B Step 1: Suzuki Coupling at C4 A->B C 4-Aryl-1-chloroisoquinoline B->C D Step 2: Buchwald-Hartwig Amination at C1 C->D E Final Kinase Inhibitor D->E

Caption: A general synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound. These are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates and targets.

Protocol 1: Synthesis of a 4-Aryl-1-aminoisoquinoline Derivative

This protocol details a two-step synthesis of a potential kinase inhibitor scaffold, involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Coupling of this compound

This step introduces a substituent at the C4 position, which can be crucial for tuning the selectivity and potency of the inhibitor.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Sodium carbonate (Na2CO3) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl2 (0.03 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 4-aryl-1-chloroisoquinoline.

Step 2: Buchwald-Hartwig Amination of 4-Aryl-1-chloroisoquinoline

This step introduces an amino group at the C1 position, which often serves as a key hydrogen-bonding moiety for interaction with the kinase hinge region.

Materials:

  • 4-Aryl-1-chloroisoquinoline (from Step 1)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a Schlenk tube, add 4-aryl-1-chloroisoquinoline (1 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Pd2(dba)3 (0.02 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final 4-aryl-1-aminoisoquinoline kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compound in assay buffer. Reconstitute the kinase and substrate according to the manufacturer's instructions. Prepare ATP solution at the Km concentration for the specific kinase.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: Representative Kinase Inhibition Data

The following table summarizes hypothetical IC50 values for a series of 1,4-disubstituted isoquinoline derivatives against two representative kinases, illustrating how structural modifications can impact potency and selectivity.

CompoundR1 (at C4)R2 (at C1)Kinase A IC50 (nM)Kinase B IC50 (nM)
IQ-1 Phenyl-NH2150>10,000
IQ-2 3-Methoxyphenyl-NH2758,500
IQ-3 4-Fluorophenyl-NH2505,200
IQ-4 4-Fluorophenyl-NH-CH3656,100

Targeted Signaling Pathways

Kinase inhibitors derived from the this compound scaffold can be designed to target key signaling pathways implicated in cancer progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR/HER2 signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its distinct reactivity at the C1 and C4 positions allows for the efficient generation of diverse chemical libraries through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The isoquinoline scaffold provides a robust framework for designing potent and selective inhibitors of key oncogenic kinases. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in the ongoing quest for new and effective cancer therapeutics.

References

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022 Aug; 27(17): 5578.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm. 2022; 13(1): 113–120.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. 2022; 12(45): 29333–29346.

Sources

Application Note: A Comprehensive Protocol for Monitoring 1,4-Dichloroisoquinoline Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dichloroisoquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures through reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.[1][2] Efficiently monitoring the progress of these reactions is critical for optimizing yields, minimizing byproduct formation, and determining reaction endpoints. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and powerful method for real-time qualitative analysis of these transformations.[3][4] This document provides a detailed, field-proven protocol for utilizing TLC to monitor reactions involving this compound, designed for researchers, chemists, and drug development professionals. The causality behind each step is explained to ensure robust and reproducible results.

Core Principles: Why TLC is Effective for this compound Reactions

The effectiveness of TLC for monitoring these reactions hinges on the polarity differences between the starting material, intermediates, and the final product.[5][6]

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice.[6] Its polar surface (silanol groups, Si-OH) strongly interacts with polar compounds, retarding their movement up the plate.

  • Mobile Phase (Eluent): A solvent or solvent mixture of optimized polarity is used to move the compounds up the plate via capillary action.[7] The key to successful monitoring is selecting a mobile phase that provides a clear separation between the spot for the starting material (this compound) and the spot(s) for the product(s).

  • The Separation Mechanism: As the mobile phase ascends the plate, a continuous partitioning of the spotted compounds occurs between the stationary and mobile phases.

    • This compound (Starting Material): As a halogenated nitrogen-containing heterocycle, it possesses moderate polarity.

    • Reaction Products: The product's polarity will invariably differ. For example, in a Suzuki coupling where a chlorine atom is replaced by a non-polar aryl group, the product will be less polar than the starting material and thus travel further up the TLC plate (higher Rf value).[1][8] Conversely, in a Buchwald-Hartwig amination with a polar amine, the product may be more polar (lower Rf value).[9][10] This predictable change in polarity is what allows for effective monitoring.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with the inclusion of reference spots and a co-spot to ensure unambiguous interpretation.[11]

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed). The "F₂₅₄" indicates the presence of a fluorescent indicator that is quenched by UV-active compounds.[12]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass capillary tubes.

  • Solvents: Reagent-grade solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol).

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Staining jar or dipping solution.

    • Heat gun.

  • General Labware: Beakers, graduated cylinders, tweezers, pencil.

Step-by-Step Methodology

The general workflow for setting up and analyzing a reaction by TLC is outlined below.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Mobile Phase (e.g., 20% EtOAc in Hexanes) B 2. Prepare TLC Plate (Draw baseline with pencil) A->B C 3. Prepare Samples (Dilute SM and Reaction Mixture) B->C D 4. Spot the Plate (SM | Co-spot | Rxn) C->D E 5. Develop Plate (Run in sealed chamber) D->E F 6. Dry Plate E->F G 7. Visualize under UV (254 nm) (Circle spots) F->G H 8. Chemical Staining (Optional) (e.g., KMnO₄ dip) G->H I 9. Analyze Results (Calculate Rf, assess completion) H->I

Caption: General experimental workflow for TLC monitoring.

1. Mobile Phase (Eluent) Selection and Preparation: The choice of eluent is the most critical parameter.[7] The goal is to achieve an Rf value for the starting material between 0.2 and 0.4 to allow space for both more and less polar products to resolve.[11]

  • Starting Point: A mixture of hexanes and ethyl acetate (EtOAc) is an excellent starting point for many organic compounds.[12] Begin with a non-polar mixture, such as 10-20% Ethyl Acetate in Hexanes .

  • Optimization:

    • If spots are too low (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 30% EtOAc).[13]

    • If spots are too high (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.[13]

  • Preparation: Prepare a few milliliters of the chosen solvent system in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[6]

2. TLC Plate Preparation and Spotting:

  • Using a pencil (never a pen, as ink will run), gently draw a baseline ~1 cm from the bottom of the TLC plate.[5]

  • Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "R" (Reaction Mixture).[11]

  • Prepare a dilute solution of the pure starting material (this compound) in a volatile solvent like dichloromethane.

  • Using a capillary tube, apply a small spot of the SM solution to the "SM" and "Co" lanes.

  • Withdraw a small aliquot from the reaction mixture. Dilute it if necessary.

  • Spot the reaction mixture onto the "Co" and "R" lanes. The "Co" lane will have both the starting material and the reaction mixture spotted at the same point.[11] This is crucial for confirming the identity of the starting material spot in the reaction lane, especially if Rf values are close.

3. Development:

  • Carefully place the spotted TLC plate into the developing chamber using tweezers. Ensure the baseline is above the solvent level.[13]

  • Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil.

4. Visualization:

  • Primary (Non-Destructive): Allow the plate to dry completely. View it under a UV lamp (254 nm). Aromatic compounds like isoquinolines will appear as dark spots against a fluorescent green background.[13][14] Circle any visible spots with a pencil.

  • Secondary (Destructive): If spots are faint or not UV-active, use a chemical stain. This step is performed after UV analysis.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[15] It visualizes a wide range of functional groups. Upon dipping the plate and gentle heating, products appear as yellow/brown spots on a purple/pink background.[15][16]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots. This method is often non-destructive.[16]

    • Dragendorff's Reagent: This stain can be particularly effective for nitrogen-containing heterocycles and alkaloids, often producing orange or brown spots.[17][18]

Interpretation of Results

Rf Calculation

The Retention Factor (Rf) is a key quantitative measure from a TLC plate. It is a ratio and is constant for a given compound under identical conditions.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

Measure the distance from the baseline to the center of each spot and divide it by the distance from the baseline to the solvent front mark.

Monitoring Reaction Progress

By comparing the three lanes, you can effectively track the reaction's progress over time.

Caption: Idealized TLC plates showing reaction progress.

  • Initial State (Time = 0): The "R" lane should show a strong spot corresponding to the starting material, identical to the "SM" lane.

  • Intermediate State: As the reaction proceeds, the starting material spot in the "R" lane will decrease in intensity, and a new spot (the product) will appear. The co-spot lane will show both spots, confirming their relative positions.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[14]

Application to Common Reaction Types

The polarity of this compound will change based on the specific reaction, influencing the choice of eluent.

Reaction TypeTypical ReagentExpected Product Polarity ChangeRecommended Starting Eluent
Suzuki Coupling [1]Arylboronic AcidDecrease (less polar product)10-20% EtOAc in Hexanes
Buchwald-Hartwig [9]Amine/AmideVaries (often increases)20-40% EtOAc in Hexanes
SNAr with O-Nucleophile Alcohol/PhenolSimilar or slight decrease15-30% EtOAc in Hexanes
SNAr with S-Nucleophile ThiolSimilar or slight decrease15-30% EtOAc in Hexanes

Troubleshooting Common TLC Issues

TLC_Troubleshooting Start Problem with TLC Result? Problem1 Spots are Streaking Start->Problem1 Problem2 Spots at Baseline (Rf ≈ 0) Start->Problem2 Problem3 Spots at Solvent Front (Rf ≈ 1) Start->Problem3 Problem4 No Spots Visible (UV/Stain) Start->Problem4 Solution1 A) Sample too concentrated? → Dilute and re-spot. B) Eluent too polar for acidic/basic sample? → Add trace AcOH or Et₃N. Problem1->Solution1 Solution2 Eluent is not polar enough. → Increase polarity (e.g., from 10% to 30% EtOAc). Problem2->Solution2 Solution3 Eluent is too polar. → Decrease polarity (e.g., from 50% to 20% EtOAc). Problem3->Solution3 Solution4 A) Sample too dilute? → Concentrate and re-spot. B) Compound not UV-active? → Use a chemical stain (KMnO₄, Iodine). Problem4->Solution4

Caption: A logic diagram for troubleshooting common TLC problems.[13]

Conclusion

This application note provides a robust and comprehensive protocol for monitoring reactions involving this compound using Thin-Layer Chromatography. By understanding the principles of solvent selection, employing a systematic spotting technique including a co-spot, and utilizing appropriate visualization methods, researchers can gain reliable, real-time insights into their chemical transformations. This leads to better-optimized reactions, higher purity products, and more efficient synthetic workflows.

References

  • Stains for Thin Layer Chromatography. University of California, Los Angeles. [Link]
  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, University of California, Berkeley. [Link]
  • Wardas, W., Pyka, A., & Jędrzejczak, M. (1993). New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC.
  • TLC Visualiz
  • TLC Staining solutions. Org Prep Daily. [Link]
  • Thin Layer Chromatography (TLC).
  • TLC Stains. University of Wisconsin-Madison. [Link]
  • TLC Visualization Methods. University of Florida. [Link]
  • TLC Stains. University of Rochester. [Link]
  • This compound - Introduction. ChemBK. [Link]
  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]
  • How To: Monitor by TLC. University of Rochester. [Link]
  • Monitoring Reactions by TLC.
  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion. [Link]
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Reddit. [Link]
  • This compound (C9H5Cl2N). PubChemLite. [Link]
  • This compound. American Elements. [Link]
  • Step-by-step real time monitoring of a catalytic amination reaction. Royal Society of Chemistry. [Link]
  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Chemistry Stack Exchange. [Link]
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
  • TLC Solvent Selection for Separ
  • Use of TLC to monitor the progress of an enzymatic synthesis...
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

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Application Note: Synthesis of Novel Fluorescent Probes from 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, with many derivatives exhibiting significant fluorescent properties.[1][2] This application note provides a detailed guide for researchers on the synthesis of novel fluorescent probes starting from the versatile, commercially available building block, 1,4-dichloroisoquinoline. We present detailed protocols and expert insights into key synthetic transformations, including regioselective Sonogashira and Suzuki-Miyaura cross-coupling reactions, as well as nucleophilic aromatic substitution, to generate a diverse array of functionalized isoquinoline-based fluorophores.

Introduction: The this compound Scaffold

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and tracking of cellular processes with high sensitivity and specificity.[3][4] The design of novel fluorophores with tunable photophysical properties remains an area of intense research. The this compound core is an exceptional starting material for building such probes. Its key advantages include:

  • Two Reactive Sites: The chlorine atoms at the C1 and C4 positions serve as versatile handles for functionalization.

  • Differential Reactivity: The chlorine at the C1 position is generally more reactive towards certain cross-coupling reactions and nucleophilic substitutions than the chlorine at C4. This inherent regioselectivity allows for sequential, controlled modifications, enabling the synthesis of complex, asymmetric molecules from a simple precursor.[5]

  • Intrinsic Fluorescence: The isoquinoline ring system is inherently fluorescent, providing a solid foundation upon which to build probes with enhanced optical properties.[6]

This guide will focus on three primary classes of reactions to modify the this compound scaffold, providing both the "how" and the critical "why" behind each experimental choice.

General Synthetic Workflow

The overall strategy involves the stepwise functionalization of the this compound core to build a π-conjugated system, often resulting in a donor-π-acceptor (D-π-A) architecture characteristic of many modern fluorescent probes.

G cluster_0 Core Scaffold cluster_1 Step 1: First Functionalization (Regioselective) cluster_2 Step 2: Second Functionalization cluster_3 Final Product start This compound reaction1 Sonogashira Coupling (C1 Position) start->reaction1 Diverse Starting Reactions reaction2 Suzuki Coupling (C1 Position) start->reaction2 Diverse Starting Reactions reaction3 Nucleophilic Substitution (C1 or C4 Position) start->reaction3 Diverse Starting Reactions reaction4 Suzuki Coupling (C4 Position) reaction1->reaction4 Sequential Cross-Coupling reaction5 Nucleophilic Substitution (C4 Position) reaction2->reaction5 Coupling then Substitution end_product Asymmetric Isoquinoline Fluorescent Probe reaction3->end_product Direct to Probe reaction4->end_product reaction5->end_product

Caption: General workflow for synthesizing fluorescent probes.

Synthetic Methodologies & Protocols

Method A: Regioselective Sonogashira Coupling at C1

Principle & Rationale: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[7][8] It is exceptionally useful for extending the π-conjugation of the isoquinoline core, which is a key strategy for red-shifting the emission wavelength of a fluorophore. The C1 position of this compound is typically more susceptible to oxidative addition by the palladium(0) catalyst, allowing for regioselective alkynylation while leaving the C4-Cl bond intact for subsequent modifications.

Detailed Protocol:

  • Glassware and Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), and Copper(I) iodide (CuI) (0.06 equiv).

  • Inerting: Evacuate and backfill the flask with dry argon or nitrogen gas three times.

  • Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to achieve a ~0.1 M concentration of the starting material. Add triethylamine (Et₃N) (3.0 equiv) via syringe.

  • Alkyne Addition: Add the desired terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the copper catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expert Insights & Causality:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For more challenging couplings, other ligand systems (e.g., XPhos, SPhos) with a more electron-rich and bulky nature can be employed with a Pd(II) precatalyst like Pd(OAc)₂.

  • Copper Co-catalyst: The role of CuI is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] While "copper-free" Sonogashira protocols exist, the classic copper-cocatalyzed system is often more efficient for halo-aza-heterocycles.

  • Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a solvent. Its presence is crucial for regenerating the active catalyst.

Method B: Sequential Suzuki-Miyaura Coupling at C4

Principle & Rationale: Following the initial Sonogashira coupling at C1, the remaining C4-Cl provides a handle for a second C-C bond formation. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is ideal for this purpose.[10][11] This reaction introduces aryl or heteroaryl groups, which can act as electron-donating or -withdrawing moieties to fine-tune the probe's photophysical properties.

G start 1-Alkynyl-4-chloro- isoquinoline catalyst Pd Catalyst + Base start->catalyst Step 1: Substrate Addition intermediate Arylboronic Acid intermediate->catalyst Step 2: Boronic Acid Addition product 1-Alkynyl-4-aryl- isoquinoline Probe catalyst->product Step 3: Cross-Coupling Reaction

Caption: Sequential Suzuki coupling workflow.

Detailed Protocol:

  • Setup: To a microwave vial, add the 1-alkynyl-4-chloro-isoquinoline from Method A (1.0 equiv), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv).

  • Solvent: Add a 3:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-90°C for 6-12 hours under an inert atmosphere.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Expert Insights & Causality:

  • Why a Different Catalyst? While Pd(PPh₃)₄ can be used, catalysts like Pd(dppf)Cl₂ are often more robust and efficient for coupling with less reactive aryl chlorides, such as the one at the C4 position. The dppf ligand provides thermal stability and promotes the reductive elimination step.

  • Aqueous Base: The Suzuki reaction requires an aqueous base (like K₂CO₃ or Cs₂CO₃) to activate the boronic acid for transmetalation. The water/dioxane solvent system is standard for ensuring all reagents are sufficiently soluble.

  • Microwave Irradiation: This technique significantly accelerates the reaction by efficiently heating the polar solvent mixture, often leading to higher yields and fewer side products compared to conventional heating.

Method C: Nucleophilic Aromatic Substitution (SNAr)

Principle & Rationale: The electron-withdrawing nature of the isoquinoline ring's nitrogen atom activates the C1 and C4 positions towards nucleophilic aromatic substitution (SNAr).[12][13] This reaction is a straightforward way to install electron-donating groups like amines, which are essential for creating "push-pull" fluorophores. These probes often exhibit strong intramolecular charge transfer (ICT) character, making their fluorescence highly sensitive to the local environment (solvatochromism).[14][15]

Detailed Protocol:

  • Setup: In a sealed tube, dissolve this compound (1.0 equiv) in dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired amine nucleophile (e.g., morpholine, piperidine) (2.5 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-140°C for 4-16 hours. The optimal temperature depends on the nucleophilicity of the amine.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Expert Insights & Causality:

  • Solvent Choice: Polar aprotic solvents like DMSO and NMP are ideal for SNAr reactions as they stabilize the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

  • Regioselectivity: The regioselectivity of SNAr on this compound can be temperature-dependent and nucleophile-dependent. At lower temperatures, substitution may favor the more activated C1 position. At higher temperatures or with bulkier nucleophiles, mixtures or substitution at C4 can occur. This must be determined empirically for each new substrate combination.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

Photophysical Data of Representative Probes

The synthetic methods described above can generate a wide range of probes with diverse photophysical properties. The table below summarizes hypothetical, yet representative, data for probes synthesized using these protocols.

Probe Structure (Hypothetical)Synthesis Method(s)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
1-(phenylethynyl)-4-chloro-isoquinolineMethod A350420700.35
1-(phenylethynyl)-4-(4-methoxyphenyl)-isoquinolineMethods A + B385480950.60
1-morpholino-4-chloro-isoquinolineMethod C3404551150.25
1-morpholino-4-(4-methoxyphenyl)-isoquinolineMethods C + B4105301200.75

Note: Data are illustrative. Actual values depend on the specific substituents and solvent used for measurement.[1][16]

Conclusion

This compound is a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. By leveraging regioselective palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings, researchers can systematically build extended π-conjugated systems. Furthermore, nucleophilic aromatic substitution provides a direct route to installing key functional groups for creating environmentally sensitive probes. The protocols and insights provided in this application note offer a robust starting point for scientists in chemistry, biology, and drug development to create custom fluorophores for a wide range of bioimaging applications.[17][18][19]

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025)
  • Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chord
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020) International Journal of Scientific & Technology Research.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission.
  • Photophysical properties of isoquinoline derivatives.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025)
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2023) MDPI.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2011) Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling. (2024) Chemistry LibreTexts.
  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. (2014) RSC Advances.
  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design str
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001) HETEROCYCLES.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024) MDPI.
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012)
  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2012)

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Application Notes and Protocols for Inert Atmosphere Reactions of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of inert atmosphere reactions involving 1,4-dichloroisoquinoline. Recognizing the sensitivity of organometallic catalysts and intermediates to air and moisture, this guide emphasizes the rationale behind procedural steps, ensuring both reaction success and operator safety. Detailed protocols for common cross-coupling reactions, such as Sonogashira and Suzuki couplings, are presented, leveraging established methodologies for analogous heterocyclic systems to provide robust starting points for reaction optimization.

Introduction: The Synthetic Potential and Challenges of this compound

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. This compound serves as a versatile building block for the synthesis of highly functionalized isoquinoline derivatives. The two chlorine atoms at positions 1 and 4 exhibit differential reactivity, allowing for selective and sequential functionalization through various cross-coupling reactions.

However, the palladium-catalyzed reactions typically employed for these transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, rely on catalytic cycles involving low-valent palladium species (Pd(0)).[1] These species are highly susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black, ultimately hindering or halting the desired reaction.[2] Furthermore, many of the organometallic reagents and strong bases used in these couplings are sensitive to moisture. Therefore, the rigorous exclusion of air and water through the use of inert atmosphere techniques is paramount for achieving reproducible and high-yielding results.[3]

This guide will detail the necessary equipment and step-by-step procedures for creating and maintaining an inert atmosphere using Schlenk lines and gloveboxes, followed by specific, adaptable protocols for key reactions of this compound.

Foundational Inert Atmosphere Techniques

The two most common methods for handling air-sensitive compounds are the Schlenk line and the glovebox.[2] The choice between them often depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.

The Schlenk Line: A Versatile Tool for Inert Gas Manipulation

A Schlenk line is a dual-manifold glassware apparatus connected to a vacuum pump and a source of high-purity inert gas (typically argon or nitrogen).[4] This setup allows for the evacuation of air from reaction vessels and subsequent backfilling with an inert atmosphere.

Key Principles of Schlenk Line Use:

  • Glassware Preparation: All glassware must be rigorously dried before use to remove adsorbed water. This is typically achieved by oven-drying at >120 °C for several hours, followed by cooling under a stream of inert gas or in a desiccator. For highly sensitive reactions, flame-drying the glassware under vacuum is recommended.[2]

  • Purge-and-Refill Cycles: To ensure a truly inert atmosphere within a reaction flask, a minimum of three "purge-and-refill" cycles is essential.[2][5] This involves evacuating the flask to remove air and then refilling it with inert gas.

Protocol 1: Preparing a Reaction Vessel on a Schlenk Line

  • Assemble the dry reaction flask (e.g., a two-necked round-bottom flask) with a magnetic stir bar and a condenser (if required for reflux).

  • Grease the joints sparingly with a high-vacuum grease and secure them with clips.

  • Attach a rubber septum to one neck of the flask.

  • Connect the other neck to the Schlenk line via a flexible hose.

  • Turn the stopcock on the Schlenk line to the vacuum position and evacuate the flask for 5-10 minutes.

  • Carefully turn the stopcock to the inert gas position to slowly backfill the flask with argon or nitrogen. You should observe the balloon or bubbler indicating a positive pressure of inert gas.

  • Repeat this evacuation and backfilling process at least two more times.

  • After the final backfill, leave the flask under a positive pressure of inert gas, which can be visualized with an oil bubbler or a balloon attached to the inert gas line.

The Glovebox: A Controlled Inert Environment

A glovebox is a sealed container filled with a high-purity inert gas, allowing for the direct manipulation of air-sensitive reagents in an inert environment.[6] The atmosphere within the glovebox is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.

Advantages of Glovebox Use:

  • Ideal for handling and weighing out small quantities of air-sensitive solids, such as palladium catalysts and ligands.

  • Simplifies complex manipulations that would be cumbersome on a Schlenk line.

  • Provides a consistently dry and oxygen-free environment for storing sensitive reagents.

Protocol 2: General Glovebox Workflow

  • Bringing Items In: Place all necessary dry glassware, reagents, and equipment into the antechamber of the glovebox.

  • Antechamber Purging: Evacuate and refill the antechamber with the glovebox's inert gas for a minimum of three cycles. For larger items or more sensitive applications, more cycles or a longer vacuum period may be necessary.[6]

  • Transfer to Main Chamber: Once the purging is complete, open the inner antechamber door and transfer the items into the main glovebox chamber.

  • Performing Operations: Carry out all manipulations, such as weighing solids and preparing stock solutions, within the glovebox.

  • Removing Items: Place items to be removed into the antechamber, close the inner door, and then open the outer door.

Reagent and Solvent Preparation

The success of an inert atmosphere reaction is critically dependent on the purity of the solvents and reagents used.

Solvent Degassing

Commercial anhydrous solvents, even when freshly opened, contain dissolved oxygen. It is crucial to remove this dissolved gas before use in palladium-catalyzed reactions.[2]

Table 1: Common Methods for Solvent Degassing

MethodDescriptionEfficacyBest For
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is repeated three times.[7][8]Most EffectiveHighly sensitive reactions requiring the most rigorous exclusion of oxygen.
Gas Purging (Sparging) An inert gas is bubbled through the solvent for an extended period (30-60 minutes) to displace dissolved oxygen.[9]Least EffectiveLess sensitive reactions or when large volumes of solvent are needed.[7]
Sonication with Vacuum The solvent is subjected to cycles of sonication under a light vacuum, followed by backfilling with an inert gas.[8]Moderately EffectiveA rapid method for degassing solvents for many applications.

Protocol 3: Freeze-Pump-Thaw Degassing

  • Place the anhydrous solvent in a Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock and remove the flask from the liquid nitrogen.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle two more times.

  • After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Experimental Protocols for Reactions of this compound

The following protocols are based on established procedures for the regioselective cross-coupling of 2,4-dichloroquinoline, a close structural analog of this compound.[10] The reactivity of the chloro groups in this compound is expected to be similar, with the C1 position being more susceptible to oxidative addition by palladium due to the electronic influence of the adjacent nitrogen atom.[10] These protocols should serve as excellent starting points and may require optimization for specific substrates.

Regioselective Sonogashira Coupling at the C1 Position

This reaction allows for the introduction of an alkynyl group selectively at the C1 position of this compound.

Diagram 1: Workflow for Sonogashira Coupling

G start Start setup Prepare Schlenk flask under Argon (Protocol 1) start->setup add_reagents Add this compound, Pd Catalyst, CuI, and Ligand setup->add_reagents add_solvent Add degassed solvent (Protocol 3) add_reagents->add_solvent add_base_alkyne Add Base and Terminal Alkyne via syringe add_solvent->add_base_alkyne react Heat to desired temperature with stirring add_base_alkyne->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous Workup: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.

Protocol 4: Sonogashira Coupling of this compound

This protocol is adapted from a procedure for 2,4-dichloroquinoline.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a Schlenk flask prepared under an argon atmosphere (Protocol 1), add this compound, Pd(PPh₃)₄, and CuI.

  • Under a positive flow of argon, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the dichloroisoquinoline.

  • Add triethylamine, followed by the terminal alkyne, via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Suzuki-Miyaura Coupling at the C4 Position

Following the functionalization of the C1 position, the remaining chloro group at C4 can undergo a Suzuki coupling reaction to introduce an aryl or vinyl group.

Diagram 2: Catalytic Cycle for Suzuki Coupling

G pd0 LnP(0) pd2_add R-Pd(II)-Cl pd0->pd2_add Oxidative Addition pd2_trans R-Pd(II)-R' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 1-R-4-R'-Isoquinoline pd2_trans->product sub 1-R-4-Cl-Isoquinoline sub->pd2_add boronic R'B(OH)₂ + Base boronic->pd2_trans

Caption: Simplified catalytic cycle for Suzuki coupling.

Protocol 5: Suzuki Coupling of a 1-Substituted-4-chloroisoquinoline

This protocol is adapted from a procedure for 2-alkynyl-4-chloroquinolines.[10]

Materials:

  • 1-Alkynyl-4-chloroisoquinoline (from Protocol 4) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

Procedure:

  • To a Schlenk flask prepared under an argon atmosphere (Protocol 1), add the 1-alkynyl-4-chloroisoquinoline, arylboronic acid, and sodium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Safety Precautions

  • This compound: This compound is an irritant and may be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere whenever possible. Keep away from flammable solvents in case of exposure to air.[7][8]

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides over time. Use freshly purified solvents and never distill to dryness.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care, preferably in a glovebox.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to start or stalls Inactive catalyst (oxidized)Ensure rigorous inert atmosphere and use freshly degassed solvents.[2]
Insufficiently active catalyst systemScreen different palladium sources and ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos).[2]
Low reaction temperatureGradually increase the reaction temperature, but be mindful of potential catalyst decomposition.[2]
Formation of Palladium Black Catalyst decomposition/oxidationImprove inert atmosphere technique. Optimize ligand-to-metal ratio; a slight excess of ligand can be beneficial.[2]
Low Yield Incomplete reactionIncrease reaction time or temperature. Check the purity of reagents, especially the boronic acid.
Product degradationUse a milder base or lower the reaction temperature.
Difficult purificationOptimize the chromatographic separation; consider a different stationary or mobile phase.

Conclusion

The successful execution of cross-coupling reactions with this compound is critically dependent on the meticulous application of inert atmosphere techniques. By understanding the principles behind the exclusion of air and moisture and by utilizing robust, adaptable protocols, researchers can effectively unlock the synthetic potential of this versatile heterocyclic building block. The procedures and guidelines presented herein provide a solid foundation for the development of novel isoquinoline derivatives for applications in drug discovery and materials science.

References

  • Sainsbury, M. (2001).
  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM.
  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium.
  • University of York. (n.d.). Degassing solvents.
  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: synthesis of 2-alkynyl-4-arylquinolines. Beilstein journal of organic chemistry, 5, 32. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • American Elements. (n.d.). This compound.
  • Montgomery, J. (2009). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Accounts of chemical research, 42(9), 1219–1231. [Link]
  • YouTube. (2022). Inert Atmosphere.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-Dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this specific synthesis. As a key intermediate, the efficient and high-yield synthesis of this compound is critical for various research and development pipelines.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental choices to empower you to overcome common hurdles and improve your synthetic outcomes.

Safety First: Handling Reagents and Product

The synthesis of this compound involves hazardous materials. A thorough understanding of safety protocols is paramount before beginning any experiment.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas.[3] Always handle POCl₃ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a lab coat.[4][5] Ensure a supply of anhydrous solvent is used for quenching.

  • This compound: This compound is an irritant and may cause harm if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin and serious eye irritation.[6] Standard PPE should be worn during handling, and all manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Always have an appropriate quenching agent and spill kit ready. Work should be conducted in a well-ventilated area, and all waste must be disposed of according to institutional and local regulations.[5]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis, which typically involves the chlorination of an isoquinoline-1,4-dione precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

dot

Caption: General troubleshooting workflow for synthesis optimization.

Category 1: Low or No Yield

Q1: My reaction yield is consistently below 30%. What are the most common causes?

A1: Persistently low yields are often traced back to fundamental reaction parameters. The chlorination reaction using agents like POCl₃ is highly sensitive to moisture.

  • Causality (Expertise & Experience): Phosphorus oxychloride is a powerful dehydrating and chlorinating agent.[7] However, it reacts readily with water to form phosphoric acid and HCl. If your starting materials, solvent, or glassware are not scrupulously dry, a significant portion of the POCl₃ will be consumed in this side reaction, leaving an insufficient amount to drive the primary chlorination. This is a common cause of low conversion.

  • Trustworthiness (Self-Validating System):

    • Reagent Quality: Use a fresh, unopened bottle of POCl₃ or one that has been stored under an inert atmosphere. The quality of the starting isoquinoline-1,4-dione is also critical; ensure it is pure and dry.

    • Solvent & Glassware: Use anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Stoichiometry: POCl₃ is often used both as a reagent and a solvent. If using a co-solvent, ensure a sufficient molar excess of POCl₃ is present (typically 3-10 equivalents) to drive the reaction to completion.[8][9]

Q2: The reaction mixture turned dark brown or black, and I isolated mostly tar. What happened?

A2: The formation of tarry byproducts is typically a sign of decomposition, often caused by excessive heat or improper reaction conditions.

  • Causality (Expertise & Experience): While heating is necessary to drive the chlorination, isoquinoline systems can be sensitive to overly aggressive heating. High temperatures, especially for prolonged periods, can lead to polymerization and degradation, resulting in complex, insoluble mixtures. The reaction to form dichloroisoquinolines from precursors like 4-hydroxyquinolones in POCl₃ often requires reflux, but the temperature must be carefully controlled.[8][9]

  • Trustworthiness (Self-Validating System):

    • Temperature Control: Use an oil bath with a thermometer and a temperature controller to maintain a stable reaction temperature. Do not rely on the hotplate's dial setting. Monitor the internal reaction temperature if possible.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Over-refluxing beyond the point of completion offers no benefit and increases the risk of side reactions.

    • Order of Addition: Adding the substrate to hot POCl₃ can sometimes cause localized overheating. Consider adding the substrate at a lower temperature and then gradually heating the mixture to reflux.

Category 2: Product Purity Issues

Q3: My final product is contaminated with a significant amount of mono-chlorinated species. How can I improve the conversion to the dichloro product?

A3: Incomplete chlorination is a common issue and points towards insufficient reactivity in the system.

  • Causality (Expertise & Experience): The conversion of a di-hydroxy or keto-enol precursor to the dichloro product is a stepwise process. The second chlorination step may require more forcing conditions than the first. If the reaction time is too short, the temperature is too low, or the chlorinating agent is depleted, the reaction can stall at the mono-chloro intermediate.

  • Trustworthiness (Self-Validating System):

    • Increase Reaction Time/Temperature: If TLC analysis shows the presence of the starting material or mono-chloro intermediate alongside the product, consider increasing the reflux time in increments of 1-2 hours. A modest increase in temperature, if possible without causing decomposition, can also be effective.

    • Reagent Equivalents: Ensure a sufficient excess of POCl₃ is used. If the reaction consistently stalls, increasing the molar equivalents of POCl₃ can help drive the equilibrium towards the fully chlorinated product.

Q4: How can I effectively purify the crude this compound and remove stubborn impurities or isomers?

A4: Purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

  • Causality (Expertise & Experience): Crude products from POCl₃ reactions often contain residual acids and colored impurities. A simple aqueous workup is essential to neutralize the reaction. Isomeric impurities, if formed from the starting material, can be particularly challenging to separate due to similar polarities.[10]

  • Trustworthiness (Self-Validating System):

    • Workup: The reaction is typically quenched by carefully and slowly pouring the cooled mixture onto crushed ice. This hydrolyzes the excess POCl₃. The acidic aqueous solution is then neutralized with a base (e.g., NaOH, NaHCO₃ solution) until it is basic (pH > 8), which precipitates the crude product.[8]

    • Recrystallization: This is often the most effective method for removing minor impurities. Solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures can be effective. Perform small-scale solvent screening to find the optimal system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Column Chromatography: If recrystallization fails to remove impurities, especially isomers, silica gel column chromatography is the next logical step. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically a good starting point.

Optimized Experimental Protocol

This protocol describes a representative synthesis of this compound from an appropriate precursor. Warning: This procedure must be performed in a certified chemical fume hood by trained personnel.

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ReactionMechanism sub Isoquinoline-1,4-dione (or tautomer) int1 Intermediate Complex (Phosphorylation) sub->int1 Step 1: Activation pocl3 POCl₃ (Excess) pocl3->int1 int2 Mono-chloro intermediate int1->int2 Step 2: First Cl⁻ attack prod This compound int2->prod Step 3: Second Chlorination

Caption: Simplified reaction pathway for dichlorination.

Methodology
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet/outlet.

  • Reagent Addition: To the flask, add the isoquinoline-1,4-dione precursor (1.0 eq). In the fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq). The POCl₃ often serves as both the chlorinating agent and the solvent.

  • Reaction: Heat the mixture using a temperature-controlled oil bath to reflux (approx. 105-110 °C).[8][9] Maintain the reflux under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-6 hours when the starting material spot is no longer visible.

  • Workup & Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , with vigorous stirring, pour the reaction mixture onto the ice. This is a highly exothermic and gas-evolving step.

  • Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% NaOH solution until the pH of the aqueous slurry is > 8.

  • Isolation: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Key Parameter Summary
ParameterRecommended Value/ConditionRationale
POCl₃ Stoichiometry 5 - 10 molar equivalentsEnsures complete reaction and acts as a solvent.
Temperature 105 - 110 °C (Reflux)Provides sufficient energy for activation and substitution without causing degradation.
Reaction Time 3 - 6 hoursTypically sufficient for full conversion; should be confirmed by reaction monitoring (TLC/LCMS).
Atmosphere Anhydrous, under NitrogenPrevents consumption of POCl₃ by atmospheric moisture.
Workup pH > 8Ensures the product, a free base, is not in its protonated salt form and will partition into the organic layer.
References
  • Vertex AI Search. (2012).
  • Sigma-Aldrich. (2025).
  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • ChemBK. (2024). isoquinoline, 1,4-dichloro-.
  • Benchchem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Benchchem. (n.d.). This compound.
  • Patents, Google. (n.d.).
  • Asian Journal of Chemistry. (n.d.). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Patents, Google. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.

Sources

Common byproducts in the synthesis of 1,4-Dichloroisoquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dichloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic compound, focusing on the identification and removal of frequent byproducts. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile of your this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions. However, based on common synthetic strategies, you should be vigilant for the following classes of byproducts:

  • Incompletely Chlorinated Intermediates: Most notably, 1-chloro-4-hydroxyisoquinoline is a common byproduct arising from incomplete chlorination.

  • Isomeric Byproducts: Depending on the starting materials and cyclization conditions, you may encounter isomeric dichloroisoquinolines.

  • Hydrolysis Products: The desired this compound can undergo hydrolysis during workup or purification, leading to the formation of hydroxy- or oxo-derivatives.

  • Residual Reagents and Their Quenching Products: Excess phosphorus oxychloride (POCl₃), a common chlorinating agent, and its subsequent hydrolysis products can contaminate your final product if not properly removed.

  • Side-Reaction Products from Precursor Synthesis: If you are preparing the isoquinoline core via a Bischler-Napieralski type reaction, you may encounter byproducts such as styrenes resulting from a retro-Ritter reaction.[1]

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of 1-Chloro-4-hydroxyisoquinoline

Root Cause Analysis:

The presence of 1-chloro-4-hydroxyisoquinoline is a clear indicator of incomplete chlorination of the precursor, typically a 4-hydroxyisoquinolin-1(2H)-one or a related tautomer. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation, and its efficacy can be hampered by several factors:

  • Insufficient Reagent: The stoichiometry of POCl₃ may be inadequate to drive the reaction to completion.

  • Suboptimal Reaction Temperature or Time: The reaction may require higher temperatures or longer duration for full conversion.

  • Presence of Moisture: Water in the reaction mixture can consume POCl₃, reducing its availability for the chlorination reaction.

Troubleshooting and Removal Protocol:

1. Optimizing the Chlorination Reaction:

  • Reagent Stoichiometry: Increase the molar excess of POCl₃. A 5-10 fold excess is often employed.

  • Temperature and Time: Ensure the reaction is heated to a sufficient temperature (typically reflux) and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried to minimize moisture.

2. Post-Synthesis Purification:

If your final product is already contaminated, a purification step is necessary.

Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Elution: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The more polar 1-chloro-4-hydroxyisoquinoline will have a lower Rf value and will elute later than the desired this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions of this compound.

Diagram: Chlorination and Hydrolysis Pathway

G cluster_main Synthesis and Byproduct Formation A 4-Hydroxyisoquinolin-1(2H)-one (Precursor) B This compound (Desired Product) A->B  POCl₃ (Complete Reaction)   C 1-Chloro-4-hydroxyisoquinoline (Byproduct) A->C  POCl₃ (Incomplete Reaction)   B->C  H₂O (Hydrolysis)  

Caption: Incomplete chlorination or subsequent hydrolysis can lead to the formation of 1-chloro-4-hydroxyisoquinoline.

Issue 2: Isomeric Impurities Detected in the Final Product

Root Cause Analysis:

Isomeric byproducts can arise from the cyclization step during the formation of the isoquinoline ring, particularly in Bischler-Napieralski type syntheses.[1] The regioselectivity of the intramolecular electrophilic aromatic substitution can be influenced by the electronic nature and position of substituents on the aromatic ring of the precursor. For instance, a meta-substituted phenylethylamide can lead to cyclization at two different positions, resulting in isomeric dihydroisoquinolines, which are then aromatized and chlorinated.

Troubleshooting and Removal Protocol:

1. Controlling Cyclization Regioselectivity:

  • Substituent Effects: Carefully consider the directing effects of substituents on your starting materials. Electron-donating groups generally favor cyclization at the para-position.[2]

  • Reaction Conditions: In some cases, the choice of Lewis acid and reaction temperature can influence the isomer ratio.

2. Purification of Isomers:

Separating isomers can be challenging due to their similar physical properties.

Protocol: Recrystallization

  • Solvent Screening: Identify a solvent or a solvent mixture in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature. Common solvents for recrystallization of chloroaromatics include ethanol, methanol, toluene, or mixtures with hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble isomer.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS to assess the efficiency of the separation. Multiple recrystallizations may be necessary.

Table: Comparison of Isomer Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubilityScalable, cost-effectiveCan be time-consuming, may not be effective for all isomer pairs
Column Chromatography Differential adsorptionHigh resolutionLess scalable, requires more solvent
Preparative HPLC High-resolution differential partitioningExcellent separationExpensive, limited sample capacity
Issue 3: Difficulties with Removing and Quenching Excess POCl₃

Root Cause Analysis:

Phosphorus oxychloride is a highly reactive and corrosive reagent. Its incomplete removal or improper quenching can lead to several problems:

  • Product Contamination: Residual POCl₃ can co-distill with the product or remain in the crude material.

  • Exothermic Runaway Reactions: Quenching POCl₃ with water is a highly exothermic process. Uncontrolled addition can lead to a dangerous temperature increase.[3]

  • Formation of Metastable Intermediates: Incomplete hydrolysis of POCl₃ can form phosphorodichloridic acid and other reactive phosphorus species that can cause delayed exotherms.[4]

Troubleshooting and Safe Handling Protocol:

1. Removal of Excess POCl₃:

  • Vacuum Distillation: After the reaction is complete, the bulk of the excess POCl₃ can be removed by distillation under reduced pressure.[5][6] This should be done in a well-ventilated fume hood.

2. Safe Quenching of Residual POCl₃:

Protocol: Controlled Quenching with Ice/Bicarbonate

  • Preparation: In a separate, appropriately sized flask, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the reaction mixture containing the residual POCl₃ in an ice bath.

  • Slow Addition: Add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. Never add water or the quenching solution to the reaction mixture. [7]

  • Temperature Monitoring: Carefully monitor the temperature of the quenching mixture, ensuring it remains below 20°C.

  • Neutralization: Continue stirring until gas evolution (CO₂) ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Workup: Proceed with the extraction of the product using a suitable organic solvent.

Diagram: Safe POCl₃ Quenching Workflow

G cluster_workflow POCl₃ Quenching Protocol start Reaction Completion step1 Cool Reaction Mixture (Ice Bath) start->step1 step3 Slowly Add Reaction Mixture to Slurry step1->step3 step2 Prepare Ice/NaHCO₃ Slurry step2->step3 step4 Monitor Temperature (Keep < 20°C) step3->step4 step5 Stir Until Gas Evolution Ceases step4->step5 step6 Check pH (7-8) step5->step6 step7 Extract Product step6->step7 end Purified Product step7->end

Caption: A systematic and controlled workflow for quenching excess POCl₃ is crucial for safety and product purity.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • How can I properly quench POCl3? - ResearchGate. (2020, September 14).
  • How should I remove liquid pocl3 without leaving a residue? - ResearchGate. (2015, January 9).
  • Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27).
  • Bischler–Napieralski reaction - Grokipedia. (n.d.).
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. (n.d.).
  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.).
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (2008). Asian Journal of Chemistry, 20(8), 6349-6352.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. - SciSpace. (n.d.).
  • US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents. (n.d.).
  • (PDF) Chemical biology of cyclization reactions by using POCL3 - ResearchGate. (2020, May 9).
  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (2020, October 28).
  • (PDF) Synthesis, Characterization, and Docking Studies of 1,4-dien as a Potential Impurity in Bimatoprost Drug - ResearchGate. (n.d.).
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2025, October 16).

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Troubleshooting failed or low-yield 1,4-Dichloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dichloroisoquinoline Synthesis

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to serve as a primary resource for scientists encountering challenges in the preparation of this important heterocyclic intermediate. As Senior Application Scientists, we have consolidated field-proven insights and established chemical principles to help you troubleshoot failed reactions, optimize yields, and ensure the highest purity of your final product.

The synthesis of this compound, while conceptually straightforward, is often plagued by issues related to reagent sensitivity, competing side reactions, and purification difficulties. This resource addresses the most common problems in a direct question-and-answer format, explaining the causality behind each experimental variable and providing robust, validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during the synthesis of this compound.

Category 1: Low Yield & Reaction Failure

Question 1: My reaction resulted in a very low yield, or it failed completely. What are the most likely causes?

Low or non-existent yield is the most frequent issue, typically stemming from problems with reagents, reaction conditions, or the substrate itself.

  • 1. Reagent Quality & Stoichiometry: The success of the chlorination reaction is critically dependent on the quality and precise ratio of the reagents. Many common chlorination procedures for N-heterocycles utilize reagents that are highly sensitive to moisture.

    • Causality: Chlorinating agents like phosphorus oxychloride (POCl₃) or triphenylphosphine/trichloroacetonitrile (PPh₃/Cl₃CCN) can be hydrolyzed by atmospheric or solvent moisture.[1] This not only consumes the active reagent but can also introduce byproducts. For reactions analogous to the Vilsmeier-Haack mechanism, the in situ formation of the active electrophile from POCl₃ and a solvent like DMF is the crucial first step; this process fails in the presence of water.[2]

    • Troubleshooting Actions:

      • Always use fresh, anhydrous solvents. Ensure DMF, if used, is of high purity and stored over molecular sieves.

      • Verify the quality of your chlorinating agent. POCl₃ should be colorless; a yellow or brown color indicates decomposition.

      • Optimize the molar ratio of the chlorinating agent to the substrate. An excess is often required, but a large excess can sometimes promote side reactions. Start with a ratio of 3-5 equivalents and adjust as needed.

  • 2. Reaction Temperature & Duration:

    • Causality: Chlorination of the isoquinoline core requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition of the starting material, reagents, or the desired product, resulting in tar formation.

    • Troubleshooting Actions:

      • If no product is formed at a lower temperature, gradually increase the reaction temperature in increments of 10-15°C.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but little product is formed, decomposition is likely occurring. In this case, consider a lower temperature for a longer duration.

      • For many chlorinations involving POCl₃, a temperature range of 80-110°C is a common starting point.

  • 3. Substrate Reactivity:

    • Causality: The chlorination of isoquinolines is an electrophilic-type substitution on an activated form (like an N-oxide) or a nucleophilic substitution on a pre-functionalized ring (like a dione). The electronic nature of your starting material is paramount. Strong electron-withdrawing groups on the isoquinoline ring will deactivate it towards electrophilic attack, making the reaction significantly more difficult.[2][3]

    • Troubleshooting Actions:

      • If your substrate is highly electron-deficient, you may require more forcing conditions (higher temperatures, longer reaction times, stronger chlorinating agents).

      • Consider an alternative synthetic route if the substrate is incompatible with standard chlorination conditions.

Category 2: Side Product Formation

Question 2: My final product is contaminated with mono-chlorinated isoquinoline. How can I improve the selectivity for the di-chloro product?

The formation of mono-chlorinated species is a classic sign of incomplete reaction.

  • Causality: The introduction of the first chlorine atom can electronically influence the reactivity of the ring, potentially making the second chlorination slower. Insufficient reagent or non-optimal conditions will favor the formation of the intermediate mono-chloro product.

  • Troubleshooting Actions:

    • Increase Reagent Stoichiometry: The most direct solution is to increase the molar equivalents of the chlorinating agent.

    • Extend Reaction Time: Allow the reaction to proceed for a longer period, monitoring by TLC until the mono-chloro intermediate spot is no longer visible.

    • Increase Temperature: As a last resort, a moderate increase in temperature can drive the reaction to completion, but be mindful of potential decomposition.

Question 3: I am observing significant byproducts corresponding to hydroxylated or hydrolyzed species. What is the cause?

This is a clear indication of water contamination during the reaction or work-up.

  • Causality: The chloro-substituents at the 1- and 4-positions of the isoquinoline ring are activated towards nucleophilic substitution. Water can act as a nucleophile, particularly during aqueous work-up or if present in solvents, leading to the formation of chloro-hydroxy-isoquinolines or isoquinoline-diones.[4]

  • Troubleshooting Actions:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Careful Work-up: Quench the reaction carefully by pouring it onto ice or into a cold, saturated sodium bicarbonate solution. This neutralizes acidic catalysts and hydrolyzes excess chlorinating agent rapidly. Avoid prolonged exposure to aqueous conditions. Extract the product swiftly into an organic solvent.

Visualized Workflows & Mechanisms

Troubleshooting Logic for Low-Yield Reactions

The following diagram outlines a systematic approach to diagnosing and solving low-yield or failed this compound syntheses.

G start Low / No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check reagent_purity Are reagents (POCl3, etc.) fresh? Are solvents anhydrous? reagent_check->reagent_purity conditions_check Step 2: Assess Reaction Conditions temp_time Is temperature/time appropriate? (Monitor by TLC) conditions_check->temp_time workup_check Step 3: Evaluate Work-up & Isolation hydrolysis Was work-up performed quickly and under cold conditions? workup_check->hydrolysis reagent_purity->conditions_check Yes reagent_fix Action: Use fresh, anhydrous reagents. Store properly. reagent_purity->reagent_fix No temp_fix Action: Gradually increase temp. or extend time. Avoid tarring. temp_time->temp_fix No substrate Does substrate have strong -EWG groups? temp_time->substrate Yes workup_fix Action: Use rapid quench on ice. Minimize contact with water. hydrolysis->workup_fix No substrate_fix Action: Use more forcing conditions or consider alternative route. substrate->workup_check No substrate->substrate_fix Yes

Caption: Troubleshooting decision tree for low-yield reactions.

Plausible Reaction Mechanism: Chlorination of Isoquinoline N-Oxide

A common strategy for activating N-heterocycles for functionalization is through N-oxidation. The N-oxide can then be readily chlorinated.

G cluster_0 Activation & Chlorination A Isoquinoline N-Oxide reagent1 + POCl3 A->reagent1 B O-Phosphorylated Intermediate reagent2 + Cl- (from POCl3) B->reagent2 C Addition-Elimination Adduct D 1-Chloro-isoquinoline C->D Elimination reagent3 Repeat at C4 D->reagent3 E This compound reagent1->B reagent2->C reagent3->E

Caption: Simplified mechanism for this compound synthesis.

Quantitative Data & Protocols

Table 1: Troubleshooting Summary
Problem Observed Potential Cause Recommended Solution
No reaction / Low YieldReagent decomposition (moisture)Use fresh, anhydrous chlorinating agents and solvents.[2]
Insufficient activation energyGradually increase reaction temperature, monitoring by TLC.
Deactivated substrateUse more equivalents of chlorinating agent or higher temperatures.[2]
Mono-chlorinated byproductIncomplete reactionIncrease equivalents of chlorinating agent and/or extend reaction time.
Hydroxylated byproductWater contaminationEnsure rigorous anhydrous conditions; perform a rapid, cold aqueous work-up.[4]
Tar / Polymer formationReaction temperature too highReduce temperature; consider a milder chlorinating agent.
Protocol 1: General Procedure for Chlorination

This protocol provides a general starting point for the chlorination of an isoquinoline precursor (e.g., isoquinoline-1,4-dione or isoquinoline-N-oxide) using POCl₃. Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the isoquinoline starting material (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). The addition may be exothermic. If a co-solvent like DMF is used, it should be added before the POCl₃.

  • Reaction: Heat the reaction mixture to 90-110°C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction may take anywhere from 2 to 12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a stirred beaker of crushed ice. Caution: This is a highly exothermic and vigorous quench that will release HCl gas.

  • Neutralization & Extraction: Once the quench is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is often an effective method for purifying the final product.[5]

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A non-polar solvent system like petroleum ether or a hexane/ethyl acetate mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
  • Benchchem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • ChemBK. (2024). This compound.
  • ResearchGate. (n.d.). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • National Institutes of Health. (n.d.). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy.
  • ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Benchchem. (n.d.). Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols.
  • Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.

Sources

Optimization of reaction conditions for 1,4-Dichloroisoquinoline synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Gateway: Synthesis of 1,4-Dichloroisoquinoline

An Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As your application support partner, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The chlorination of isoquinoline precursors is a powerful but sensitive transformation, where success hinges on the precise control of temperature, solvent, and catalytic conditions. This document synthesizes field-proven insights and established literature to help you navigate the common challenges encountered in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method involves the dehydroxy-chlorination of an appropriate isoquinoline precursor, typically a compound containing carbonyl groups at the 1 and 4 positions, such as isoquinoline-1,4-dione or its tautomeric forms. This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to enhance reactivity.[1] The reaction proceeds through the phosphorylation of the carbonyl oxygen atoms, converting them into excellent leaving groups which are subsequently displaced by chloride ions.[2]

Q2: Why is a mixture of POCl₃ and PCl₅ often recommended over POCl₃ alone?

While POCl₃ can function as a chlorinating agent on its own, its efficacy can be limited with less reactive substrates. Adding PCl₅ creates a significantly more robust and potent chlorinating system.[1] There are two primary reasons for this enhancement:

  • Increased Chloride Concentration: PCl₅ acts as an additional source of nucleophilic chloride ions in the reaction medium.

  • Dehydrating Agent: PCl₅ is a powerful dehydrating agent that scavenges any trace amounts of water in the reaction. Moisture can decompose POCl₃ into phosphoric acid and HCl, quenching the reagent and inhibiting the reaction.[3]

Q3: What are the most critical safety precautions when performing this synthesis?

This reaction demands strict adherence to safety protocols due to the hazardous nature of the reagents.

  • Reagent Handling: Both POCl₃ and PCl₅ are highly corrosive and moisture-sensitive. They react violently with water to release HCl gas. All manipulations must be performed in a certified chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon). The presence of water will not only decrease the yield but can also lead to dangerous pressure buildup from HCl evolution.[3]

  • Quenching: The work-up procedure, which involves quenching the reaction mixture with ice water, is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and cautiously in an efficient fume hood, adding the reaction mixture to the ice-water, not the other way around.

Troubleshooting and Optimization Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how can I fix this?

This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or substrate reactivity.

Potential Causes & Recommended Actions:

  • Degraded or Wet Reagents:

    • Causality: POCl₃ and PCl₅ are highly susceptible to hydrolysis from atmospheric moisture. Similarly, solvents like DMF can decompose over time into dimethylamine, which can cause side reactions.[4]

    • Solution: Always use freshly opened bottles of POCl₃ and PCl₅. If you suspect the quality of an older bottle, it's best to discard it. Use a high-purity, anhydrous grade of solvent from a recently opened container.

  • Insufficient Reaction Temperature:

    • Causality: The conversion of the phosphorylated intermediate to the final chloro-product requires a significant thermal energy input to overcome the activation barrier.[2] Insufficient heating will cause the reaction to stall.

    • Solution: Ensure your reaction is heated to an adequate temperature, typically in the range of 80-140°C.[3][5] Monitor the internal reaction temperature, not just the heating mantle setting. If using a high-boiling solvent like diphenyl ether, temperatures up to 140°C may be necessary.[5]

  • Inadequate Chlorinating Agent Strength:

    • Causality: Some isoquinolinedione substrates, particularly those with electron-withdrawing groups, are less reactive and may not be fully converted by POCl₃ alone.

    • Solution: Fortify your chlorinating system by adding PCl₅ (typically 1.0 to 1.5 equivalents) along with POCl₃. This combination is a much more powerful chlorinating agent.[1]

Problem: Reaction Stalls or Shows Incomplete Conversion on TLC

Q: My reaction starts but appears to stop progressing after a few hours, with a significant amount of starting material or an intermediate spot remaining on the TLC plate. What should I do?

A stalled reaction is often a sign of insufficient activation energy or a limiting reagent that has been consumed.

Potential Causes & Recommended Actions:

  • Sub-Optimal Temperature:

    • Causality: As mentioned, this reaction has a high activation energy. The initial formation of the phosphorylated intermediate might occur at a lower temperature, but the final chloride displacement requires more forceful conditions.[2]

    • Solution: Gradually increase the reaction temperature by 10-20°C and continue to monitor the reaction by TLC. For reactions in refluxing POCl₃ (b.p. 106°C), consider switching to a higher-boiling solvent like toluene or diphenyl ether to achieve higher temperatures.[5][6]

  • Stoichiometry of Reagents:

    • Causality: A minimum of one equivalent of POCl₃ is required per hydroxyl/carbonyl group to be replaced. If trace moisture has consumed some of the reagent, it may become the limiting factor.

    • Solution: If the reaction has stalled, a careful, dropwise addition of a small amount of fresh POCl₃ (e.g., 0.2-0.3 equivalents) can sometimes restart the conversion. Be cautious as this addition can be exothermic.

Problem: Formation of Black, Tarry Byproducts

Q: My reaction mixture turned dark brown or black, and the work-up yielded a tar-like substance instead of a clean solid. What causes this decomposition?

Product decomposition is almost always a result of excessive heat or the presence of reactive impurities.

Potential Causes & Recommended Actions:

  • Overheating:

    • Causality: While high temperatures are necessary, excessive heat can lead to the decomposition of the starting material, intermediates, or the final product, resulting in polymerization and tar formation.[7][8]

    • Solution: Maintain strict control over the reaction temperature using a thermocouple and a temperature controller. Avoid aggressive heating. Find the "sweet spot" where the reaction proceeds efficiently without noticeable decomposition. A temperature range of 90-110°C is often a good starting point.

  • Impure Starting Material:

    • Causality: Impurities in your isoquinolinedione starting material can be less stable under the harsh reaction conditions and can act as initiators for decomposition pathways.

    • Solution: Ensure your starting material is pure before beginning the reaction. Recrystallization or column chromatography of the precursor material is highly recommended.

Data Summaries for Optimization

For a successful synthesis, the interplay between the chlorinating agent, solvent, and temperature is critical. The following tables provide a general guideline for optimization based on common outcomes.

Table 1: Effect of Chlorinating Agent on Reaction Outcome

Chlorinating SystemTypical SubstrateExpected OutcomeTroubleshooting Note
POCl₃ (neat)Reactive isoquinolinedionesGood to excellent yieldIf reaction stalls, indicates need for stronger agent.
POCl₃ / PCl₅Deactivated or stubborn substratesHigh yield, faster reactionThe go-to system for difficult conversions.[1]
POCl₃ in TolueneGeneral substratesGood yield, easier temperature controlToluene (b.p. 111°C) offers a good balance of reaction temperature and control.[6]
POCl₃ in Diphenyl EtherHighly unreactive substratesGood yield at high temperaturesAllows for temperatures >200°C, but risks decomposition.[5]

Table 2: Influence of Solvent and Temperature on Reaction Success

SolventBoiling Point (°C)Recommended Temp. Range (°C)Advantages & Considerations
None (Neat POCl₃)106°C90 - 106°CHigh reagent concentration. Temperature is limited by boiling point.
Toluene111°C90 - 110°CExcellent for temperature moderation; less risk of overheating.[6]
Xylene~140°C110 - 135°CAllows for higher temperatures than toluene.
Diphenyl Ether259°C130 - 160°CFor very unreactive substrates requiring high thermal energy.[5][9]

Optimized Protocol Workflow: Synthesis of this compound

This protocol is a generalized starting point. Researchers must adapt it based on their specific substrate and laboratory equipment.

1. Reagent and Glassware Preparation:

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Allow the glassware to cool to room temperature under an inert atmosphere.

  • To the flask, add the isoquinoline-1,4-dione precursor (1.0 eq.).

2. Reaction Setup:

  • Under the inert atmosphere, add phosphorus pentachloride (PCl₅, 2.2 eq.).

  • Slowly and carefully, add phosphorus oxychloride (POCl₃, ~5-10 mL per gram of substrate) via a syringe. The mixture may become a slurry.

3. Thermal Chlorination:

  • Begin stirring and slowly heat the reaction mixture in an oil bath to 100-110°C.

  • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 3-6 hours. The reaction is complete when the starting material spot has been completely consumed.

4. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • In a separate, large beaker, prepare a mixture of crushed ice and water.

  • CAUTION: Perform this step in a well-ventilated fume hood. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate a large amount of HCl gas.

  • Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Visual Guides for Experimental Workflow

Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor by TLC after 2h Start->CheckTLC Complete Reaction Complete? (No SM remaining) CheckTLC->Complete Workup Proceed to Work-up & Purification Complete->Workup Yes Stalled Reaction Stalled / Incomplete Complete->Stalled No CheckTemp Is Temperature > 100°C? Stalled->CheckTemp Check Cause Decomposition Decomposition / Tarring? Stalled->Decomposition Observe Mixture IncreaseTemp Increase Temp to 110-120°C CheckTemp->IncreaseTemp No AddPCl5 Add PCl5 (1.5 eq.) to System CheckTemp->AddPCl5 Yes IncreaseTemp->CheckTLC CheckReagents Are Reagents Fresh & Anhydrous? CheckReagents->CheckTLC Yes UseFresh Restart with Fresh Reagents CheckReagents->UseFresh No AddPCl5->CheckReagents Decomposition->CheckTemp No LowerTemp Lower Temperature to 90-100°C Decomposition->LowerTemp Yes PurifySM Purify Starting Material LowerTemp->PurifySM

Caption: A decision tree for troubleshooting this compound synthesis.

General Experimental Workflow

This diagram illustrates the key stages of the synthesis process from setup to final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Dry Glassware & Inert Atmosphere Reagents 2. Add Substrate, PCl5, and POCl3 Heat 3. Heat to 100-110°C (3-6h) Reagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Cool & Quench on Ice-Water Monitor->Quench Neutralize 6. Neutralize (pH 7-8) Quench->Neutralize Isolate 7. Isolate Crude (Filter / Extract) Neutralize->Isolate Purify 8. Purify (Recrystallize / Column) Isolate->Purify Final Pure this compound Purify->Final

Caption: Step-by-step experimental workflow for this compound synthesis.

References

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • ResearchGate Discussion. (2013).
  • O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.
  • Indian Chemical Society. (n.d.).
  • Chiyanzu, I., et al. (2020).
  • Singh, M., et al. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Price, C. C., & Ropp, G. A. (1948). 4,7-dichloroquinoline. Organic Syntheses, 28, 44.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.

Sources

How to avoid the formation of isomers during 1,4-Dichloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 1,4-dichloroisoquinoline. Isomer formation is a critical hurdle in isoquinoline chemistry, leading to reduced yields and complex purification steps. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the targeted synthesis of the 1,4-dichloro isomer with high fidelity.

Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in this compound synthesis?

The primary and most common isomeric impurity encountered during the synthesis of this compound is 1,3-dichloroisoquinoline . The relative positions of the chlorine atoms on the pyridine ring of the isoquinoline core are crucial for subsequent functionalization. The C-1 position is particularly susceptible to nucleophilic substitution, making reactions that proceed through different mechanisms prone to producing the 1,3-isomer.[1] Less common, but possible, are isomers resulting from chlorination on the benzene ring (e.g., at C-5 or C-8), especially under electrophilic conditions, although these are generally less favored than substitution on the more reactive pyridine ring.

Q2: What is the most reliable strategy to ensure regioselective formation of the 1,4-dichloro isomer?

The most robust and widely accepted strategy to avoid isomer formation is to control the regiochemistry by choosing the correct starting material . Instead of attempting a direct dichlorination of isoquinoline, which can lead to a mixture of products, the preferred method is to start with a precursor that already has a functional group at the C-4 position.

The ideal and most common precursor is isoquinolin-4-one (which exists in tautomeric equilibrium with 4-hydroxyisoquinoline). By using a deoxychlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), the hydroxyl/keto group at the C-4 position is cleanly converted to a chlorine atom. This is then followed by chlorination at the C-1 position in a controlled manner. This approach locks in the desired C-4 chlorine and prevents the formation of the 1,3-isomer.

Q3: What is the underlying mechanism for the regioselective chlorination of isoquinolin-4-one?

The reaction with phosphorus oxychloride (POCl₃) is not a direct substitution of the hydroxyl group. It proceeds through a more sophisticated, two-stage mechanism that ensures high selectivity.[2]

  • Phosphorylation: The oxygen atom of the 4-hydroxyisoquinoline tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphate ester intermediate.

  • Nucleophilic Substitution: This phosphate group is an excellent leaving group. A chloride ion (generated from the POCl₃ reagent) then performs a nucleophilic aromatic substitution (SNAr) at the C-4 position, displacing the phosphate group to yield 4-chloroisoquinoline.

This intermediate can then be converted to the final 1,4-dichloro product. This pathway is highly favored and prevents the reaction from occurring at other positions.

digraph "Mechanism_of_Regioselective_Chlorination" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes sub [label="Isoquinolin-4-one\n(4-Hydroxyisoquinoline Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; pocl3 [label="POCl₃", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Phosphate Ester Intermediate\n(Excellent Leaving Group)", fillcolor="#FBBC05", fontcolor="#202124"]; chloride [label="Cl⁻\n(from POCl₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product1 [label="4-Chloroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product2 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> intermediate [label=" Phosphorylation\n(O attacks P)"]; pocl3 -> intermediate; intermediate -> product1 [label=" SₙAr\n(Nucleophilic Attack)"]; chloride -> product1; product1 -> product2 [label=" Further\nChlorination"];

// Invisible nodes for alignment {rank=same; pocl3; chloride;} }

Figure 1. Mechanism for regioselective synthesis via a phosphate intermediate.

Q4: Are there other viable, regioselective synthetic routes?

Yes, while using isoquinolin-4-one is the most common, other strategies can also provide regiocontrol:

  • Sandmeyer Reaction: This classic transformation can be highly effective. It involves the diazotization of 4-aminoisoquinoline with a nitrite source (e.g., NaNO₂) in acid, followed by treatment with a copper(I) chloride (CuCl) solution.[3][4] This method specifically replaces the amino group at C-4 with a chlorine atom. While reliable, it requires the prior synthesis of the 4-amino precursor.

  • From Isoquinoline N-Oxides: Activating the isoquinoline ring via N-oxidation can alter the substitution pattern. Specific chlorination protocols on isoquinoline N-oxides can yield chloro-derivatives, but controlling the exact position to achieve a pure 1,4-dichloro product can be complex and may require multi-step procedures.[5][6]

Troubleshooting Guide: Isomer Formation & Low Yield

This section addresses common problems encountered during the synthesis.

Problem 1: My final product is a mixture of 1,4- and 1,3-dichloroisoquinoline.

This is the most frequent issue and almost always points to a flaw in the synthetic strategy, not just the reaction conditions.

CauseScientific Explanation & In-Depth Solution
Incorrect Starting Material Explanation: You likely attempted a direct chlorination of unsubstituted isoquinoline. The electronic properties of the isoquinoline ring do not inherently direct chlorination to the C-4 position to the exclusion of others, particularly the C-1 and C-3 positions. This approach is fundamentally non-regioselective and will almost certainly produce an isomeric mixture. Solution: Redesign the synthesis to start from isoquinolin-4-one . The presence of the oxygen function at C-4 is the critical control element. Its conversion to a chlorine atom via deoxychlorination (e.g., with POCl₃) is a highly reliable and regioselective process that prevents the formation of the 1,3-isomer.
Reaction Conditions Too Harsh Explanation: In some multi-step chlorinations, excessively high temperatures or prolonged reaction times could potentially promote isomer migration or side reactions, although this is less common than using the wrong starting material. Solution: When chlorinating isoquinolin-4-one, adhere to established temperature protocols. The conversion to the chloro-intermediate often occurs at reflux, but should be monitored by TLC or GC-MS to avoid prolonged heating that could lead to decomposition or side products.[2]
digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Problem:\nIsomeric Mixture Detected\n(1,4- and 1,3-isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram]; q1 [label="What was your\nstarting material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sm_iso [label="Unsubstituted\nIsoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_iso4one [label="Isoquinolin-4-one or\n4-Amino-isoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Root Cause:\nNon-regioselective pathway.\nRedesign synthesis.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Strategy is correct.\nInvestigate reaction conditions\n(Temp, Time, Reagents).", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="For existing mixture:\nProceed to Purification Protocol\n(Fractional Recrystallization)", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sm_iso [label=" "]; q1 -> sm_iso4one [label=" "]; sm_iso -> sol1; sm_iso4one -> sol2; sol1 -> purify; sol2 -> purify; }

Figure 2. Troubleshooting workflow for addressing isomer formation.

Problem 2: The reaction is not going to completion or the yield is very low.

Even with the correct starting material, suboptimal conditions can hinder the reaction.

CauseScientific Explanation & In-Depth Solution
Moisture in Reagents/Glassware Explanation: Deoxychlorinating agents like POCl₃ and SOCl₂ react violently with water.[7] Any moisture present will consume the reagent, reducing its effective concentration and potentially generating acidic byproducts that interfere with the reaction. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly distilled or newly opened bottles of POCl₃. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Temperature or Time Explanation: The conversion of the intermediate phosphate ester to the final chloro-product requires sufficient thermal energy to overcome the activation barrier for the SNAr reaction.[2] Solution: Most protocols require heating the reaction mixture, often to reflux (e.g., 70-110 °C), for several hours. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or GC-MS. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
Incorrect Stoichiometry Explanation: A sufficient excess of the chlorinating agent is required to drive the reaction to completion and act as a solvent in some cases. At least one molar equivalent is needed just for the chemical transformation.[2] Solution: Use a molar excess of POCl₃. Many procedures use POCl₃ as both the reagent and the solvent, or in large excess (3-10 equivalents) when a co-solvent is used. This ensures the concentration of the active chlorinating species and chloride ions remains high throughout the reaction.
Problem 3: I have already synthesized an isomeric mixture. How can I purify the 1,4-isomer?

While prevention is ideal, purification is sometimes necessary.

  • Fractional Recrystallization: This is the most effective laboratory-scale method. Dichloroisoquinoline isomers are crystalline solids with distinct melting points and, critically, different solubilities in various solvents. By carefully selecting a solvent system where the solubility of the 1,4- and 1,3-isomers differs significantly, you can selectively crystallize the desired 1,4-isomer, leaving the more soluble 1,3-isomer in the mother liquor.

  • Column Chromatography: Separation by silica gel chromatography is also possible. The different polarity of the isomers should allow for separation. However, for large-scale purifications, this can be less practical than recrystallization.

Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound from Isoquinolin-4-one

This protocol details the conversion of isoquinolin-4-one to this compound using phosphorus oxychloride.

Materials:

  • Isoquinolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinolin-4-one (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (N₂), carefully add phosphorus oxychloride (5-10 equivalents). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a beaker with vigorous stirring in a fume hood. Caution: This is a highly exothermic and gas-evolving step.

  • Neutralization: Once the excess POCl₃ is quenched, slowly neutralize the acidic aqueous solution by adding solid NaHCO₃ or a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify further using Protocol 2 if necessary.

ParameterRecommended Value/ConditionRationale
Starting Material Isoquinolin-4-oneEnsures C-4 regioselectivity.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective deoxychlorinating reagent.
Equivalents of POCl₃ 5-10 equivalentsActs as both reagent and solvent; drives reaction to completion.
Catalyst DMF (catalytic)Can facilitate the formation of Vilsmeier-type intermediates, accelerating chlorination.
Temperature Reflux (~105-110 °C)Provides necessary activation energy for the SNAr step.[2]
Reaction Time 3-5 hours (Monitor by TLC)Ensures complete conversion of starting material.
Work-up Slow quench on ice, then neutralizationSafely destroys excess POCl₃ and allows for extraction of the organic product.
Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures) to find a system where the product is sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Assess purity by melting point and/or NMR spectroscopy.

References
  • This citation is intentionally left blank as it refers to general chemical knowledge.
  • This citation is intentionally left blank as it refers to general chemical knowledge.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
  • Request PDF. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • Master Organic Chemistry. (2018).
  • Zhang, X., et al. (2018). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 8(49), 27853–27857. [Link]
  • K-R., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2706-2714. [Link]
  • ResearchGate. (n.d.). Initial investigation on the reaction of quinoline N-oxide with 1,4-diyn-3-one. [Link]
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
  • J. A. Joule, K. Mills. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. [Link]
  • This citation is intentionally left blank as it refers to general chemical knowledge.
  • Nguyen, D., et al. (2023). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 88(13), 8823–8835. [Link]
  • This citation is intentionally left blank as it refers to general chemical knowledge.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Common Organic Chemistry. (n.d.).

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Technical Support Center: Purification of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dichloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals who work with this important synthetic intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of your research. This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this compound, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions - Common Impurities & Their Origins

This section addresses the crucial first step in any purification strategy: understanding what you are trying to remove.

Q1: I've just completed my synthesis of this compound. What are the most likely impurities I should expect in my crude product?

A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route, which typically involves the chlorination of an isoquinoline precursor. The most common impurities fall into three categories:

  • Unreacted Starting Materials or Intermediates: If the chlorination reaction does not go to completion, you may find residual starting material, such as 6-nitroisoquinoline-1,3(2H,4H)-dione or a related precursor.[1]

  • Isomeric Byproducts: The chlorination of the isoquinoline ring can sometimes lead to the formation of regioisomers. Depending on the directing effects of other substituents and the precise reaction conditions, you might find other dichloroisoquinoline isomers that can be challenging to separate due to their similar physical properties.[1][2]

  • Hydrolysis Products: this compound is susceptible to hydrolysis, particularly at the C1 position, which is more activated towards nucleophilic substitution. Exposure to water or other nucleophiles (like methanol if used as a solvent) during workup or purification can lead to the formation of 1-chloro-isoquinolin-4-ol or 1-methoxy-4-chloroisoquinoline. The reactivity of the chlorine atom at the 4-position in similar compounds like 4,7-dichloroquinoline is well-documented.[3]

Q2: My crude product is a dark brown or yellow solid, but the pure compound should be a pale yellow solid. What causes this discoloration?

A2: Discoloration is almost always indicative of high-molecular-weight byproducts or degradation products. These are often formed through minor side reactions that are exacerbated by heat or prolonged reaction times. In the case of heterocyclic compounds like isoquinolines, these can be complex, polymeric materials. The good news is that these colored impurities are often structurally very different from the target molecule and can usually be removed effectively using techniques like charcoal treatment during recrystallization or by silica gel chromatography.

Section 2: Troubleshooting Guide - Core Purification Techniques

This section provides practical, step-by-step solutions to specific problems you may encounter during purification experiments.

Recrystallization Challenges

Recrystallization is a powerful, cost-effective technique for purifying solids.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] A successful recrystallization yields a product of significantly higher purity. The reported melting point of this compound is 92-94°C, which is a useful benchmark for assessing purity.[6]

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4][7] For a moderately polar compound like this compound, common choices include alcohols (ethanol, isopropanol) or hydrocarbon/polar aprotic solvent mixtures.

A systematic approach is best:

  • Start with solubility tests: Place ~20-30 mg of your crude material into several test tubes.

  • Add potential solvents: Add ~0.5 mL of a different solvent to each tube (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Observe at Room Temperature: Note which solvents do not dissolve the solid. These are your primary candidates.

  • Heat the Candidates: Gently heat the test tubes containing the undissolved solid. The solvent that dissolves the compound completely upon heating is an excellent choice.

Based on experience with similar chlorinated heterocycles, an ethanol/water or toluene/hexane mixture is often a good starting point.[8]

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good first choice. Dissolves many organic compounds when hot.
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Toluene111NonpolarGood for less polar compounds; its high boiling point allows for a large solubility differential.
Heptane/Hexane98 / 69NonpolarOften used as an "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[8]
Ethyl Acetate77Polar AproticA versatile solvent, but the compound may have high solubility even at room temperature.
Q4: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What's wrong and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is still above the melting point of your compound (or a mixture of your compound and impurities). The solid effectively "melts" out of the solution instead of crystallizing.

Causality & Solutions:

  • The solution is cooling too quickly: Rapid cooling doesn't give the molecules time to align into a crystal lattice.[9] Solution: Allow the flask to cool slowly on the benchtop, perhaps insulated with a towel, before moving it to an ice bath.[5]

  • The solvent is too nonpolar: The compound may be more soluble in the chosen solvent system than anticipated. Solution: Add a small amount of a miscible, more polar "anti-solvent" (like a few drops of water to an ethanol solution) to the hot solution until it just becomes cloudy, then add a drop or two of the primary solvent to clarify it again before slow cooling.

  • High impurity concentration: A high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. Solution: Try a preliminary purification step like passing a concentrated solution through a short plug of silica gel to remove gross impurities before attempting recrystallization.

Workflow for Troubleshooting Recrystallization

Caption: Decision tree for troubleshooting common recrystallization issues.

Chromatography Challenges

When recrystallization is insufficient, typically due to closely related impurities, column chromatography is the method of choice.

Q5: How do I choose an effective solvent system (eluent) for purifying this compound by column chromatography?

A5: The key is to use Thin Layer Chromatography (TLC) for rapid optimization. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4.

Methodology:

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a strong solvent like dichloromethane or ethyl acetate.

  • Choose Solvents: Start with a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Run Test TLCs: Spot your stock solution on several TLC plates and run them in chambers with different solvent ratios (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc).

  • Analyze: Visualize the plates under a UV lamp. The ideal system will show good separation between the spot for your product and the spots for impurities. If all spots remain at the bottom, the eluent is not polar enough. If they all run to the top, it is too polar.

For this compound, a gradient system starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration is likely to be effective.

Section 3: Purity Analysis & Characterization

After purification, you must rigorously confirm the purity of your material. A combination of analytical techniques provides the most comprehensive assessment.[10]

Q6: Which analytical method is best for determining the final purity of my this compound?

A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for purity assessment.[11]

  • HPLC with UV detection: This is an excellent method for quantitative purity determination.[12] It separates your compound from non-volatile impurities and provides a purity value based on the area percentage of the main peak. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water.[13][14]

  • GC-MS: This method is ideal for identifying and quantifying volatile impurities and residual solvents.[11] The mass spectrometer provides structural information about the impurities, which can be invaluable for understanding the side reactions in your synthesis.

Table 2: Comparison of Key Analytical Techniques
TechniquePrimary Use CaseInformation ProvidedKey Advantage
HPLC-UV Quantitative purity assessmentPurity (area %), detection of non-volatile impuritiesHigh precision and accuracy for quantification.[15]
GC-MS Identification of volatile impuritiesPurity (area %), molecular weight and fragmentation of impuritiesProvides structural information on unknown impurities.[12]
¹H NMR Structural confirmation & impurity detectionChemical structure, presence of proton-containing impuritiesExcellent for identifying structurally similar impurities (e.g., isomers) if their signals don't overlap.
Melting Point Qualitative purity checkPurity indicated by a narrow melting range close to the literature value.Fast, simple, and requires minimal equipment. A broad or depressed melting range indicates impurities.[4]
Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Sample Preparation: Accurately weigh ~5 mg of your purified this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.[11]

  • HPLC Parameters:

    • Mobile Phase: A: Water, B: Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Section 4: Handling and Storage

Q7: My pure this compound seems to degrade over time, turning yellow. How should I store it?

A7: this compound is reported to be unstable to light and air and can decompose at high temperatures.[6] The nitrogen atom in the isoquinoline ring can be susceptible to oxidation, potentially forming N-oxides, a known degradation pathway for similar nitrogen heterocycles.[16]

Best Practices for Storage:

  • Inert Atmosphere: Store the solid under an inert gas like argon or nitrogen to protect it from air and moisture.[6]

  • Refrigeration: Keep the container in a refrigerator at 2-8°C.

  • Light Protection: Use an amber vial or store the container in the dark to prevent light-induced degradation.

By following these storage protocols, you can significantly extend the shelf-life of your high-purity material.

Section 5: General Purification Workflow

The following diagram outlines a comprehensive workflow for moving from a crude synthetic product to a fully characterized, high-purity compound.

Caption: A standard workflow for the purification and analysis of this compound.

References
  • Recrystallization Theory. (n.d.). UCLA Chemistry and Biochemistry.
  • This compound. (n.d.). American Elements.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Recrystallization. (2020, January 10). Professor Dave Explains [Video]. YouTube.
  • Synthesis of isoquinoline-1,4-diones via photocatalytic C(sp2)- C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl). (n.d.). Royal Society of Chemistry.
  • How To Recrystallize A Solid. (2020, July 17). Tyler Parra [Video]. YouTube.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). vadumee [Video]. YouTube.
  • Separation of 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • This compound. (2024, April 10). ChemBK.
  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses.
  • Analytical methods and achievability. (n.d.). In Guidelines for drinking-water quality. NCBI Bookshelf.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). CTI, Inc.
  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.). Google Patents.
  • The sublimation purification method of one kind 4,7- dichloroquinoline. (n.d.). Google Patents.
  • Industrial preparation method of 4,7-dichloroquinoline. (n.d.). Google Patents.
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8.

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Frequently Asked Questions (FAQs): Impurity Profiling of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the global demand for high-purity Active Pharmaceutical Ingredients (APIs) requires rigorous analytical oversight. For drug development professionals working with 1,4-Dichloroisoquinoline, a critical heterocyclic building block, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities, which can arise from the synthetic route or degradation, must be identified, quantified, and controlled according to stringent regulatory guidelines.[1]

This Technical Support Center provides a comprehensive resource for researchers and scientists encountering challenges in the impurity profiling of this compound. Structured in a practical question-and-answer format, this guide offers field-proven insights, detailed troubleshooting protocols, and the scientific rationale behind each experimental choice, empowering you to develop robust, self-validating analytical methods.

Section 1: General Impurity Concerns

Question 1: What are the most likely impurities I should expect in my this compound sample?

Answer: Impurities in any API are typically categorized as organic, inorganic, or residual solvents.[1][2] For this compound, organic impurities are the primary concern and generally originate from three sources: the synthetic pathway, degradation, or storage.

  • Process-Related Impurities: These are the most common and are directly linked to the manufacturing process.

    • Starting Materials: Incomplete reaction may leave residual starting materials. For instance, if synthesizing from an isoquinoline-1,4-dione precursor, this starting material may be present.

    • Intermediates: Unreacted intermediates from multi-step syntheses are a frequent source of impurities.[3]

    • By-products: Side reactions can generate structurally similar molecules. A common example in quinoline/isoquinoline synthesis is the formation of positional isomers (e.g., 1,3-Dichloroisoquinoline or other dichlorinated isomers), which can be difficult to separate.[3]

    • Reagents and Catalysts: Traces of reagents used in the chlorination step (e.g., phosphorus oxychloride) or catalysts may remain.

  • Degradation Products:

    • Hydrolysis: The chlorine atoms on the isoquinoline ring are susceptible to hydrolysis, especially under non-anhydrous conditions or upon storage. This can lead to the formation of 1-chloro-4-hydroxyisoquinoline or 4-chloro-1-hydroxyisoquinoline (isoquinolone).[3]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, DMF, acetonitrile) may be present in the final product and must be quantified.[4]

Question 2: What regulatory guidelines should I follow for impurity thresholds?

Answer: The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control in new drug substances.[1][5] The key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents.

These guidelines establish thresholds for reporting, identification, and qualification of impurities. For a maximum daily dose of ≤ 2g/day, the thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg per day Total Daily Intake (TDI), whichever is lower.

Any impurity exceeding the identification threshold must have its structure characterized.[1] Genotoxic impurities are a special case and are often controlled at much lower levels, typically within the range of a few parts per million (ppm).[2]

Section 2: Analytical Strategy & Method Development

Question 3: What is the best analytical workflow for identifying an unknown impurity?

Answer: A systematic, multi-technique approach is essential for the unambiguous identification and characterization of unknown impurities. The workflow should prioritize generating orthogonal data—information from different analytical principles—to build a confident structural assignment.

A typical workflow involves initial detection and quantification, followed by structural elucidation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for initial purity assessment.[2][5] If an unknown peak exceeds the identification threshold, the investigation proceeds to more sophisticated techniques.

Below is a visual representation of a robust impurity identification workflow.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Structural Characterization Sample This compound Sample HPLC_UV HPLC-UV/DAD Analysis Sample->HPLC_UV Decision Impurity > 0.10% ? HPLC_UV->Decision Report Report as Unspecified Impurity Decision->Report No Proceed Proceed to Characterization Decision->Proceed Yes LCMS LC-MS/MS Analysis (Molecular Weight & Fragmentation) Proceed->LCMS HRMS High-Resolution MS (HRMS) (Elemental Formula) LCMS->HRMS Isolation Isolation via Prep-HPLC HRMS->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure) Isolation->NMR Final_ID Structure Elucidated NMR->Final_ID

Caption: General workflow for impurity identification.

Question 4: How do I develop a robust, stability-indicating HPLC method for impurity profiling?

Answer: A stability-indicating method is one that can separate the API from its impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common technique.[6] Method development should be systematic.

  • Column Selection: Start by screening several columns with different stationary phase chemistries to find the best selectivity.[6] A C18 column is a good starting point, but also consider phenyl-hexyl or embedded polar group (EPG) columns for potentially different selectivity, especially for polar impurities.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common. Acetonitrile often provides better peak shape and lower UV cutoff.

    • pH: The pH of the aqueous mobile phase is a critical parameter. Since this compound contains a basic nitrogen atom, adjusting the pH will change its ionization state and retention. Screen a range of pH values (e.g., pH 3.0, 5.0, 7.0) to optimize the separation between the API and its impurities.[6]

  • Gradient Elution: A gradient elution (e.g., increasing the percentage of organic modifier over time) is typically necessary to elute all impurities with good peak shape in a reasonable timeframe.[7]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra, which can help determine if a peak is pure (peak purity analysis) and offer clues about its structure.

Question 5: When is Gas Chromatography-Mass Spectrometry (GC-MS) the right tool?

Answer: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[8][9] In the context of this compound analysis, its primary applications are:

  • Residual Solvent Analysis: To quantify solvents remaining from the synthesis, as required by ICH Q3C guidelines.[2] Headspace GC-MS is the preferred technique as it avoids injecting non-volatile matrix components into the GC system.

  • Volatile By-products: To detect any low molecular weight, volatile impurities that may not be amenable to LC analysis.

The choice between LC and GC is fundamentally about the analyte's volatility and thermal stability. This compound itself and most of its process-related impurities are not sufficiently volatile for routine GC analysis without derivatization. Therefore, HPLC remains the primary technique for profiling non-volatile organic impurities.[8]

Question 6: An unknown impurity has been isolated. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm its structure?

Answer: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[10] It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling). This is often the first experiment performed.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments: These are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., which are neighbors).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal which protons are close to each other in space, which is useful for confirming stereochemistry or regiochemistry.[10]

By combining the information from these experiments, a complete and unambiguous structure of the impurity can be determined. Comparing the impurity's spectra to that of the this compound API is also essential for identifying structural modifications.[10]

Section 3: Troubleshooting Common Analytical Issues

Question 7: My HPLC chromatogram shows a new, unexpected peak that is not present in the reference standard. What are the initial troubleshooting steps?

Answer: An unexpected peak requires a systematic investigation to determine its source. Rushing to identify the peak without ruling out experimental artifacts can waste significant time and resources.

G Start Unexpected Peak Observed Step1 Inject a Solvent Blank (Mobile Phase) Start->Step1 Decision1 Peak Present? Step1->Decision1 Result1 Source: Contaminated Mobile Phase, System Bleed, or Carryover Decision1->Result1 Yes Step2 Prepare a Fresh Sample in Fresh Diluent Decision1->Step2 No Decision2 Peak Still Present? Step2->Decision2 Result2 Source: Sample Degradation (On-instrument or in solution) Decision2->Result2 No Result3 Source: Original Sample (True Impurity) Decision2->Result3 Yes

Caption: Troubleshooting diagram for unexpected HPLC peaks.
  • Check for Carryover and Contamination: First, inject a blank (your sample diluent). If the peak appears, the source is likely carryover from a previous injection or contamination in your mobile phase or system.[11][12]

  • Verify Sample Stability: Re-prepare the sample using fresh diluent and inject it immediately. If the peak is smaller or absent, it indicates that your sample is degrading in the sample vial or diluent.

  • Confirm It's a Real Impurity: If the peak persists after the above steps, it is likely a genuine component of your this compound sample and should be investigated further as outlined in the workflow in Question 3.

Question 8: I'm observing poor peak shape (e.g., fronting, tailing, or splitting) for my main this compound peak. What could be the cause?

Answer: Poor peak shape compromises both quantification and resolution. The cause can usually be traced to chemical or physical issues within the HPLC system.

ProblemCommon CausesRecommended Solutions
Peak Tailing - Secondary interactions with the column (e.g., silanol activity).- Column overload.- Column contamination or void.- Adjust mobile phase pH or add a competitor (e.g., triethylamine for a basic analyte).- Reduce sample concentration or injection volume.[11]- Flush the column with a strong solvent or reverse flush. If a void is suspected, replace the column.
Peak Fronting - Column overload (less common than tailing).- Sample solvent is much stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks - Clogged inlet frit or partially blocked tubing.- Column void or "channeling".- Co-elution of two different compounds.- Replace the in-line filter and check fittings.- Reverse flush the column at a low flow rate. If the problem persists, the column may be damaged and need replacement.[11]- Check peak purity with a DAD detector or analyze by LC-MS.

Question 9: My LC-MS data shows an ion that could correspond to my impurity, but there are many other ions. How do I confirm which one is correct?

Answer: A mass spectrum can be complex due to adduct formation, in-source fragmentation, and background ions. For this compound, the isotopic pattern of chlorine is a definitive diagnostic tool.

  • Look for the Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms, like this compound or its impurities, will exhibit a characteristic isotopic cluster. The spectrum will show three peaks:

    • M: Containing two ³⁵Cl atoms.

    • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

    • M+4: Containing two ³⁷Cl atoms. The expected intensity ratio for a dichlorinated compound is approximately 9:6:1 .[13] If you see this pattern for a group of ions, it strongly suggests they belong to a dichlorinated species.

  • Identify Adducts: Look for common adducts with mobile phase components, such as [M+H]⁺, [M+Na]⁺, or [M+CH₃CN+H]⁺ in positive ion mode. The entire isotopic cluster will shift by the mass of the adduct.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to calculate a unique elemental formula. This can often distinguish between impurities with the same nominal mass but different atomic compositions.[14]

Detailed Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This is a starting point protocol and must be optimized and validated for your specific sample and system.

  • Instrumentation: HPLC with quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm (or optimal wavelength determined by UV scan of this compound). Collect spectral data from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis
  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-350.

    • Mode: Electron Ionization (EI).

Protocol 3: Sample Preparation for NMR Structural Elucidation
  • Isolation: Isolate the impurity of interest using preparative HPLC with a volatile mobile phase (e.g., using ammonium formate or ammonium acetate buffers instead of phosphate). Collect the corresponding fraction.

  • Drying: Lyophilize or carefully evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated impurity as a solid.

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical; it must fully dissolve the sample without reacting with it, and its residual peaks should not obscure important signals.[4][15]

  • Analysis: Transfer the solution to a clean, dry NMR tube. Acquire ¹H, ¹³C, and relevant 2D NMR spectra.

References

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Benchchem. (n.d.). Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Sarotti, A. M. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (n.d.). Impurity Profiling: A Review. Journal of the Chilean Chemical Society.
  • Xu, X., et al. (n.d.). Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. PMC - NIH.
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Botitsi, E. V., et al. (2025, August 5). Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography–isotope dilution mass spectrometry after steam-distillation. ResearchGate.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • World Health Organization. (n.d.). Analytical methods and achievability. NCBI Bookshelf.
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). LCGC International.
  • Rao, K. T., & Mohan, K. K. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC.

Sources

Technical Support Center: Managing the Reactivity and Instability of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,4-Dichloroisoquinoline. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the handling, use, and troubleshooting of this highly reactive, yet valuable, chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the fundamental properties of this compound that dictate its handling and reaction strategies.

Q1: What makes this compound so reactive and prone to instability?

A: The reactivity of this compound stems from the specific electronic arrangement of the isoquinoline ring system. The nitrogen atom at position 2 is electron-withdrawing, which significantly reduces the electron density of the entire aromatic system. This effect is most pronounced at the C1 and C4 positions, making them highly electrophilic and susceptible to attack by nucleophiles. This process is known as Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The two chlorine atoms are excellent leaving groups, further facilitating these substitution reactions. This inherent reactivity is a double-edged sword: it makes the compound an excellent synthetic building block but also renders it susceptible to degradation by common nucleophiles like water.

Q2: What are the primary degradation pathways I should be aware of?

A: The two most common degradation pathways are hydrolysis and reaction with other ambient nucleophiles.

  • Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of this compound.[4] The chlorine at the C1 position is particularly labile and can be displaced by a water molecule to form 4-chloro-1(2H)-isoquinolinone. This is often observed as a white precipitate or a new spot on a TLC plate. The rate of hydrolysis can be influenced by pH and temperature.[5][6]

  • Reaction with Nucleophiles: Solvents (like methanol or ethanol), or reagents with amine or thiol groups can readily react with this compound, often at room temperature. This can lead to a complex mixture of side products if not carefully controlled.

Q3: How should I properly store this compound to ensure its long-term integrity?

A: Proper storage is critical to prevent degradation. The material should be stored under conditions that rigorously exclude moisture and air.[4][7]

Storage ConditionRationale
Inert Atmosphere Store under a dry, inert gas like argon or nitrogen to displace moisture and oxygen.
Tightly Sealed Container Use a container with a high-integrity seal (e.g., a septum-capped bottle) to prevent atmospheric moisture ingress.[8][9]
Dry Environment Store in a desiccator or a dry box.[8][9]
Refrigeration Store at reduced temperatures (2-8°C) to slow the rate of any potential decomposition reactions.[4]

Q4: What are the visible signs of this compound degradation?

A: While the fresh compound is typically a crystalline solid, degradation can manifest in several ways:

  • Color Change: A shift from a white or off-white color to yellow or brown can indicate the formation of decomposition products.

  • Clumping or Change in Consistency: Absorption of atmospheric moisture can cause the powder to clump or appear sticky.

  • Insolubility: The formation of hydrolysis products, which are often less soluble in common organic solvents, may be observed as a haze or precipitate when dissolving the reagent.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer format to address specific problems you may encounter during your experiments.

Issue 1: My reaction is giving low yields and multiple unexpected products. What's going wrong?

A: This is a classic symptom of competing side reactions, often driven by trace amounts of water or other nucleophiles.[10][11][12] Low yields can frequently be traced back to issues with reaction setup, reagent purity, or temperature control.[10][11][13]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low-yield reactions.

Issue 2: I suspect hydrolysis is occurring. How can I definitively prevent it?

A: Preventing hydrolysis requires a rigorous approach to maintaining anhydrous (water-free) conditions throughout your experiment.

Protocol 2.1: Ensuring Anhydrous Reaction Conditions

  • Glassware Preparation: Oven-dry all glassware (flasks, stir bars, addition funnels) at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.[10] Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent, or use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reagent Handling: Handle this compound and other moisture-sensitive reagents in a glove box or under a positive pressure of inert gas.

  • Inert Atmosphere: Maintain a slight positive pressure of nitrogen or argon throughout the entire reaction, from setup to quench. Use bubblers to monitor gas flow.

Recommended Drying Agents for Common Solvents:

SolventRecommended Drying AgentIncompatible With
Tetrahydrofuran (THF)Sodium/BenzophenoneProtic Solvents
Dichloromethane (DCM)Calcium Hydride (CaH₂)Acidic Compounds
Acetonitrile (MeCN)Calcium Hydride (CaH₂)-
Dimethylformamide (DMF)Molecular Sieves (4Å)Acid/Base Halides

Issue 3: My reaction is sluggish. Can I just heat it to speed it up?

A: While heating can increase the rate of the desired SNAr reaction, it will also accelerate decomposition pathways.[14] Uncontrolled or excessive heat can lead to the formation of complex, often tar-like, byproducts.[15][16][17]

Causality: The desired reaction and the decomposition pathways have different activation energies. By indiscriminately increasing thermal energy, you may be favoring the undesired pathway.

Best Practice:

  • Start at Room Temperature: Many nucleophilic substitutions on this compound are facile at room temperature.

  • Gentle Warming: If the reaction is slow, warm it gently (e.g., to 40-50°C) and monitor closely by TLC or LC-MS.

  • Controlled Heating: Use an oil bath with a temperature controller for precise temperature management. Avoid hot plates, which can create localized hot spots.[14]

Section 3: Validated Protocols & Workflows

This section provides detailed, step-by-step methodologies for key procedures.

Protocol 3.1: A Validated Method for Anhydrous Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile under strict anhydrous conditions.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: Under a positive flow of nitrogen, charge the flask with this compound (1.0 eq) and anhydrous acetonitrile (MeCN).[14]

  • Nucleophile Addition: In a separate dry flask, dissolve the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous MeCN.[14]

  • Reaction Execution: Using a syringe, add the amine/base solution dropwise to the stirred solution of this compound at room temperature over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 30°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material typically occurs within 1-4 hours.

  • Workup: Once the reaction is complete, quench by adding deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired mono-substituted product.[18]

Visualization of the SNAr Workflow:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glass 1. Assemble Dry Glassware under N2 Prep_Reagents 2. Dissolve 1,4-DCIQ in Anhydrous Solvent Prep_Glass->Prep_Reagents Prep_Nuc 3. Prepare Nucleophile/ Base Solution Prep_Reagents->Prep_Nuc React_Add 4. Slow, Dropwise Addition of Nucleophile Prep_Nuc->React_Add React_Stir 5. Stir at Room Temp React_Add->React_Stir React_Monitor 6. Monitor by TLC/LC-MS React_Stir->React_Monitor Workup_Quench 7. Quench with Water React_Monitor->Workup_Quench Reaction Complete Workup_Extract 8. Extract with Organic Solvent Workup_Quench->Workup_Extract Workup_Dry 9. Dry & Concentrate Workup_Extract->Workup_Dry Purify 10. Purify (Chromatography/ Recrystallization) Workup_Dry->Purify

Sources

Troubleshooting guide for the scale-up of 1,4-Dichloroisoquinoline production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,4-Dichloroisoquinoline. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during production, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your work. Our goal is to ensure your path from lab-scale experimentation to pilot-plant production is as efficient and successful as possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical control points for scale-up?

A1: The most prevalent and scalable synthesis involves the direct chlorination of an isoquinoline-1,4-dione precursor using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a high-boiling solvent. This transformation is analogous to well-established procedures for other chloro-heterocycles, such as the synthesis of 4,7-dichloroquinoline.[1]

The critical control points during scale-up are:

  • Reagent Stoichiometry and Purity: The molar ratio of POCl₃ to the substrate is crucial. An insufficient amount will lead to incomplete conversion, while a large excess complicates the work-up and increases cost. The purity of the starting dione is also vital, as impurities can lead to intractable side products.

  • Temperature Control: The reaction is typically exothermic and requires careful temperature management. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of degradation products.

  • Mixing and Mass Transfer: Ensuring homogenous mixing is critical in large reactors to maintain uniform temperature and concentration, preventing the formation of localized "hot spots" and promoting complete reaction.

  • Quenching and Work-up: The quenching of excess POCl₃ with water or an ice/base mixture is highly exothermic and generates corrosive HCl gas. This step must be performed slowly and with vigorous cooling and ventilation.

Troubleshooting Guide: Reaction & Synthesis

Q2: My reaction yield is consistently low (<70%) during scale-up, with significant amounts of starting material remaining. How can I drive the reaction to completion?

A2: This is a classic scale-up challenge often tied to mass and heat transfer limitations. Incomplete conversion typically points to insufficient activation of the dione precursor by the chlorinating agent.

Potential Causes & Solutions:

  • Sub-optimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. While small-scale reactions might complete at 100-110 °C, larger volumes may require slightly higher internal temperatures (e.g., 115-125 °C) to compensate for less efficient heat transfer. Carefully monitor the internal temperature, not just the heating mantle setting.

  • Inefficient Mixing: Inadequate agitation can lead to the settling of the solid starting material, reducing its contact with the POCl₃. Ensure your reactor's overhead stirrer is appropriately sized and configured for the vessel geometry to maintain a homogenous slurry.

  • Premature POCl₃ Degradation: If trace moisture is present in the starting material or reactor, the POCl₃ can be prematurely hydrolyzed, reducing its effective concentration. Ensure all glassware is rigorously dried and the starting material is anhydrous before beginning.

  • Catalyst Addition: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃. This can often allow for lower reaction temperatures or shorter reaction times.

Below is a troubleshooting workflow to diagnose and resolve low conversion issues.

G start Low Conversion Issue (Unreacted Starting Material) check_temp Verify Internal Rxn Temp (Is it at target?) start->check_temp check_mixing Assess Agitation (Is slurry homogenous?) check_temp->check_mixing Yes increase_temp Action: Increase Temp (e.g., by 5-10 °C) check_temp->increase_temp No check_moisture Check for Moisture (Anhydrous conditions?) check_mixing->check_moisture Yes improve_mixing Action: Improve Agitation (Increase RPM, check impeller) check_mixing->improve_mixing No ensure_dry Action: Ensure Dry Conditions (Dry SM, bake glassware) check_moisture->ensure_dry No add_catalyst Advanced Solution: Add Catalyst (e.g., DMA) check_moisture->add_catalyst Yes resolve Issue Resolved increase_temp->resolve improve_mixing->resolve ensure_dry->resolve add_catalyst->resolve

Caption: Troubleshooting workflow for low reaction conversion.

Q3: My crude product is a dark, discolored solid, not the expected pale yellow. What causes this discoloration and how can I prevent it?

A3: Product discoloration is almost always due to the formation of impurities from side reactions or thermal degradation, which are exacerbated during the longer heating times and potentially higher temperatures of scale-up.

Primary Causes:

  • Thermal Degradation: Prolonged heating at high temperatures can cause the isoquinoline core to decompose, forming colored polymeric byproducts.

  • Side Reactions: The reaction of POCl₃ with trace impurities in the starting material or solvent can generate highly colored species.

  • Oxidation: The product may be unstable to air and light, especially at elevated temperatures, leading to oxidation.[2]

Preventative Measures:

  • Minimize Reaction Time: Optimize the temperature to achieve full conversion in the shortest time possible. Do not leave the reaction heating longer than necessary. Monitor progress using TLC or HPLC.

  • Purify Starting Material: Ensure the isoquinoline-1,4-dione precursor is of high purity. Recrystallize it if necessary before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially during the extended heating periods required for large-scale batches.

  • Controlled Quench: Pouring the hot reaction mixture directly into the quenching solution can cause thermal shock and degradation. It is better to cool the reaction mixture to a moderate temperature (e.g., 50-60 °C) before slowly adding it to a well-stirred, cooled quenching solution.

Troubleshooting Guide: Purification & Analysis

Q4: I'm struggling to remove a persistent impurity that has a similar polarity to my product during column chromatography. What are my options for purification on a larger scale?

A4: Relying on column chromatography for multi-kilogram scale purification is often impractical and expensive. The key is to develop a robust crystallization or alternative purification method. A persistent impurity with similar polarity is likely a structurally related compound, such as a mono-chlorinated intermediate or an isomer.[3]

Purification Strategies:

Method Principle Best For Removing Scale-Up Considerations
Recrystallization Difference in solubility between the product and impurity in a chosen solvent system at different temperatures.Impurities present at <10% concentration.Highly scalable. Requires careful solvent screening to find a system where the product has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor.[4]
Sublimation Separation of a volatile solid (product) from non-volatile impurities by heating under vacuum.Non-volatile, baseline impurities (e.g., salts, polymeric material).Excellent for achieving very high purity but can be slow and requires specialized equipment for large quantities.[5]
Acid/Base Wash Exploiting differences in pKa to move one component into an aqueous layer.Basic or acidic impurities.While the dichloroisoquinoline itself is weakly basic, a more basic impurity could potentially be removed with a carefully controlled acidic wash.
Slurry Wash Suspending the crude solid in a solvent where the product is sparingly soluble, but the impurity is soluble.More soluble impurities.A simple and effective technique. The solid is stirred in the solvent for a period and then filtered.

Step-by-Step Protocol: Developing a Recrystallization Procedure

  • Solvent Screening: In test tubes, test the solubility of ~50 mg of crude product in ~1 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane) at room temperature and at boiling.

  • Identify Candidate Solvents: Look for a solvent that poorly dissolves the product at room temperature but completely dissolves it upon heating.

  • Perform Test Crystallization: Dissolve a small amount of crude material (e.g., 1 g) in a minimum amount of the hot candidate solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolate and Analyze: Filter the crystals, wash with a small amount of cold solvent, and dry. Analyze the purity by HPLC or TLC to confirm impurity removal.

  • Optimize: If necessary, use a co-solvent system (e.g., Toluene/Heptane) to fine-tune the solubility and improve purification efficiency.

Q5: How do I set up a reliable HPLC method to monitor reaction progress and determine the final product purity?

A5: A robust HPLC method is essential for process control. For a chlorinated aromatic compound like this compound, a reversed-phase method is highly suitable.[6]

Recommended Starting HPLC Conditions:

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column with good resolving power for non-polar to moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidifier improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to 40% B.A gradient is necessary to elute the non-polar product while also resolving earlier-eluting, more polar starting materials or intermediates.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic systems like isoquinoline strongly absorb UV light.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Protocol: Sample Preparation for In-Process Control (IPC)

  • Safety First: Carefully take a small aliquot (e.g., 0.1 mL) from the hot reaction mixture using a long glass pipette.

  • Quench: Immediately and cautiously add the aliquot to a vial containing a mixture of acetonitrile (2 mL) and saturated sodium bicarbonate solution (1 mL) to neutralize the POCl₃ and dissolve the sample.

  • Filter: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • Dilute: Dilute the filtered sample further with your mobile phase mixture (e.g., 50:50 Water:Acetonitrile) to an appropriate concentration for HPLC analysis.

  • Inject: Inject the prepared sample onto the HPLC system. The starting material (dione) should have a shorter retention time than the dichlorinated product.

The following diagram illustrates the expected relationship between key reaction components and their elution profile in a reversed-phase HPLC system.

Caption: Expected HPLC elution order for reaction components.

Safety & Handling

Q6: What are the primary safety hazards I need to consider when scaling up this process?

A6: The scale-up of this synthesis introduces significant safety challenges that must be rigorously addressed. The primary hazards stem from the reagents, the reaction itself, and the solvents used.

Key Hazards and Mitigation Strategies:

  • Phosphorus Oxychloride (POCl₃):

    • Hazard: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and HCl gas.

    • Mitigation: Always handle POCl₃ in a well-ventilated fume hood. Use personal protective equipment (PPE) including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8] For scale-up, use a closed-system for reagent transfer. Plan the quench procedure carefully with adequate cooling capacity and a gas scrubber to handle HCl off-gassing.

  • Exothermic Reaction and Quench:

    • Hazard: Potential for a thermal runaway if the reaction rate accelerates uncontrollably or if the quench is performed too quickly.

    • Mitigation: Use a reactor with a cooling jacket and an overhead stirrer. Add reagents portion-wise to control the rate of heat generation. For the quench, add the reaction mixture slowly to a cooled, well-stirred vessel. A preliminary reaction calorimetry study is highly recommended before attempting a large-scale run.[9]

  • Solvent Hazards:

    • Hazard: Solvents like dichloromethane, which may be used in work-up, are regulated and have specific exposure limits.[10] Other organic solvents are flammable.

    • Mitigation: Minimize exposure by working in ventilated areas and using appropriate PPE. Ground and bond equipment to prevent static discharge when handling large quantities of flammable solvents.

  • Product Handling:

    • Hazard: this compound is an irritant to the eyes, skin, and respiratory system.[2]

    • Mitigation: Handle the solid product in a ventilated area or use engineering controls like a powder weighing hood. Wear gloves, a lab coat, and safety glasses.

By anticipating these challenges and implementing robust process controls and safety measures, the successful and safe scale-up of this compound production is readily achievable.

References

  • This compound - ChemBK. ChemBK.
  • Analytical Methods. Japan Environment Agency.
  • Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf.
  • Isoquinoline. Science of Synthesis. Available at: [https://science-of-synthesis.thieme.com/app/toc/?id=15085483951235123#/app/id=15085483951235123/cat=15085483951235123/sid=SS-015-01585/sp=15.5 Isoquinolines]([Link] Isoquinolines)
  • This compound | CAS 15298-58-5. AMERICAN ELEMENTS.
  • 4,7-dichloroquinoline. Organic Syntheses.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water. EPA.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Rasayan J. Chem.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.
  • Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate.
  • The sublimation purification method of one kind 4,7-dichloroquinoline. Google Patents.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.
  • 1910.1052 - Methylene chloride. Occupational Safety and Health Administration (OSHA).

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Technical Support Center: Strategies for Enhancing the Solubility of 1,4-Dichloroisoquinoline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for overcoming one of the most common hurdles when working with 1,4-Dichloroisoquinoline: its limited solubility. As a key building block in the synthesis of a wide array of biologically active molecules, ensuring its efficient dissolution is paramount for reaction success. This guide is designed to provide you with the foundational knowledge and actionable protocols to optimize your experimental conditions.

Frequently Asked Questions (FAQs): Rapid Troubleshooting

Here are some immediate answers to the common challenges encountered in the lab.

Q1: My this compound is not dissolving in my chosen reaction solvent. What are my initial steps?

A1: Before making significant changes to your protocol, first confirm the quality and dryness of your solvent, as impurities can affect solubility. Gentle heating and agitation (stirring or shaking) are the most straightforward initial steps to encourage dissolution. If the solid remains insoluble, you will need to consider a more systematic approach to solvent selection or the use of solubility-enhancing techniques, which are detailed in this guide.

Q2: Can I simply increase the volume of solvent to dissolve all of the this compound?

A2: While adding more solvent will eventually lead to dissolution, it may not be the optimal solution. A highly diluted reaction can significantly decrease the reaction rate, leading to incomplete conversion or requiring much longer reaction times. It can also make product isolation and purification more challenging. It is generally preferable to find a solvent system where the desired concentration can be achieved.

Q3: What is the impact of temperature on the solubility of this compound, and how high can I heat my reaction?

A3: For most solids, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[1] You can heat the reaction mixture to increase the solubility of this compound, but the maximum temperature will be dictated by the boiling point of your solvent and the thermal stability of your reactants, catalyst, and products. For many palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, temperatures in the range of 60-100 °C are common.[3][4] Always monitor for any signs of decomposition (e.g., color change) when heating.

Q4: Are there specific solvents that are known to be incompatible with this compound?

A4: this compound is a relatively stable compound. However, like other halogenated heterocycles, it can be susceptible to nucleophilic attack under harsh conditions. While generally stable in a wide range of aprotic and protic organic solvents, prolonged heating in highly nucleophilic solvents (e.g., primary or secondary amines without a catalyst) could potentially lead to side reactions. It is always good practice to perform a stability test of your starting material under the planned reaction conditions without the coupling partner.

Q5: My reaction is biphasic, and my this compound is precipitating out of the organic layer. What can I do?

A5: This is a common issue in reactions that use an aqueous base with an organic solvent, such as some Suzuki couplings.[3] The presence of water can decrease the solubility of organic compounds in the organic phase. In such cases, a phase-transfer catalyst (PTC) can be highly effective. A PTC helps to shuttle one of the reactants (often the anion of the base) into the organic phase, allowing the reaction to proceed without needing a single-phase system.

In-Depth Technical Guide: Methodologies for Solubility Enhancement

Understanding the Physicochemical Properties of this compound

This compound is a crystalline solid with the chemical formula C₉H₅Cl₂N.[5] Its structure, containing a heterocyclic aromatic ring and two chlorine atoms, results in moderate polarity. Following the principle of "like dissolves like," it is expected to have better solubility in moderately polar to nonpolar organic solvents.[6] Qualitative data indicates solubility in solvents like alcohols, ethers, and benzene.

Systematic Solvent Screening Protocol

Due to the lack of extensive quantitative solubility data in the literature, an empirical approach is often the most effective. The following protocol outlines a systematic way to determine the best solvent for your reaction.

Objective: To identify a suitable solvent or solvent system that dissolves this compound at a concentration appropriate for your reaction.

Materials:

  • This compound

  • A selection of common, dry organic solvents (see Table 1)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Heating block or oil bath with temperature control

  • Graduated pipettes or syringes

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to several vials, each with a small stir bar.

  • Initial Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL) to achieve a target concentration.

  • Room Temperature Assessment: Stir the vials at room temperature for 10-15 minutes. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).

  • Incremental Heating: For the vials where the compound is not fully dissolved, gradually increase the temperature in increments (e.g., 10-15 °C). Allow the mixture to stir for 5-10 minutes at each new temperature, and record your observations.

  • Determination of Solubility: Note the temperature at which the this compound fully dissolves for each solvent. This will give you a good indication of suitable solvents and the required temperature for your reaction.

G cluster_0 Solubility Testing Workflow start Start: Weigh this compound into vials add_solvent Add a measured volume of a test solvent to each vial start->add_solvent stir_rt Stir at room temperature and observe add_solvent->stir_rt check_solubility_rt Fully dissolved? stir_rt->check_solubility_rt heat Gradually heat the mixture in increments check_solubility_rt->heat No end_good Solvent is suitable at this temperature check_solubility_rt->end_good Yes check_solubility_heat Fully dissolved? heat->check_solubility_heat end_bad Consider alternative solvent or technique heat->end_bad Reaches boiling point without dissolving check_solubility_heat->heat No, continue heating (within solvent limits) record_temp Record the temperature of dissolution check_solubility_heat->record_temp Yes record_temp->end_good

Caption: Workflow for systematic solubility testing.

Advanced Solubility Enhancement Techniques

If a single solvent system is not sufficient, consider the following advanced methods.

The use of a co-solvent, which is a water-miscible organic solvent, can significantly enhance the solubility of poorly soluble compounds.[4][7] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute.[4]

Table 1: Common Solvents for Palladium Cross-Coupling Reactions

Solvent ClassExamplesProperties
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Moderately polar, aprotic. Commonly used in Suzuki and Buchwald-Hartwig reactions.[3][4]
Aromatic Hydrocarbons Toluene, XylenesNonpolar, aprotic. Good for reactions at higher temperatures.[4]
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High boiling points, good at dissolving a wide range of organic compounds.[8] Can be difficult to remove.

Table 2: Suggested Co-Solvent Systems for this compound

Primary SolventSuggested Co-SolventRationale
Toluene1,4-Dioxane or THFIncreases the polarity of the nonpolar solvent, potentially improving the solubility of the moderately polar starting material.
1,4-DioxaneDMF or NMPFor particularly stubborn solubility issues, a small amount of a stronger polar aprotic solvent can be effective. Use sparingly to ease workup.
THFAcetonitrileBoth are polar aprotic solvents and are fully miscible. This combination can sometimes provide a unique solubility profile compared to either solvent alone.[9]

Experimental Protocol for Using a Co-solvent:

  • Suspend this compound in the primary solvent.

  • While stirring, add the co-solvent dropwise at room temperature or a slightly elevated temperature.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • Note the final solvent ratio and use this for your reaction.

In biphasic reactions, a phase-transfer catalyst can facilitate the reaction by carrying a reactant from one phase to another.[10][11] For reactions involving an aqueous base, a PTC like a quaternary ammonium salt can form an ion pair with the hydroxide or carbonate anion, making it soluble in the organic phase where it can participate in the reaction.[10]

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_base Inorganic Base (e.g., K₂CO₃) ptc_aq PTC⁺X⁻ aq_base->ptc_aq Ion Exchange ptc_org PTC⁺Base⁻ ptc_aq->ptc_org Phase Transfer substrate This compound + Other Organic Reagents reaction Reaction Occurs substrate->reaction ptc_org->reaction reaction->ptc_aq PTC Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Ultrasonic baths or probes can be used to provide high-frequency sound waves that agitate the solvent and solute particles.[4] This mechanical energy can help to break down the crystal lattice and accelerate the dissolution process, especially for kinetically slow dissolutions.[4]

Procedure for Sonication-Assisted Dissolution:

  • Prepare the mixture of this compound and solvent in a reaction vessel.

  • Place the vessel in an ultrasonic bath.

  • Sonicate for 5-15 minute intervals, monitoring for dissolution.

  • Gentle heating can be applied concurrently with sonication to further enhance solubility.

Conclusion

Improving the solubility of this compound is a critical step in ensuring the success of your synthetic transformations. By systematically evaluating solvents, judiciously applying heat, and considering advanced techniques such as co-solvents and phase-transfer catalysis, you can achieve a homogeneous reaction mixture that promotes efficient and reproducible results. Always begin with small-scale tests to identify the optimal conditions before proceeding to a larger scale.

References

  • ChemBK. (n.d.). This compound.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. (2023). Phase-transfer catalyst.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • MDPI. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • ResearchGate. (2014). Do you know any high boiling points polar aprotic solvents?.
  • Wikipedia. (2023). Polar aprotic solvent.
  • PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
  • American Elements. (n.d.). This compound.
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.
  • ResearchGate. (2010). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • CK-12 Foundation. (n.d.). Effect of temperature on solubility.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
  • Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Quora. (2016). What is the effect of temperature on solubility product?.
  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview.
  • PubChem. (n.d.). This compound.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 2,4-Dichloroquinoline.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.

Sources

Technical Support Center: A Guide to the Stability of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dichloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound in their synthetic endeavors. As a key intermediate, ensuring the stability of this compound during experimental workup and subsequent storage is paramount to achieving reliable and reproducible results. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges associated with the handling and preservation of this compound.

Troubleshooting Guide: Navigating Common Degradation Issues

This section addresses specific problems that may arise during the workup and purification of this compound, offering explanations for the underlying chemical phenomena and providing actionable solutions.

Issue 1: Your isolated product is discolored (yellow, brown, or black).

Potential Cause 1: Photodegradation. this compound is known to be unstable to light.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored impurities. One documented photodegradation pathway for a similar dichlorinated quinoline derivative involves the oxidation of a methyl group to a carboxaldehyde, suggesting that various oxidative degradations can occur.[2]

Solution:

  • Minimize Light Exposure: Conduct all workup and purification steps in a fume hood with the sash lowered and the laboratory lights dimmed or turned off where feasible. Wrap reaction flasks, separatory funnels, and chromatography columns in aluminum foil to shield the compound from light.

  • Amber Glassware: Utilize amber-colored glassware for all manipulations and storage to filter out UV and blue light.

Potential Cause 2: Thermal Degradation. Although this compound has a relatively high decomposition temperature, prolonged exposure to elevated temperatures during workup, such as during solvent evaporation, can lead to degradation.

Solution:

  • Use Low-Temperature Evaporation: When concentrating your product, use a rotary evaporator with a water bath temperature not exceeding 40-50°C.

  • High Vacuum: Employ a high-vacuum pump to facilitate solvent removal at lower temperatures.

Potential Cause 3: Acid/Base Instability. The presence of strong acids or bases during aqueous workup can promote hydrolysis or other degradation pathways. The chlorine atom at the 4-position of the isoquinoline ring is particularly susceptible to nucleophilic substitution.[3][4][5][6]

Solution:

  • Use Mild Bases: For neutralization or extraction, opt for mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Avoid Strong Acids: If an acidic wash is necessary, use dilute solutions of acids like hydrochloric acid (HCl) and minimize the contact time.

  • Temperature Control: Perform all aqueous extractions at room temperature or below to minimize the rate of potential hydrolysis.

Issue 2: You observe unexpected peaks in your NMR or LC-MS analysis, suggesting the presence of impurities.

Potential Cause 1: Hydrolysis. The chlorine atoms, particularly at the 4-position, can be displaced by water or hydroxide ions to form hydroxylated impurities (chloroisoquinolinones). This process can be catalyzed by both acidic and basic conditions.[6]

Solution:

  • Anhydrous Conditions: During the reaction and initial stages of workup, maintain anhydrous conditions to the extent possible.

  • Minimize Contact with Water: When performing aqueous washes, work quickly and avoid letting the layers sit for extended periods.

  • Brine Wash: After an aqueous wash, a wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer.

Potential Cause 2: Nucleophilic Substitution by Other Reagents. If your reaction mixture contains other nucleophiles (e.g., amines, alcohols, thiols), these can compete with your desired reaction and displace one or both of the chlorine atoms on the isoquinoline ring. The 4-position is generally more reactive towards nucleophiles than other positions on the quinoline ring system.[4]

Solution:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents to minimize the presence of excess nucleophiles at the end of the reaction.

  • Quenching: Before workup, consider quenching the reaction with a non-nucleophilic reagent to consume any remaining reactive species.

  • Purification Strategy: Employ a purification strategy, such as column chromatography, that can effectively separate your desired product from these substitution byproducts.

Issue 3: Poor recovery after column chromatography.

Potential Cause 1: Degradation on Silica Gel. Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds. The polar surface of silica can also strongly adsorb the basic nitrogen of the isoquinoline ring, leading to streaking and poor recovery.

Solution:

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. This is typically done by adding 1-2% triethylamine to the eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reversed-phase chromatography.

  • Solvent Choice: Select an appropriate solvent system. For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane) is common. The addition of a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and recovery.

Potential Cause 2: Inappropriate Solvent System. An improper mobile phase can lead to either very strong retention (product doesn't elute) or very weak retention (co-elutes with impurities).

Solution:

  • TLC Optimization: Before running a column, optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for your product.

  • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with air and moisture.[1]

  • Light: Keep in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes catalyze degradation.

Q2: Is this compound sensitive to air and moisture?

Yes, it is reported to be unstable in the presence of air and light.[1] While not explosively reactive with water, the chlorine atoms are susceptible to hydrolysis, especially under non-neutral pH conditions. Therefore, it is best to handle the compound in a dry, inert atmosphere whenever possible.

Q3: What is the recommended procedure for a standard aqueous workup of a reaction mixture containing this compound?

A general workup procedure that minimizes degradation is as follows:

  • Quench the reaction: If necessary, quench the reaction with a suitable reagent.

  • Dilute with an organic solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane, ethyl acetate, or toluene.

  • Wash with water or mild base: Wash the organic layer with deionized water or a saturated aqueous solution of sodium bicarbonate. Avoid strong acids and bases.

  • Brine wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Dry the organic layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40°C).

Q4: What are the likely degradation products of this compound?

Based on the reactivity of similar compounds, the likely degradation products include:

  • Hydrolysis products: 1-Chloro-4-hydroxyisoquinoline and 4-chloro-1-hydroxyisoquinoline (or their tautomeric isoquinolinone forms).

  • Photodegradation products: Oxidized species, potentially involving cleavage of the heterocyclic ring or modification of substituents. For a related dichlorinated quinoline, the formation of a carboxaldehyde has been observed.[2]

  • Products of nucleophilic substitution: If other nucleophiles are present, a variety of substituted isoquinolines can be formed.

Q5: What analytical techniques are best for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the purity of this compound and detecting the formation of degradation products over time. A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of any degradation products, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help to identify and quantify impurities.

Visualizing Degradation and Workflow

To further clarify the concepts discussed, the following diagrams illustrate potential degradation pathways and a recommended workflow for handling this compound.

cluster_degradation Potential Degradation Pathways This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Pathways Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Hydrolysis Hydrolysis (Water, Acid/Base) This compound->Hydrolysis Nucleophilic_Substitution Nucleophilic Substitution (Other Nucleophiles) This compound->Nucleophilic_Substitution Oxidized Products Oxidized Products Photodegradation->Oxidized Products e.g., Carboxaldehydes Hydroxylated Isoquinolines\n(Isoquinolinones) Hydroxylated Isoquinolines (Isoquinolinones) Hydrolysis->Hydroxylated Isoquinolines\n(Isoquinolinones) Substituted Isoquinolines Substituted Isoquinolines Nucleophilic_Substitution->Substituted Isoquinolines

Caption: Potential degradation pathways for this compound.

start Reaction Completion workup Aqueous Workup (Minimize light, use mild reagents) start->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation, <40°C) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification storage Storage (2-8°C, inert atm, dark) purification->storage

Caption: Recommended workflow for the workup and purification of this compound.

Data Summary

ParameterRecommendationRationale
Workup pH Neutral to mildly basic (pH 7-8)Minimizes acid- and base-catalyzed hydrolysis of the C-Cl bonds.
Workup Temperature Room temperature or belowReduces the rate of potential degradation reactions.
Solvent Evaporation < 40°C under high vacuumPrevents thermal decomposition.
Chromatography Deactivated silica or aluminaAvoids degradation on acidic stationary phases.
Storage Temperature 2-8°CEnsures long-term stability.
Storage Atmosphere Inert (Argon or Nitrogen)Protects against degradation from air and moisture.
Light Conditions Dark (use amber vials/foil)Prevents photolytic degradation.

References

  • M. A. El-Sherbeny, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, 2000. [Link]
  • A. A. Al-Badr and H. H. Al-Adham, "Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial," Journal of Pharmaceutical Sciences, 1981. [Link]
  • I. A. El-Shaar, et al., "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • F. A. Romero, et al.
  • ChemBK, "this compound," ChemBK, 2024. [Link]

Sources

Managing exothermic reactions in the synthesis of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions and Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Introduction to the Synthesis and its Challenges

The synthesis of 1,4-dichloroisoquinoline, a valuable intermediate in the preparation of various bioactive compounds, typically involves the chlorination of an isoquinoline precursor, often isoquinoline-1,4-dione or a related derivative.[1] This transformation is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[2] While effective, these reagents and the chlorination reaction itself present significant exothermic hazards that demand careful management to prevent thermal runaway.[3][4]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in a loss of containment and potentially an explosion.[5] This guide will provide a framework for understanding and controlling these exothermic events.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound?

A1: The primary exothermic event is the chlorination reaction itself, where hydroxyl groups on the isoquinoline precursor are replaced with chlorine atoms by phosphorus oxychloride. This reaction is inherently exothermic. A secondary, and often more dangerous, exothermic event can occur during the post-reaction workup when quenching excess phosphorus oxychloride.[6]

Q2: Why is quenching excess phosphorus oxychloride so hazardous?

A2: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[6] Quenching at low temperatures can be deceptive, as the reaction may be sluggish, leading to an accumulation of unreacted POCl₃. As the mixture warms, a delayed and often uncontrollable runaway reaction can occur.[7]

Q3: What is a "reverse quench" and why is it the recommended procedure?

A3: A "reverse quench" is the process of slowly adding the reaction mixture containing excess POCl₃ to the quenching solution (e.g., ice/water or a basic solution).[6] This method is crucial for safety as it ensures that the reactive POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control over the rate of heat generation. Never add the quenching solution to the reaction mixture.[6]

Q4: What are the signs of a potential thermal runaway?

A4: Key indicators include a sudden, rapid increase in the reaction temperature that is not controlled by the cooling system, an unexpected increase in pressure, and vigorous gas evolution. Close monitoring of the reaction temperature is the most critical parameter.[5]

Q5: How can I monitor the progress of the reaction to avoid unnecessary heating?

A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[8][9] By periodically taking a small aliquot of the reaction mixture and running a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material is no longer visible.[10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Reaction Temperature Spikes Uncontrollably - Rate of addition of chlorinating agent is too fast.- Inefficient cooling of the reaction vessel.- Insufficient stirring, leading to localized hot spots.- Immediately stop the addition of the chlorinating agent.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.- Ensure vigorous stirring to improve heat dissipation.
Low Yield of this compound - Incomplete reaction.- Hydrolysis of the product during workup.- Sub-optimal reaction temperature.- Monitor the reaction by TLC to ensure completion before quenching.[8]- Perform the workup at low temperatures and as quickly as possible to minimize hydrolysis.- Carefully control the reaction temperature within the optimal range for the specific protocol.
Formation of Undesired Byproducts - Presence of moisture in reagents or glassware.- Reaction temperature is too high, promoting side reactions.- Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.- Maintain a lower, controlled reaction temperature to favor the desired chlorination pathway.
Difficulties During Product Isolation - Product is an oil instead of a solid.- Product is difficult to purify from byproducts.- If the product oils out, try triturating with a non-polar solvent like hexane to induce crystallization.- For purification, consider recrystallization from a suitable solvent or vacuum sublimation for volatile solids.[11][12]
Violent or Uncontrolled Quenching - Adding water or base too quickly to the reaction mixture.- Quenching at too low a temperature, leading to delayed exotherm.- Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred ice/bicarbonate slurry.[6]- Maintain the temperature of the quenching mixture below 20°C by controlling the addition rate.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isoquinoline-1,4-dione

This protocol is a general guideline and should be adapted based on laboratory safety protocols and specific experimental goals.

Materials:

  • Isoquinoline-1,4-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, but can enhance reactivity)[2]

  • Inert solvent (e.g., toluene, optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add isoquinoline-1,4-dione. If using a solvent, add it at this stage.

  • Addition of Chlorinating Agents: Cool the flask in an ice bath. Slowly add phosphorus oxychloride via the dropping funnel. If using, add phosphorus pentachloride portion-wise. The addition should be controlled to maintain a low internal temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction progress should be monitored by TLC.[8][9]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Prepare a separate large beaker with a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Crucially, perform a reverse quench by slowly and carefully adding the reaction mixture to the ice/bicarbonate slurry via a dropping funnel. [6] Monitor the temperature of the quenching mixture and keep it below 20°C.[6]

  • Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum sublimation.[11][12]

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Procedure:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.[13]

  • Spotting: Using a capillary tube, spot the starting material (dissolved in a suitable solvent), the reaction mixture, and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) on the baseline.[13]

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing towards completion.[10]

Visualizations

Workflow for Managing Exothermic Chlorination

Exothermic_Reaction_Management cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Flame-dried Glassware setup Reaction Setup with Cooling Bath start->setup reagents Anhydrous Reagents reagents->setup addition Slow, Controlled Addition of POCl3/PCl5 setup->addition monitoring Monitor Temperature and Reaction Progress (TLC) addition->monitoring heating Controlled Heating to Reflux monitoring->heating cool Cool Reaction to Room Temperature heating->cool Reaction Complete reverse_quench Reverse Quench Add Reaction Mixture to Slurry cool->reverse_quench quench_prep Prepare Ice/Bicarbonate Slurry quench_prep->reverse_quench extraction Extract with Organic Solvent reverse_quench->extraction purification Purify Product extraction->purification Low_Yield_Troubleshooting decision decision result result start Low Yield of this compound check_completion Was the reaction complete by TLC? start->check_completion check_workup Was the workup performed quickly and at low temperature? check_completion->check_workup Yes result_incomplete Action: Increase reaction time and continue monitoring. check_completion->result_incomplete No check_reagents Were anhydrous reagents and glassware used? check_workup->check_reagents Yes result_hydrolysis Action: Optimize workup to minimize product hydrolysis. check_workup->result_hydrolysis No result_optimize Action: Re-evaluate reaction temperature and stoichiometry. check_reagents->result_optimize Yes result_moisture Action: Ensure anhydrous conditions in future reactions. check_reagents->result_moisture No

Caption: Troubleshooting guide for low product yield.

References

  • Wang, J., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 75, 104703.
  • AZoM. (2024, January 7). Key Trends Shaping the Future of Flow Chemistry.
  • ChemBK. (n.d.). This compound.
  • Wikipedia. (n.d.). Thermal runaway.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC.
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
  • Chemical Space. (2011, November 21). Quenching Phosphorus Oxychloride.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • ChemBK. (n.d.). Phosphorus oxychloride.
  • ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • YouTube. (2021, September 18). TLC for reaction monitoring #chemistry.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.
  • Organic & Biomolecular Chemistry. (n.d.). Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.
  • ResearchGate. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials.
  • Asian Journal of Chemistry. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.
  • Scribd. (n.d.). 1-Recrystallization and Sublimation.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • J&K Scientific LLC. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).
  • Google Patents. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Google Patents. (n.d.). The sublimation purification method of one kind 4,7- dichloroquinoline.
  • MDPI. (2024). Combined Process of Chlorination Roasting and Acid Leaching of Lead and Silver from Lead Cake.
  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones.
  • UNIPI. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline.
  • YouTube. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end!.
  • RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions.
  • Mirage News. (2024, January 7). Chlorine Made from Brines Without Electricity.

Sources

Technical Support Center: Accelerating the Synthesis of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,4-Dichloroisoquinoline. This guide is designed to provide practical, actionable solutions to common challenges encountered during this critical synthetic transformation. This compound is a valuable building block in medicinal chemistry, and optimizing its synthesis for speed and efficiency is a common goal. This document provides troubleshooting advice, detailed experimental protocols, and strategies to significantly reduce reaction times.

Section 1: Foundational Principles & Common Synthesis Route

This section addresses the fundamental chemistry behind the synthesis to provide the context for troubleshooting and optimization.

Q1: What is the most common laboratory-scale route for synthesizing this compound?

A1: The most prevalent and reliable method involves the direct chlorination of an isoquinoline precursor that already contains oxygen functionalities at the 1 and 4 positions. The typical starting material is 4-hydroxyisoquinolin-1(2H)-one or its tautomer, isoquinoline-1,4(2H,3H)-dione. This precursor is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux conditions.

Q2: What is the general mechanism for the chlorination of 4-hydroxyisoquinolin-1(2H)-one with phosphorus oxychloride (POCl₃)?

A2: The reaction proceeds via a two-stage mechanism. First, the hydroxyl and amide groups of the starting material are phosphorylated by POCl₃. This initial reaction occurs readily, even at lower temperatures, and converts the oxygen functionalities into excellent leaving groups (dichlorophosphates).[1] In the second stage, which requires higher temperatures (typically 70-110 °C), chloride ions (present in the POCl₃ medium) act as nucleophiles, attacking the 1 and 4 positions and displacing the phosphate groups to yield the final this compound product.[1][2]

G cluster_0 Stage 1: Phosphorylation (Low Temperature) cluster_1 Stage 2: Nucleophilic Substitution (High Temperature) SM 4-Hydroxyisoquinolin-1(2H)-one POCl3_1 2x POCl₃ Int Diphosphorylated Intermediate (Good Leaving Groups) Int2 Diphosphorylated Intermediate Int->Int2 Chloride Cl⁻ (from POCl₃) Product This compound

Caption: General mechanism for the synthesis of this compound.
Section 2: Troubleshooting Guide for Slow or Incomplete Reactions

A sluggish reaction is the most common issue, often leading to extended reflux times and potential degradation.

Q3: My chlorination reaction using POCl₃ is very slow (requiring >12 hours) or appears stalled. What are the primary causes?

A3: Several factors can contribute to a slow or incomplete reaction. Systematically investigating these points is key to diagnosis.

  • Insufficient Heat: This is the most common cause. The nucleophilic displacement of the phosphate intermediates requires significant thermal energy. Ensure your reaction is maintained at a vigorous reflux (approx. 105-110 °C for neat POCl₃). If using a high-boiling solvent, the temperature should be even higher (e.g., 135-140 °C).[3]

  • Reagent Quality and Moisture: Phosphorus oxychloride can degrade over time or if exposed to atmospheric moisture. Water will consume the reagent, reducing its effectiveness. Always use a fresh, high-quality bottle of POCl₃ and conduct the reaction under anhydrous conditions (e.g., using oven-dried glassware and a drying tube).[4]

  • Starting Material Purity: Impurities in the 4-hydroxyisoquinolin-1(2H)-one can interfere with the reaction. Ensure the starting material is dry and free of residual solvents or salts from its synthesis.

  • Poor Mixing: If the starting material is not fully suspended or dissolved in the POCl₃, the reaction will be limited by mass transfer. Ensure efficient magnetic or mechanical stirring throughout the reaction.

  • Premature Formation of Inactive Intermediates: At lower temperatures, side reactions can sometimes lead to the formation of unreactive pseudodimers or other species, especially if the system is not kept basic during initial phosphorylation.[1][5]

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Slow/Incomplete Reaction Temp Temperature Too Low? Start->Temp Reagent Poor Reagent Quality? Start->Reagent Purity Impure Starting Material? Start->Purity Mixing Inefficient Mixing? Start->Mixing Sol_Temp Ensure Vigorous Reflux (105-110 °C) Temp->Sol_Temp Sol_Reagent Use Fresh POCl₃ Maintain Anhydrous Conditions Reagent->Sol_Reagent Sol_Purity Recrystallize/Dry Starting Material Purity->Sol_Purity Sol_Mixing Use Strong Stirring Mixing->Sol_Mixing

Caption: Troubleshooting workflow for slow chlorination reactions.
Section 3: Strategies for Accelerating Synthesis Time

Moving beyond basic troubleshooting, these strategies can dramatically reduce reaction times from many hours to just a few.

Q4: How can I fundamentally reduce the reaction time for the chlorination step?

A4: Several effective strategies can be employed to accelerate the conversion.

  • Catalysis with DMF or Tertiary Amines: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can significantly speed up chlorinations involving POCl₃ or SOCl₂.[4] DMF reacts with POCl₃ to form the Vilsmeier reagent (in situ), which is a more potent chlorinating agent.[6] This allows the reaction to proceed more rapidly and often at lower temperatures. Similarly, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can accelerate the initial phosphorylation step.[4]

  • Addition of Phosphorus Pentachloride (PCl₅): Using a mixture of POCl₃ and PCl₅ is a classic method to create a more robust chlorinating system.[7] PCl₅ increases the concentration of chloride ions and can help drive the reaction to completion more quickly. This combination is particularly useful for less reactive substrates.[7]

  • Microwave-Assisted Synthesis: This is one of the most powerful techniques for reducing reaction times.[8] Microwave irradiation provides rapid, uniform heating throughout the reaction medium, often leading to dramatic rate enhancements.[9][10] Reactions that take hours under conventional reflux can often be completed in minutes in a dedicated microwave reactor.[11]

Quantitative Data Summary: Reaction Time Comparison

The following table provides a comparative summary of expected reaction times for the chlorination of a generic hydroxy-isoquinolone precursor under different conditions. Actual times will vary based on substrate reactivity and scale.

MethodReagentsTemperatureTypical Reaction TimeKey Advantage
Standard Neat POCl₃~110 °C (Reflux)6 - 18 hoursSimplicity
Catalyzed POCl₃ / cat. DMF80 - 100 °C2 - 5 hoursFaster, lower temp
Co-Reagent POCl₃ / PCl₅~110 °C (Reflux)2 - 4 hoursIncreased reactivity[7]
Microwave POCl₃150 - 180 °C15 - 45 minutesDrastic time reduction[8]
Section 4: Optimized Experimental Protocols

Here we provide detailed, step-by-step methodologies for both a standard and an accelerated synthesis.

Protocol 1: Standard Method (Conventional Heating)

This protocol is a reliable baseline method for the synthesis.

Materials:

  • 4-hydroxyisoquinolin-1(2H)-one (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (10-15 volumes)

  • Ice, Saturated aqueous sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend the 4-hydroxyisoquinolin-1(2H)-one in POCl₃ (10-15 mL per gram of starting material).

  • Heating: Heat the mixture to a vigorous reflux (oil bath temperature ~120 °C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography). To take a sample, carefully withdraw a small aliquot and quench it in ice-cold aqueous NaHCO₃, then extract with EtOAc for spotting. The product will be significantly less polar than the starting material.

  • Work-up (Caution: Highly Exothermic): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring in a fume hood.

  • Neutralization: Once the initial quench subsides, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or hexane) or column chromatography.[3]

Protocol 2: Accelerated Method (Microwave-Assisted Synthesis)

This protocol leverages microwave technology to achieve rapid synthesis.[8]

Materials:

  • Same as Protocol 1.

  • A dedicated microwave reactor with sealed reaction vessels.

Procedure:

  • Setup: In a microwave reaction vessel, add 4-hydroxyisoquinolin-1(2H)-one (1.0 equiv.) and POCl₃ (10-15 volumes). Add a suitable microwave-safe stir bar.

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 160 °C, the hold time to 20 minutes, and the maximum pressure limit as per the instrument's guidelines.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C (using the instrument's cooling system) before opening.

  • Work-up and Purification: Follow steps 4-8 from Protocol 1. The work-up procedure remains the same.

Section 5: FAQs on Purity and Side Reactions

Accelerated reactions can sometimes lead to different impurity profiles. This section addresses common concerns.

Q5: I successfully reduced my reaction time, but my product purity is lower. What are the common side products?

A5: Faster, higher-temperature reactions can sometimes generate more byproducts. Common impurities include:

  • Mono-chlorinated Species: Incomplete reaction can leave either 1-chloro-4-hydroxyisoquinoline or 4-chloro-isoquinolin-1-one. These can be difficult to separate from the desired product.

  • Decomposition Products: At very high temperatures or with prolonged reaction times, the isoquinoline ring can degrade, leading to tar-like substances.

  • Hydrolyzed Product: The this compound product is sensitive to hydrolysis, especially under acidic conditions during work-up.[4] If the quenching and neutralization are not performed efficiently, the product can revert to mono-chloro or di-hydroxy species.

Q6: What is the most effective way to purify the final this compound?

A6: The choice of purification depends on the impurities present.

  • Recrystallization: This is often the most effective method for removing minor impurities. Solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures can be effective.[3]

  • Column Chromatography: If recrystallization fails to remove closely related impurities (like mono-chloro species), silica gel chromatography is necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

  • Sublimation: For high purity, sublimation under vacuum can be an excellent, solvent-free method for separating the volatile product from non-volatile tars and inorganic residues.[12]

References
  • M. M. Heravi, H. A. Oskooie, and H. Ghafari, "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines," Asian Journal of Chemistry, 2010.
  • Z. Xu et al., "POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines," The Journal of Organic Chemistry, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01018]
  • A. A. Bakibaev et al., "PhPOCl2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl5," ResearchGate, 2015. [URL: https://www.researchgate.
  • D. Pirgal, R. Jha, and S. M. Hipparagi, "Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities," Journal of Medical Pharmaceutical and Allied Sciences, 2022. [URL: https://www.jmpas.com/abstract/microwave-assisted-synthesis-of-3-substituted-aryl-aminochloro-flouroquinoline-derivatives-for-antimicrobial-activities-3968]
  • S. K. Sahu et al., "POCl3-PCl5 mixture: A robust chlorinating agent," Journal of the Indian Chemical Society, 2021. [URL: https://indianchemicalsociety.com/journal/index.php/jics/article/view/1000]
  • J. R. Falsey et al., "POCl3 chlorination of 4-quinazolones," The Journal of Organic Chemistry, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21417431/]
  • J. R. Falsey et al., "POCl3 chlorination of 4-quinazolones," Semantic Scholar, 2011. [URL: https://www.semanticscholar.org/paper/POCl3-chlorination-of-4-quinazolones.-Falsey-LM/38b021d7b13481e185e78696874e0d4c1b920d32]
  • BenchChem, "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers," BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/the-strategic-use-of-phosphorus-oxychloride-pocl3-in-the-synthesis-of-chloroquinoxalines-a-guide-for-researchers]
  • R. S. Malykhina and A. Y. Sukhorukov, "Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide," Advanced Synthesis & Catalysis, 2021. [URL: https://www.researchgate.net/publication/348393963_Nucleophilic_Halogenation_of_Heterocyclic_N-Oxides_Recent_Progress_and_a_Practical_Guide]
  • E. Kapatsina et al., "Synthesis of 1-Chloro-4-hydroxyisoquinoline," Synthesis, 2008. [URL: https://www.chemicalbook.com/ProductSynthesisDetailCB5218774_EN.htm]
  • A. K. Sharma et al., "Microwave assisted synthesis of some Traditional reactions," Asian Journal of Research in Chemistry, 2011. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2011-4-10-1.html]
  • L. Taleli et al., "What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?," ResearchGate, 2013. [URL: https://www.researchgate.
  • S. Amin et al., "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)," Phosphorus, Sulfur, and Silicon and the Related Elements, 2020. [URL: https://www.researchgate.net/publication/344994276_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]
  • G. Cravotto and P. Cintas, "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry," MDPI, 2024. [URL: https://www.mdpi.com/2813-211X/2/1/1]
  • F. M. Moghaddam et al., "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles," RSC Advances, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02462a]
  • BenchChem, "Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols," BenchChem, 2025. [URL: https://www.benchchem.
  • C. C. Price and R. M. Roberts, "4,7-dichloroquinoline," Organic Syntheses, 1946. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
  • J. W. A. Findlay and A. B. Turner, "trans-4,4'-DIMETHOXYSTILBENE," Organic Syntheses, 1969. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0426]
  • S. K. Guchhait, "Green Chemistry: Microwave assisted synthesis," YouTube, 2020. [URL: https://www.youtube.
  • M. A. Mohamed et al., "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, 1999. [URL: https://www.mdpi.com/1420-3049/4/3/131]
  • "The sublimation purification method of one kind 4,7- dichloroquinoline," Google Patents, 2019. [URL: https://patents.google.

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Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,4-Dichloroisoquinoline, a critical intermediate in various synthetic processes. We delve into the foundational principles of method validation, drawing from internationally recognized guidelines to establish a framework for robust and reliable quantification. This document compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, offering detailed experimental protocols, performance data, and the scientific rationale behind procedural choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (C₉H₅Cl₂N) is a chlorinated aromatic heterocyclic compound, often appearing as a colorless to pale yellow solid.[1] Its molecular structure makes it a versatile building block and key intermediate in the synthesis of a range of organic compounds, including potential pharmaceutical agents, dyes, and pesticides.[1] With a molecular weight of 198.05 g/mol and a high boiling point, its physicochemical properties dictate the choice of analytical techniques for its quantification.[2]

Accurate and precise quantification of this compound is paramount, particularly in pharmaceutical development. It is essential for monitoring reaction kinetics, determining the purity of synthetic intermediates, and quantifying potential impurities in final active pharmaceutical ingredients (APIs). The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3] This process is not merely a checklist but a scientific exercise that ensures the reliability, accuracy, and reproducibility of analytical data, forming the bedrock of quality control and regulatory submissions to bodies like the FDA.[4][5][6]

This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical method validation.[7][8][9][10]

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is the first critical decision in method development. For a semi-volatile organic molecule like this compound, chromatographic methods are the gold standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Principle: For this compound, a reversed-phase (RP-HPLC) method is typically the most effective. In this mode, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase (e.g., a mixture of acetonitrile and water) is polar.[11] More non-polar analytes interact more strongly with the stationary phase, resulting in longer retention times.

  • Detection: A UV-Vis detector is commonly paired with HPLC. Given its aromatic structure, this compound possesses a chromophore that absorbs UV light, allowing for sensitive detection.

  • Advantages: Robust, versatile, and suitable for a wide range of non-volatile and semi-volatile compounds. It is generally less destructive than GC.

  • Considerations: Mobile phase composition, pH, and column temperature must be carefully optimized to achieve adequate separation from potential impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12]

  • Principle: An inert gas (mobile phase) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. Given its boiling point of approximately 310.9 °C, this compound is amenable to GC analysis.[2]

  • Detection: Common detectors include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides unparalleled specificity and structural information.[12]

  • Advantages: Often provides higher chromatographic efficiency and resolution than HPLC. GC-MS is a definitive identification technique.

  • Considerations: The primary prerequisite is the thermal stability of the analyte at the injection port and column temperatures. Any degradation would render the method invalid.

The Power of Mass Spectrometry (MS)

Coupling either HPLC or GC to a mass spectrometer (LC-MS or GC-MS) elevates the analytical power significantly. MS acts as a highly specific and sensitive detector, measuring the mass-to-charge ratio of ionized molecules.[13][14] This is particularly crucial for impurity profiling, where it can distinguish between compounds with similar chromatographic behavior but different masses.

The Pillars of Method Validation: An In-Depth Analysis

Analytical method validation is a structured process to demonstrate that a method is "fit for purpose." The core parameters, as defined by ICH Q2(R2), provide a framework for this evaluation.[10][15]

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Evaluation & Reporting Plan Define Analytical Procedure & Purpose Protocol Develop Validation Protocol & Acceptance Criteria Plan->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (RSD%) - Repeatability - Intermediate Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Evaluate Evaluate Data vs. Acceptance Criteria Robustness->Evaluate Report Validation Report & Lifecycle Management Evaluate->Report Validation_Parameters cluster_Quantitative Quantitative Capability cluster_Limit Sensitivity Method Validated Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method LOD LOD LOQ LOQ LOQ->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Logical relationships between key validation parameters.

Method Comparison and Data Summary

The choice between HPLC and GC depends on the specific application, available equipment, and the nature of the sample matrix.

FeatureHPLC-UVGC-FID/MSLC-MS/MS
Principle Liquid-solid partitioningGas-solid/liquid partitioningLiquid-solid partitioning with mass detection
Analyte Suitability Excellent for semi-volatile and non-volatile, thermally stable compounds.Best for volatile and semi-volatile, thermally stable compounds.Broad applicability, combines HPLC's versatility with MS specificity.
Specificity Good; dependent on chromatographic resolution. Peak purity analysis adds confidence.Very Good (FID); Excellent (MS), provides mass fragmentation patterns for identification.Excellent; highly specific due to mass filtering (e.g., MRM mode). [14]
Sensitivity (Typical LOQ) ng range (e.g., 1-10 ng/mL)pg to low ng rangefg to pg range (e.g., 0.1-10 pg/mL)
Sample Preparation Simple dissolution in a suitable solvent. [16]Dissolution in a volatile solvent; may require more rigorous cleanup to protect the inlet.Simple dissolution, but requires filtering and potentially solid-phase extraction (SPE) for complex matrices. [17]
Cost & Complexity ModerateModerate to High (GC-MS)High
Best For... Routine QC, purity assays, content uniformity.Trace analysis of volatile impurities, definitive identification (with MS).Bioanalysis, trace contaminant analysis in complex matrices, metabolite identification.

Table 1: High-Level Comparison of Analytical Techniques.

Model Experimental Protocol: HPLC-UV Method Validation

This section provides a detailed, step-by-step protocol for the validation of an HPLC-UV method for the quantification of this compound.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a DAD/VWD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

Validation Execution

1. System Suitability:

  • Protocol: Before starting the validation, inject the working standard solution (e.g., 100 µg/mL) five times.

  • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Protocol: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to stress conditions as outlined in section 3.1. Neutralize acid/base samples before dilution and injection.

  • Acceptance Criteria: The main peak should be chromatographically pure and resolved from all degradation peaks (Resolution > 2.0).

3. Linearity:

  • Protocol: From a 1 mg/mL stock solution, prepare standards at 25, 50, 75, 100, 125, and 150 µg/mL. Inject each in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy & Range:

  • Protocol: Prepare a placebo blend. Spike the placebo at 80, 100, and 120 µg/mL (n=3 for each level). Analyze and calculate % Recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level. The range is confirmed from 80 to 120 µg/mL.

5. Precision:

  • Repeatability: Prepare six individual samples at 100 µg/mL and analyze.

  • Intermediate Precision: A second analyst repeats the repeatability test on a different day using different equipment.

  • Acceptance Criteria: %RSD for both studies should be ≤ 2.0%.

6. LOQ Confirmation:

  • Protocol: Prepare a sample at the estimated LOQ concentration (e.g., determined via S/N or calibration curve). Analyze six replicates.

  • Acceptance Criteria: The %RSD should be ≤ 10%, and accuracy should be within acceptable limits (e.g., 80-120%).

Summary of (Hypothetical) Validation Data

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
25 249850
50 501200
75 752350
100 1001500
125 1253000
150 1504500

| Regression Results | Slope: 10020, Intercept: 550, r²: 0.9998 |

Table 3: Accuracy & Precision Data

Parameter Level Results Acceptance Criteria
Accuracy 80 µg/mL Mean Recovery = 99.5% 98.0 - 102.0%
100 µg/mL Mean Recovery = 100.2% 98.0 - 102.0%
120 µg/mL Mean Recovery = 100.8% 98.0 - 102.0%
Precision Repeatability (n=6) %RSD = 0.85% ≤ 2.0%
Int. Precision (n=6) %RSD = 1.10% ≤ 2.0%

| LOQ | 0.6 µg/mL (n=6) | %RSD = 6.5%, Recovery = 103% | RSD ≤ 10% |

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generation of reliable and accurate data. Both HPLC and GC are powerful and suitable techniques, with the ultimate choice driven by the specific analytical need. HPLC-UV offers a robust and cost-effective solution for routine quality control, while GC-MS and LC-MS/MS provide superior specificity and sensitivity for more demanding applications such as trace impurity analysis. The framework and protocols presented in this guide, grounded in ICH principles, provide a comprehensive roadmap for developing and validating a scientifically sound analytical method that can withstand regulatory scrutiny and ensure product quality throughout the development lifecycle.

References

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A Comparative Guide to the Synthetic Routes of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4-Dichloroisoquinoline as a Synthetic Intermediate

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and materials science. Its importance lies in the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is significantly more susceptible to nucleophilic substitution than the one at C4, allowing for selective functionalization and the subsequent construction of complex molecular architectures. This strategic handle makes this compound a valuable precursor for the synthesis of a wide range of biologically active compounds, including potential antimicrobial and anticancer agents. The modulation of electronic properties and lipophilicity through the introduction of chlorine atoms makes this scaffold particularly interesting for drug design.

This in-depth guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into two main approaches, evaluating them based on reaction efficiency, step economy, reagent accessibility, and overall yield. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in selecting the most suitable method for their specific laboratory or process chemistry needs.

Synthetic Strategies: An Overview

The synthesis of this compound predominantly starts from the readily accessible precursor, 4-hydroxyisoquinolin-1(2H)-one (also known as isoquinoline-1,4-dione). From this common starting point, two logical synthetic pathways emerge:

  • Route 1: A Stepwise, Two-Step Chlorination. This strategy involves the sequential conversion of the two distinct oxygen functionalities. First, the more reactive lactam at the 1-position is converted to a chloride, followed by the chlorination of the hydroxyl group at the 4-position in a separate step. This approach offers a higher degree of control and the isolation of a key intermediate, 1-chloro-4-hydroxyisoquinoline .

  • Route 2: A One-Pot Double Chlorination. This approach aims for process efficiency by converting both the lactam and the hydroxyl group into chlorides in a single reaction vessel using an excess of a potent chlorinating agent. This method is attractive for its step and atom economy but may present challenges in controlling selectivity and byproduct formation.

Below, we will explore each route in detail, providing the necessary technical information for practical application.

Route 1: Two-Step Synthesis via 1-Chloro-4-hydroxyisoquinoline

This route is characterized by its controlled, stepwise approach, which can be advantageous for ensuring high purity of the final product.

Workflow for Route 1

A 4-Hydroxyisoquinolin-1(2H)-one B Step 1: Selective Chlorination (POCl₃, Triethylamine) A->B 69% Yield C 1-Chloro-4-hydroxyisoquinoline (Intermediate) B->C D Step 2: Deoxychlorination (POCl₃, Heat) C->D E This compound (Final Product) D->E

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 1-Chloro-4-hydroxyisoquinoline

The first step involves the selective chlorination of the lactam functionality in 4-hydroxyisoquinolin-1(2H)-one. The use of phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (TEA) allows for this selective conversion at the C1 position while leaving the C4 hydroxyl group intact.

Mechanistic Rationale: The reaction is believed to proceed via the formation of a Vilsmeier-Haack type intermediate. The lone pair on the nitrogen of the lactam attacks the phosphorus atom of POCl₃, leading to the formation of a highly electrophilic intermediate. The presence of triethylamine neutralizes the generated HCl, driving the reaction forward. The enolic hydroxyl group at C4 is less reactive under these conditions compared to the lactam.

  • Materials:

    • 4-hydroxy-2H-isoquinolin-1-one

    • Phosphoryl chloride (POCl₃)

    • Triethylamine (TEA)

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Procedure:

    • To a stirred suspension of 4-hydroxy-2H-isoquinolin-1-one (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-chloro-4-hydroxyisoquinoline.[1]

Step 2: Synthesis of this compound

The intermediate, 1-chloro-4-hydroxyisoquinoline, is then subjected to a deoxychlorination reaction to convert the C4 hydroxyl group into a chlorine atom. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride at elevated temperatures.

Mechanistic Rationale: The mechanism for the conversion of a hydroxyl group on a heterocyclic ring to a chloride using POCl₃ involves an initial phosphorylation of the hydroxyl group.[2] This forms a phosphate ester, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ or generated HCl) at the C4 position displaces the phosphate group, yielding the desired this compound.[2]

  • Materials:

    • 1-chloro-4-hydroxyisoquinoline

    • Phosphoryl chloride (POCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 1-chloro-4-hydroxyisoquinoline (1.0 eq) in an excess of phosphoryl chloride (5-10 eq).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) to a pH of 7-8.

    • The solid product that precipitates is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Route 2: One-Pot Synthesis from 4-Hydroxyisoquinolin-1(2H)-one

This route is designed for operational simplicity and step economy, aiming to produce this compound directly from the starting dione in a single transformation.

Workflow for Route 2

A 4-Hydroxyisoquinolin-1(2H)-one B One-Pot Double Chlorination (Excess POCl₃, Heat) A->B Yield to be determined C This compound (Final Product) B->C

Caption: Workflow for the one-pot synthesis of this compound.

Mechanistic Rationale: This reaction is an extension of the principles seen in Route 1. By using a significant excess of phosphoryl chloride and elevated temperatures, both the lactam and the enolic hydroxyl group can be chlorinated in the same pot. The reaction likely proceeds through similar phosphorylated intermediates. The harsh conditions facilitate the conversion of both functional groups. The Vilsmeier-Haack reaction provides a useful analogy, where POCl₃ activates an amide (the lactam) for electrophilic substitution, and in this case, also serves as the chlorinating agent for the hydroxyl group.

  • Materials:

    • 4-hydroxy-2H-isoquinolin-1-one

    • Phosphoryl chloride (POCl₃)

    • Phosphorus pentachloride (PCl₅) (optional, can be used as a co-reagent)

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 4-hydroxy-2H-isoquinolin-1-one (1.0 eq).

    • Add a large excess of phosphoryl chloride (POCl₃, 10-20 eq). A catalytic or stoichiometric amount of PCl₅ can also be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (105-110 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and any mono-chlorinated intermediate.

    • After cooling to room temperature, carefully distill off the excess POCl₃ under reduced pressure.

    • Slowly and cautiously add the cooled residue to a beaker of crushed ice with constant stirring.

    • Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and then dry it.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Material 4-Hydroxyisoquinolin-1(2H)-one4-Hydroxyisoquinolin-1(2H)-one
Number of Steps 21
Overall Yield Moderate (Step 1 is 69%; Step 2 yield is variable but typically good for similar transformations)Potentially higher or lower depending on selectivity and byproduct formation. Requires experimental validation.
Process Control High (isolation of intermediate allows for purification at each stage)Lower (potential for a mixture of products if reaction conditions are not optimized)
Reagent Usage More moderate use of POCl₃ in Step 1.Requires a large excess of POCl₃.
Work-up & Purification Two separate work-ups and purifications.A single work-up and purification.
Scalability Generally more straightforward to scale due to better control over each step.May require significant optimization for large-scale production to control exotherms and ensure complete conversion.
Key Advantage Higher control and potentially higher purity of the final product.Step and time economy.
Key Disadvantage More time-consuming and labor-intensive.Potential for lower yields due to side reactions and requires harsher conditions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound. The choice between the two is a classic case of balancing process control against operational efficiency.

Route 1 (Two-Step Synthesis) is recommended for laboratory-scale synthesis where the purity of the final product is paramount. The ability to isolate and purify the 1-chloro-4-hydroxyisoquinoline intermediate ensures that any impurities from the first step are removed before proceeding, which can simplify the final purification.

Route 2 (One-Pot Synthesis) presents an attractive option for process chemistry and larger-scale production, where minimizing the number of unit operations can lead to significant cost and time savings. However, this route requires careful optimization to maximize the yield and minimize the formation of byproducts, such as incompletely chlorinated material. A thorough investigation of reaction temperature, time, and reagent stoichiometry is essential for the successful implementation of this one-pot strategy.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development program, including the desired scale, purity specifications, and available resources.

References

  • Kapatsina, E.; Lordon, M.; Baro, A.; Laschat, S. Synthesis of 1-Chloro-4-hydroxyisoquinoline. Synthesis2008, 16, 2551-2560.
  • ResearchGate. How to Preparation of 1-Chloro-4-hydroxyisoquinoline?? Available online: [Link] (accessed Jan 9, 2026).
  • Wikipedia. Vilsmeier–Haack reaction. Available online: [Link] (accessed Jan 9, 2026).
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available online: [Link] (accessed Jan 9, 2026).
  • PubMed. POCl3 chlorination of 4-quinazolones. Available online: [Link] (accessed Jan 9, 2026).

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A Comparative Guide to the Biological Activity of 1,4-Dichloroisoquinoline Derivatives and Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Drug Discovery

Within the landscape of medicinal chemistry, the quinoline and isoquinoline bicyclic systems stand out as "privileged scaffolds." Their rigid, heterocyclic structures serve as the foundation for a multitude of biologically active molecules, from natural alkaloids to synthetic pharmaceuticals.[1][2] The subtle yet critical difference between them—the position of the nitrogen atom in the heterocyclic ring—gives rise to distinct electronic and steric properties, profoundly influencing their interactions with biological targets. This guide provides a comparative analysis of the biological activities of these two core structures, with a specialized focus on the emerging potential of 1,4-dichloroisoquinoline derivatives. While extensive research has illuminated the therapeutic applications of various quinoline and isoquinoline compounds, the specific 1,4-dichloro substitution pattern on the isoquinoline core remains a less explored frontier. By synthesizing established experimental data with principles of structure-activity relationships (SAR), this document aims to provide researchers and drug development professionals with a comprehensive overview and a forward-looking perspective on the therapeutic promise held by these compounds in oncology, infectious diseases, and enzyme modulation.

Structural Foundations: Quinoline, Isoquinoline, and the Impact of Dichlorination

The fundamental difference between quinoline (1-azanaphthalene) and its isomer isoquinoline (2-azanaphthalene) dictates their chemical reactivity and three-dimensional shape, which in turn affects their ability to bind to enzymes and receptors.

The introduction of halogen atoms, particularly chlorine, is a time-tested strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Dichlorination at the 1 and 4 positions of the isoquinoline ring introduces strong electron-withdrawing effects and creates specific steric and electrostatic features. These modifications can enhance membrane permeability, increase binding affinity through halogen bonding, and alter metabolic stability, thereby offering a powerful tool to refine biological activity.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting the Hallmarks of Cancer

Both quinoline and isoquinoline scaffolds are cornerstones in the development of anticancer agents, acting through a variety of mechanisms.

  • Quinoline Derivatives: This class of compounds exhibits a broad range of antitumor mechanisms.[3] Many function as DNA intercalating agents, disrupting DNA replication and leading to apoptosis. Well-known examples include analogues of doxorubicin and streptonigrin.[1] Furthermore, quinoline derivatives are prominent as inhibitors of crucial signaling pathways. They have been developed as potent inhibitors of topoisomerase, protein kinases (such as Src, EGFR, and Pim-1), and tubulin polymerization, all of which are critical for cancer cell proliferation and survival.[1][4]

  • Isoquinoline Derivatives: Isoquinolines, particularly alkaloids like berberine and derivatives of lamellarin, also show significant antiproliferative effects.[2] Their primary mechanism often involves the inhibition of protein kinases, including cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[2] Additionally, some isoquinolines disrupt microtubule polymerization, a mechanism shared with classic chemotherapy drugs.

  • This compound - A Structural Perspective: While direct, extensive experimental data on the anticancer activity of this compound is limited, its structure suggests significant potential. The dichloro-substitution pattern is found in other heterocyclic kinase inhibitors. For example, 6,7-dichloro-1,4-dihydro-quinoxaline-2,3-diones have been shown to be potent antagonists of the NMDA receptor glycine site with nanomolar efficacy.[5] The chlorine atoms on the this compound scaffold could facilitate potent and selective binding within the ATP-binding pocket of various kinases, a critical target in oncology. This substitution pattern warrants synthesis and evaluation to explore its potential as a novel anticancer agent.

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline Quinoline-Chalcone (12e)MGC-803 (Gastric)1.38G2/M Arrest, ROS Induction[3]
Quinoline-Chalcone (12e)MCF-7 (Breast)5.21G2/M Arrest, ROS Induction[3]
Dihydrazone (3b)MCF-7 (Breast)7.016Apoptosis Induction, DNA Binding[4]
Isoquinoline Lamellarin AnalogueVariousVaries (nM to low µM)Topoisomerase / Kinase Inhibition[2]
BerberineVariousVariesMultiple (Kinase, Apoptosis)[2]
This compound --Data Not AvailablePredicted Kinase Inhibition-
Antimicrobial Activity: A Scaffold for New Antibiotics

The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds, and both quinolines and isoquinolines are promising candidates.

  • Quinoline Derivatives: The quinoline core is famously the basis for the fluoroquinolone class of broad-spectrum antibiotics, which includes drugs like ciprofloxacin. These agents act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. More recently, 4-aminoquinoline derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

  • Isoquinoline Derivatives: A growing body of evidence supports the antimicrobial potential of isoquinoline alkaloids and their synthetic derivatives.[2] They have shown potent bactericidal activity against a range of Gram-positive bacteria, including MRSA and vancomycin-resistant S. aureus (VRSA).[7] Some chlorinated isoquinoline derivatives have demonstrated notable antifungal activity, suggesting that halogenation is a key strategy for enhancing this property.[8][9][10]

  • This compound - A Structural Perspective: The presence of chlorine atoms is a common feature in potent antimicrobial agents. Studies on other chlorinated isoquinolines have shown that such substitutions can significantly enhance antifungal and bactericidal effects.[8] The 1,4-dichloro pattern could improve the compound's ability to penetrate microbial cell walls and interact with intracellular targets. Given the proven efficacy of related chlorinated isoquinolines, this compound derivatives are logical candidates for synthesis and screening against multidrug-resistant bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound ClassDerivative ExamplePathogenMIC (µg/mL)Reference
Quinoline 6-chlorocyclopentaquinolinamine (7b)S. aureus (MRSA)0.125 mM[6]
Isoquinoline Spathullin BS. aureus1[11]
Alkynyl Isoquinoline (HSN584)S. aureus (MRSA)0.5[7]
Chlorinated Phenylcarbamate (22)Various Bacteria & FungiPotent Activity[8]
This compound --Data Not Available-
Enzyme Inhibitory Activity: Precision Targeting of Kinases

The ability to selectively inhibit enzymes is a hallmark of modern drug design. Both quinoline and isoquinoline cores have proven to be exceptionally versatile frameworks for developing potent enzyme inhibitors, particularly protein kinase inhibitors.

  • Quinoline and Isoquinoline Derivatives as Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in cancer, inflammation, and neurodegenerative diseases.[12][13] Numerous quinoline and isoquinoline derivatives have been developed as potent inhibitors of Cdc2-like kinases (Clk), dual-specificity tyrosine-regulated kinases (Dyrk), and other key kinases.[12][13] These inhibitors typically function by competing with ATP for binding in the kinase active site. The kinase inhibitor Sorafenib (BAY 43-9006), for instance, induces apoptosis in leukemia cells by inhibiting multiple kinases.[14]

  • This compound - A Structural Perspective: The this compound scaffold is particularly promising for kinase inhibitor design. The nitrogen atom can act as a crucial hydrogen bond acceptor (a "hinge-binding" motif), while the two chlorine atoms can occupy hydrophobic pockets within the ATP-binding site, potentially conferring high potency and selectivity. The SAR of related kinase inhibitors often shows that specific halogenation patterns are critical for activity. The unique electronic and steric profile of the 1,4-dichloro substitution makes it an attractive candidate for targeting kinases that are currently "undruggable" or for overcoming resistance to existing inhibitors.

Table 3: Comparative Kinase Inhibitory Activity (IC50 Values)

Compound ClassDerivative ExampleKinase TargetIC50 (nM)Reference
Quinazoline ML167Clk4136[12]
Aminopyrimidine ML315Clk1, Clk4, Dyrk1A, Dyrk1B<10[12]
Pyrazolopyridine ALK Inhibitor (10g)ALK-L1196M<0.5[15]
This compound --Data Not Available-

Structure-Activity Relationship (SAR) Synthesis

The biological activity of quinoline and isoquinoline derivatives is highly dependent on the substitution pattern around the core scaffold.

G

Key insights from SAR studies include:

  • Halogenation: The position and nature of halogen substituents are critical. For 4-aminoquinolines, a 7-chloro group is essential for high antimalarial potency.[16] For other activities, such as antimicrobial or kinase inhibition, different patterns, including dichlorination, may be optimal.[5][8]

  • Side Chains: The length and composition of side chains, particularly at the 4-amino position of quinolines, dramatically affect activity and can be modified to overcome drug resistance.[16]

  • Hydrophobicity: The overall lipophilicity of the molecule, often increased by halogenation, influences cell permeability and target engagement. There is often a trend of improved potency with higher lipophilicity.[17]

For this compound, the SAR suggests these two chlorine atoms would create a strong electrophilic and lipophilic region, potentially driving interactions with hydrophobic pockets in enzyme active sites while the nitrogen atom engages in critical hydrogen bonding.

Experimental Protocols and Workflows

To facilitate further research into these compounds, standardized protocols for evaluating their biological activity are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Clk1)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant Clk1), the specific substrate peptide, and a buffer solution.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence). Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For luminescence assays (e.g., Kinase-Glo®), measure the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition versus compound concentration to calculate the IC50 value.

G start Start: Prepare Reagents plate Add Kinase, Substrate, and Buffer to 96-well plate start->plate add_cpd Add Test Compound (or DMSO control) plate->add_cpd add_atp Initiate Reaction: Add ATP Solution add_cpd->add_atp incubate Incubate at 30°C add_atp->incubate stop Terminate Reaction incubate->stop detect Detect Signal (Luminescence/Radioactivity) stop->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Conclusion and Future Directions

The quinoline and isoquinoline scaffolds are undeniably central to modern drug discovery, providing the basis for numerous approved and investigational drugs. While general derivatives have well-documented anticancer, antimicrobial, and enzyme-inhibitory properties, the specific biological profile of this compound remains largely uncharted territory.

This guide has synthesized the extensive data available for the broader quinoline and isoquinoline families and, through the lens of established structure-activity relationships, projected a promising therapeutic potential for this compound derivatives. The unique electronic and steric properties conferred by the 1,4-dichloro substitution pattern make this scaffold a highly attractive candidate for the development of novel kinase inhibitors and antimicrobial agents. There is a clear and compelling need for the chemical synthesis and rigorous biological evaluation of this compound class. Such research will not only validate the hypotheses presented here but also has the potential to unlock new therapeutic avenues for treating cancer and infectious diseases.

References

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  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Mar Drugs. 2017;15(12):379. doi:10.3390/md15120379
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Int J Mol Sci. 2022;23(16):8981. doi:10.3390/ijms23168981
  • Antiviral and antimicrobial profiles of selected isoquinoline alkaloids from Fumaria and Corydalis species. Z Naturforsch C J Biosci. 2008;63(9-10):657-662. doi:10.1515/znc-2008-9-1008
  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. J Med Chem. 2001;44(12):1951-1962. doi:10.1021/jm001124p
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-479. doi:10.1248/bpb.31.473
  • Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Org Biomol Chem. 2015;13(47):11445-11454. doi:10.1039/c5ob01650a
  • Orhan, I., et al. (2008). Antiviral and Antimicrobial Profiles of Selected Isoquinoline Alkaloids from Fumaria and Corydalis Species. ResearchGate.
  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. PubMed.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2015;25(16):3149-3153. doi:10.1016/j.bmcl.2015.06.079
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Adv. 2023;13(15):10137-10152. doi:10.1039/d3ra00676a
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. J Med Chem. 1998;41(24):4834-4840. doi:10.1021/jm980146x
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules. 2020;25(19):4498. doi:10.3390/molecules25194498
  • Apoptosis induced by the kinase inhibitor BAY 43-9006 in human leukemia cells involves down-regulation of Mcl-1 through inhibition of translation. J Biol Chem. 2005;280(44):36766-36775. doi:10.1074/jbc.M506551200
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasit Vectors. 2024;17(1):47. doi:10.1186/s13071-024-06132-z
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  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. Curr Med Chem. 2020;27(13):2100-2133. doi:10.2174/0929867326666190201150422
  • An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Med Res Rev. 2023;43(1):225-263. doi:10.1002/med.21928
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. 2024;29(12):2841. doi:10.3390/molecules29122841
  • Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial and Schistosomicidal Agents. Molecules. 2014;19(11):17691-17711. doi:10.3390/molecules191117691
  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malar J. 2018;17(1):301. doi:10.1186/s12936-018-2450-4

Sources

A Senior Application Scientist's Guide to 1,4-Dichloroisoquinoline in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. Among its halogenated derivatives, 1,4-dichloroisoquinoline presents a versatile, yet sometimes overlooked, building block for complex molecular architectures. The differential reactivity of its two chlorine atoms offers a unique platform for selective functionalization, enabling the stepwise introduction of diverse substituents.

This guide provides an in-depth technical comparison of this compound's performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will objectively benchmark its reactivity against common alternatives and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Furthermore, we will explore the potential of this compound in the burgeoning field of C-H activation.

The Strategic Advantage of this compound

The core utility of this compound lies in the non-equivalent reactivity of the chlorine atoms at the C1 and C4 positions. The C1 position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the influence of the adjacent nitrogen atom. This inherent electronic bias allows for regioselective functionalization, a critical aspect in multi-step syntheses.

G cluster_0 Reactivity Profile of this compound 1,4-DCIQ This compound C1_Position C1-Cl (More Reactive) 1,4-DCIQ->C1_Position Favored site for initial coupling C4_Position C4-Cl (Less Reactive) 1,4-DCIQ->C4_Position Selective_Functionalization Sequential Functionalization Possible C1_Position->Selective_Functionalization C4_Position->Selective_Functionalization

Caption: Differential reactivity of chlorine atoms in this compound.

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] In this arena, this compound serves as a competent electrophile.

Performance Comparison

While direct comparative studies are limited, we can synthesize a performance benchmark by examining related dichlorinated N-heterocycles. The reactivity of the C1-Cl bond in this compound is expected to be comparable to or slightly higher than that of the C2-Cl in 2,4-dichloroquinolines due to the similar electronic environment.[3][4]

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O8012~85 (Estimated)Inferred from[3]
2,4-DichloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂ (3)Cs₂CO₃Dioxane/H₂O801292[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)0.2595[5]

Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine (PPh₃) is standard for Suzuki couplings, as it stabilizes the palladium catalyst.[6] The choice of a carbonate base is common as it is sufficiently basic to promote transmetalation without causing unwanted side reactions.[2] A mixed aqueous-organic solvent system like dioxane/water is often employed to solubilize both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details the regioselective coupling at the C1 position.

G Start Start Setup Combine 1,4-DCIQ, boronic acid, base, and catalyst in solvent Start->Setup Inert Degas and place under inert atmosphere Setup->Inert Heat Heat reaction mixture Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column chromatography Workup->Purify End Characterize product Purify->End

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling with argon for 15 minutes.

  • Heating: Heat the reaction mixture to 80 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for C-N bond formation.[7][8] this compound can be effectively aminated, again with preferential reaction at the C1 position.

Performance Comparison

The performance of this compound in Buchwald-Hartwig amination is expected to be robust, similar to other electron-deficient chloro-N-heterocycles. The choice of ligand is crucial for achieving high yields and preventing catalyst deactivation.[9][10]

SubstrateAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene10016~90 (Estimated)Inferred from[11]
2,4-DichloropyridineAnilinePd(OAc)₂ (10) / XPhos (10)KOtBuToluene100 (MW)0.1795 (at C2)[12]
2,4-DichloropyrimidinePiperidinePd₂(dba)₃ (2) / RuPhos (4)NaOtBuDioxane801885 (at C4)[13][14]

Causality Behind Experimental Choices: Bulky, electron-rich phosphine ligands like XPhos are often employed in modern Buchwald-Hartwig aminations as they promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.[11] Strong, non-nucleophilic bases such as sodium tert-butoxide are necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8] Anhydrous, non-protic solvents like toluene are used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines the regioselective amination at the C1 position.

G Start Start Setup Combine Pd precatalyst, ligand, and base Start->Setup Add_Reagents Add 1,4-DCIQ, amine, and solvent Setup->Add_Reagents Inert Degas and place under inert atmosphere Add_Reagents->Inert Heat Heat reaction mixture Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column chromatography Workup->Purify End Characterize product Purify->End G Start Start Setup Combine 1,4-DCIQ, Pd and Cu catalysts in solvent Start->Setup Inert Degas and place under inert atmosphere Setup->Inert Add_Reagents Add amine base and terminal alkyne Inert->Add_Reagents Heat Heat reaction mixture Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column chromatography Workup->Purify End Characterize product Purify->End G Substrate This compound Competition Competition between pathways Substrate->Competition Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Competition C-H_Activation C-H Activation (e.g., at C5 or C8) Desired_Product C-H Functionalized Product C-H_Activation->Desired_Product Cross_Coupling C-Cl Activation (Cross-Coupling at C1/C4) Side_Product Cross-Coupling Product Cross_Coupling->Side_Product Competition->C-H_Activation Competition->Cross_Coupling

Sources

Cross-validation of analytical results for 1,4-Dichloroisoquinoline from different techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Data Integrity in Pharmaceutical Analysis

Introduction: The Analytical Imperative for 1,4-Dichloroisoquinoline

This compound is a halogenated aromatic heterocyclic compound with significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its presence, whether as a starting material, an intermediate, or an impurity, necessitates precise and accurate analytical characterization. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data, and in the context of drug development and quality control, this is not merely a scientific goal but a regulatory mandate.[1][2]

This guide provides a comprehensive framework for the cross-validation of analytical results for this compound using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By leveraging the distinct yet complementary information provided by each method, we can build a robust, self-validating system that ensures the highest degree of confidence in the identity, purity, and quantification of this compound. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which emphasize that a validated analytical procedure is one that is demonstrated to be fit for its intended purpose.[3][4][5]

The Principle of Orthogonal and Complementary Analysis

The core of this guide rests on the principle of using multiple, dissimilar analytical methods to measure the same analyte. Discrepancies in results are less likely when the methods have different underlying principles of separation and detection. This multi-technique strategy provides a powerful cross-validation mechanism.

G cluster_input Sample Input cluster_techniques Orthogonal Analytical Techniques cluster_outputs Analytical Outputs Sample Sample Containing This compound HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Quant Quantification (Purity, Assay) HPLC->Quant Retention Time, Peak Area GCMS->Quant Retention Time, Peak Area ID Structural ID (Mass, Fragments) GCMS->ID Fragmentation Pattern Struct Unambiguous Structure (Connectivity) NMR->Struct Chemical Shifts, Coupling Func Functional Groups (Bonds) FTIR->Func Vibrational Frequencies Conclusion Cross-Validated Analytical Result Quant->Conclusion ID->Conclusion Struct->Conclusion Func->Conclusion G cluster_quant Quantitative Analysis cluster_qual Qualitative Identification HPLC HPLC-UV Assay = 99.7% Result Confident Result: Sample is this compound with Purity ~99.9% HPLC->Result Agrees GCMS GC-MS Assay = 100.2% GCMS->Result Agrees NMR NMR Confirms C-H Framework NMR->Result Supports MS Mass Spec Confirms MW & Cl atoms MS->Result Supports FTIR FTIR Confirms Functional Groups FTIR->Result Supports

Sources

A Comparative Guide to the Synthesis of 1,4-Dichloroisoquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,4-Dichloroisoquinoline

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic importance lies in the differential reactivity of the two chlorine atoms at the C1 and C4 positions, allowing for sequential and regioselective functionalization. This makes it a versatile precursor for the development of novel pharmaceuticals, agrochemicals, and dyes. This guide provides a comparative analysis of synthetic routes to this valuable compound, offering insights into the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. While a direct, head-to-head comparison of various catalysts for a single transformation is not prevalent in the literature, we can compare the overall synthetic methodologies, which include classical reagent-based methods and potential catalytic routes.

Method 1: Classical Chlorination of Isoquinoline-1,4-dione Precursors

This is the most established and widely reported method for the synthesis of this compound. It typically involves the dehydration and chlorination of a hydroxylated isoquinoline precursor, most commonly isoquinoline-1,4-dione or its tautomer, 1-chloro-4-hydroxyisoquinoline.

Reaction Scheme:

Mechanism and Rationale:

The reaction proceeds through the conversion of the hydroxyl and keto groups into better leaving groups by phosphorylation with phosphorus oxychloride (POCl₃)[1][2]. Phosphorus pentachloride (PCl₅) can be used as an additive to enhance the chlorinating power of the reagent mixture[3]. The mechanism involves the nucleophilic attack of the oxygen atoms of the substrate on the electrophilic phosphorus atom of POCl₃, followed by the displacement of the resulting phosphate ester by a chloride ion. For the keto group, tautomerization to the enol form facilitates the reaction.

Advantages:

  • High Yields: This method is known to produce good to excellent yields of the desired product.

  • Readily Available Reagents: Phosphorus oxychloride and phosphorus pentachloride are common and relatively inexpensive laboratory reagents.

  • Established Procedure: The methodology is well-documented in the chemical literature, providing a reliable starting point for synthesis.

Limitations:

  • Harsh Reaction Conditions: The reaction often requires high temperatures (refluxing in POCl₃) and the use of corrosive and hazardous reagents.

  • Functional Group Tolerance: The harsh conditions can limit the presence of sensitive functional groups on the starting material.

  • Work-up Procedure: The work-up involves quenching the excess POCl₃ with ice, which is a highly exothermic and potentially hazardous process that requires careful execution.

Method 2: Copper-Catalyzed Double Sandmeyer Reaction

A plausible, though less documented, catalytic approach involves a double Sandmeyer reaction starting from 1,4-diaminoisoquinoline. The Sandmeyer reaction is a well-established copper-catalyzed transformation of an aryl diazonium salt to an aryl halide[4][5][6].

Hypothetical Reaction Scheme:

Mechanism and Rationale:

Advantages:

  • Catalytic Nature: This method would employ a catalytic amount of copper, which is a more environmentally friendly and cost-effective approach compared to the stoichiometric use of phosphorus-based reagents.

  • Milder Conditions: The Sandmeyer reaction is typically carried out at low temperatures (0-5 °C for diazotization) and then warmed to room temperature or slightly above, which could be more compatible with sensitive functional groups.

Limitations:

  • Precursor Unavailability: The primary challenge is the accessibility of the 1,4-diaminoisoquinoline starting material.

  • Challenges of Double Diazotization: Performing a clean and efficient double Sandmeyer reaction can be difficult. Competing side reactions, such as the formation of phenols or azo compounds, can lower the yield[8]. The stability of the bis(diazonium) salt is also a concern.

  • Lack of Precedent: There are no specific literature reports detailing this transformation for 1,4-diaminoisoquinoline, making it a more exploratory route.

Method 3: Potential Direct C-H Chlorination via Transition Metal Catalysis

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed direct C-H functionalization reactions[9][10]. While a specific method for the direct 1,4-dichlorination of isoquinoline has not been reported, this approach represents a cutting-edge and highly atom-economical potential strategy. Catalysts based on palladium, rhodium, and copper have shown promise in the C-H halogenation of various heterocycles[11][12][13].

Hypothetical Reaction Scheme:

Mechanism and Rationale:

The mechanism would likely involve the coordination of the nitrogen atom of the isoquinoline to the transition metal center. This would direct the C-H activation to the ortho positions (C1). Subsequent steps would involve an oxidative addition of a chlorine source and reductive elimination to form the C-Cl bond. Achieving dichlorination at both the C1 and C4 positions would require careful tuning of the catalyst, directing group strategy, and reaction conditions to control the regioselectivity. The C4 position is electronically different and less sterically accessible, making a one-pot 1,4-dichlorination challenging.

Advantages:

  • Atom Economy: This approach would be highly atom-economical, starting from the readily available isoquinoline and avoiding the need for pre-functionalized substrates.

  • Step Economy: A successful direct dichlorination would significantly shorten the synthetic sequence compared to the classical or Sandmeyer routes.

Limitations:

  • Lack of a Developed Method: This is a hypothetical approach for this compound, and significant research would be required to develop a viable catalytic system.

  • Regioselectivity Control: Achieving selective dichlorination at the C1 and C4 positions while avoiding chlorination at other positions would be a major challenge. The electronic properties of the isoquinoline ring favor substitution at C1 and C5/C8, making C4 a less reactive site for electrophilic-type C-H activation.

  • Catalyst and Reagent Cost: The transition metal catalysts and specialized chlorinating agents required could be expensive.

Quantitative Data Summary

Synthetic Method Catalyst/Reagent Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Classical Chlorination POCl₃ / PCl₅Good to ExcellentHigh Temperature (Reflux)High yield, established methodHarsh conditions, hazardous reagents
Copper-Catalyzed Double Sandmeyer CuClModerate (Hypothetical)Low to Moderate TemperatureCatalytic, milder conditionsPrecursor unavailability, side reactions
Direct C-H Chlorination Transition Metal (e.g., Pd, Rh)Unknown (Hypothetical)Varies (likely moderate)High atom and step economyNo established method, regioselectivity challenges

Experimental Protocol: Classical Chlorination of 1-Chloro-4-hydroxyisoquinoline

This protocol is adapted from established procedures for the chlorination of hydroxy- and oxo-heterocycles.

Materials:

  • 1-Chloro-4-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, but can improve yield)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-4-hydroxyisoquinoline (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (10-20 eq) to the flask. If using, add phosphorus pentachloride (1.1-1.5 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization: Once the quenching is complete, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Reaction Mechanism: Classical Chlorination

G A 1-Chloro-4-hydroxyisoquinoline C Phosphorylated Intermediate A->C Nucleophilic Attack B POCl3 B->C E This compound C->E Nucleophilic Substitution F PO2Cl2- C->F Leaving Group Departure D Chloride Ion (Cl-) D->E

Caption: Mechanism of classical chlorination of 1-chloro-4-hydroxyisoquinoline.

Experimental Workflow: Classical Chlorination

G A Reaction Setup: 1-Chloro-4-hydroxyisoquinoline + POCl3/PCl5 B Reflux (2-4h) A->B C Quenching on Ice B->C D Neutralization (NaHCO3) C->D E Extraction (DCM) D->E F Washing & Drying E->F G Purification F->G H This compound G->H

Caption: Experimental workflow for the classical synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the classical chlorination of hydroxylated precursors using reagents like phosphorus oxychloride. While this method is robust, it suffers from the use of harsh and hazardous conditions. Catalytic alternatives, such as a copper-catalyzed double Sandmeyer reaction or a direct transition-metal-catalyzed C-H chlorination, offer the promise of milder and more atom-economical routes. However, these methods are currently underdeveloped for this specific target molecule. The development of a practical and efficient catalytic synthesis of this compound remains a significant challenge and a worthwhile endeavor for synthetic chemists. Such a breakthrough would provide a greener and more versatile entry point to a wide range of complex and valuable isoquinoline derivatives.

References

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  • Zhang, S., et al. (2015). An Efficient Synthesis of Isoquinolines via Rhodium-Catalyzed Direct C-H Functionalization of Arylhydrazines. Organic & Biomolecular Chemistry, 13(29), 7920-7923.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). MDPI.
  • Yao, B., et al. (2012). Palladium‐Catalyzed CH Oxidation of Isoquinoline N‐Oxides: Selective Alkylation with Dialkyl Sulfoxides and Halogenation with Dihalo sulfoxides. SciSpace.
  • Zhang, S., et al. (2015). An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines. Scite.
  • Kim, T. (2020). How to Preparation of 1-Chloro-4-hydroxyisoquinoline?? ResearchGate.
  • Ye, Y., et al. (2024). Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation. Organic Letters, 26(16), 3338-3342.
  • Panwar, L., et al. (n.d.). Rhodium‐catalyzed‐directed CH activation and annulation for the... ResearchGate.
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  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (2016). National Institutes of Health.
  • Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. (2024). ResearchGate.
  • Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. (2018). RSC Publishing.
  • Raju, C. E., et al. (2022). Copper(I)-Catalyzed Formation of Isoquinoline and Quinoline Substituted Isobenzofurans. Organic Letters, 24(15), 2899-2904.
  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (2016). Semantic Scholar.
  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. (2024). PubMed.
  • What mechanism does the reaction of PCl5 with alcohols follow, SNi or SN2? (2023). Quora.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2017). National Institutes of Health.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate.
  • POCl3 chlorination of 4-quinazolones. (2011). PubMed.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
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  • US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. (n.d.). Google Patents.
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Navigating the Regioselectivity of 1,4-Dichloroisoquinoline: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1,4-dichloroisoquinoline stands as a pivotal building block, offering two distinct reactive sites for nucleophilic substitution. The selective functionalization at either the C1 or C4 position is paramount in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive comparison of the proposed reaction pathways for the nucleophilic aromatic substitution (SNAr) on this compound, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the factors governing regioselectivity, present a framework for predicting reaction outcomes, and provide a detailed experimental protocol for a representative amination reaction.

The Dichotomy of Reactivity: C1 versus C4

The core of this compound's synthetic utility lies in the differential reactivity of its two chlorine atoms. The pyridine ring's nitrogen atom exerts a strong electron-withdrawing effect, activating both the C1 and C4 positions towards nucleophilic attack. However, the degree of activation is not equal, leading to a preference for substitution at one site over the other. This regioselectivity is a delicate interplay of electronic and steric factors, often dictated by the reaction conditions.

Proposed Reaction Pathways: A Nucleophilic Aromatic Substitution (SNAr) Perspective

The predominant mechanism for the reaction of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process can be conceptualized as a two-step addition-elimination mechanism, proceeding through a high-energy intermediate known as a Meisenheimer complex.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Generalized SNAr pathways for this compound.

The regiochemical outcome of the reaction hinges on the relative stability of the two possible Meisenheimer complexes formed upon nucleophilic attack at C1 and C4.

Mechanistic Validation: Unraveling the Preference for C4

While direct, comprehensive mechanistic studies on this compound are limited, a wealth of data from analogous dihalo-heterocyclic systems, such as 2,4-dichloroquinazolines and various dichloroquinolines, provides compelling evidence for preferential substitution at the C4 position.[1][2][3] This preference is primarily attributed to electronic factors.

Computational Insights: Density Functional Theory (DFT) calculations on related molecules, like 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. The resulting Meisenheimer complex, with the negative charge localized on the nitrogen atom and delocalized over the aromatic system, is also calculated to be of lower energy, signifying a more stable intermediate and a lower activation energy for its formation.[4]

Experimental Corroboration: The observed regioselectivity in numerous synthetic reports on related compounds aligns with these computational predictions. The reaction of various amines with 2,4-dichloroquinazolines consistently yields the 4-amino-2-chloroquinazoline as the major product.[1][4] This empirical evidence strongly suggests that a similar electronic preference governs the reactivity of this compound.

Kinetic vs. Thermodynamic Control: A Decisive Factor

The reaction conditions, particularly temperature, can play a crucial role in determining the final product distribution, introducing the concepts of kinetic and thermodynamic control.[5][6][7]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed the fastest (the kinetic product) will predominate.[5][6] This corresponds to the pathway with the lowest activation energy. For this compound, the attack at the more electrophilic C4 position is expected to have a lower activation barrier, making the 4-substituted product the likely kinetic product.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for an equilibrium to be established between the starting materials, intermediates, and products.[5][6] Under these conditions, the most stable product (the thermodynamic product) will be the major isomer. The relative stability of the 1-substituted versus the 4-substituted product would depend on the specific nucleophile and any steric interactions.

dot digraph "Kinetic_vs_Thermodynamic_Control" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Energy profile for kinetic vs. thermodynamic control.

Comparative Performance: A Predictive Analysis

Based on the evidence from analogous systems, we can construct a predictive comparison of the reactivity at the C1 and C4 positions of this compound.

FeatureAttack at C4Attack at C1Rationale
Electronic Activation HigherLowerThe C4 position is electronically more deficient due to the stronger influence of the nitrogen atom.[1][4]
Meisenheimer Complex Stability More StableLess StableThe negative charge is better delocalized in the intermediate formed by attack at C4.
Predicted Kinetic Product 4-Substituted Isomer1-Substituted IsomerThe reaction pathway with the lower activation energy is favored at lower temperatures.[5]
Potential for Thermodynamic Control May be less stable depending on NuMay be more stable depending on NuSteric hindrance between the nucleophile at C1 and the adjacent benzene ring could destabilize this isomer.

Experimental Protocol: Selective Amination of this compound

This protocol provides a general procedure for the selective synthesis of 4-amino-1-chloroisoquinoline, the expected kinetic product. The validation of the product's regiochemistry is crucial and can be achieved through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंदot Caption: Workflow for the synthesis and analysis of aminated this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Structural Validation by NMR:

The unambiguous determination of the product's regiochemistry is paramount. 1H and 13C NMR spectroscopy are powerful tools for this purpose. For the expected 4-amino-1-chloroisoquinoline, the proton on the C3 position will show a characteristic chemical shift and coupling pattern. Furthermore, 2D NMR techniques such as HSQC and HMBC can be used to definitively establish the connectivity of the atoms in the molecule. The expected chemical shifts for the protons and carbons of the isoquinoline core will be significantly different for the two possible isomers.[8][9][10][11][12][13][14]

Conclusion

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024). LibreTexts. [Link]
  • Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. [No Source Found]
  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate.
  • Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia. [Link]
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. Jack Westin. [Link]
  • Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). MDPI. [Link]
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC - PubMed Central.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. TSI Journals. [Link]
  • How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange. (2020). Chemistry Stack Exchange. [Link]
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

Sources

A Researcher's Guide to the Regio- and Stereoselective Reactions of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, 1,4-dichloroisoquinoline stands as a versatile and highly valuable scaffold. Its two reactive chlorine atoms at the C1 and C4 positions offer a gateway to a diverse array of functionalized isoquinoline derivatives, which are prevalent in numerous biologically active compounds. However, the successful synthesis of a desired isomer hinges on a nuanced understanding of the factors governing the regioselectivity of its reactions. This guide provides an in-depth analysis of the key transformations of this compound, offering a comparative look at palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by mechanistic insights and detailed experimental protocols.

The Dichotomy of Reactivity: Electronic vs. Resonance Effects

The regiochemical outcome of reactions involving this compound is a fascinating interplay of electronic and resonance effects, leading to a predictable and exploitable divergence in the reactivity of the C1 and C4 positions. As a general principle, palladium-catalyzed cross-coupling reactions preferentially occur at the C1 position, while nucleophilic aromatic substitution (SNAr) favors the C4 position. This selectivity is rooted in the distinct electronic environments of the two carbon-chlorine bonds, influenced by the nitrogen atom in the isoquinoline ring system.

Palladium-Catalyzed Cross-Coupling: The Preeminence of C1

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C1 position of this compound, being alpha to the nitrogen atom, is significantly more electron-deficient. This heightened electrophilicity makes the C1-Cl bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This inherent electronic preference allows for the selective functionalization of the C1 position, leaving the C4-Cl bond intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The Stability of the C4 Intermediate

Conversely, nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The regioselectivity of this reaction is dictated by the stability of this intermediate. When a nucleophile attacks the C4 position of this compound, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This resonance stabilization is not possible when the attack occurs at the C1 position. Consequently, the transition state leading to the C4-adduct is lower in energy, making the C4 position the preferred site for nucleophilic attack.

Comparative Analysis of Key Reactions

The following sections delve into the specifics of the most common and synthetically useful reactions of this compound, providing a comparative overview of their regioselectivity and offering insights into the causal factors behind these outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C1 Functionalization

These reactions are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, offering a powerful strategy for the selective elaboration of the C1 position of this compound.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, this reaction demonstrates high regioselectivity for the C1 position.

  • Causality of Selectivity: The enhanced electrophilicity of the C1 position facilitates a more rapid oxidative addition of the palladium(0) catalyst compared to the C4 position.

  • Experimental Insight: By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, and base, it is possible to achieve excellent yields of the C1-arylated or -vinylated product while preserving the C4-chloro substituent for further diversification.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction proceeds with high regioselectivity at the C1 position of this compound.

  • Causality of Selectivity: The mechanism follows a similar palladium catalytic cycle where the preferential oxidative addition at the more electron-deficient C1 position dictates the regiochemical outcome.[1] The coordination of the isoquinoline nitrogen to the palladium center may also play a role in directing the catalyst to the proximate C1 position.[1]

  • Experimental Insight: Studies on the analogous 2,4-dichloroquinoline have shown that the Sonogashira coupling can be performed with high C2 (equivalent to C1) selectivity, providing a reliable method for introducing alkynyl moieties at this position.[1]

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. When applied to this compound, this reaction allows for the selective introduction of an amino group at the C1 position.

  • Causality of Selectivity: The underlying principle of preferential oxidative addition at the C1 position holds true for this transformation as well.

  • Experimental Insight: The choice of phosphine ligand is crucial in the Buchwald-Hartwig amination and can be optimized to achieve high yields and selectivity for the C1-aminated product.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to C4-Substituted Isoquinolines

SNAr reactions provide a complementary approach to the functionalization of this compound, offering a reliable route to derivatives substituted at the C4 position.

  • Causality of Selectivity: The regioselectivity is governed by the stability of the Meisenheimer intermediate. Attack at C4 allows for resonance delocalization of the negative charge onto the nitrogen atom, a stabilizing effect that is absent when the attack occurs at C1.

  • Experimental Insight: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atom at the C4 position. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Data Presentation: A Comparative Overview

Reaction TypePreferred PositionDriving FactorTypical Nucleophile/ReagentKey Experimental Considerations
Suzuki-Miyaura Coupling C1Enhanced electrophilicity of C1 facilitating oxidative additionAryl/vinyl boronic acids or estersPalladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃)
Sonogashira Coupling C1Enhanced electrophilicity of C1 facilitating oxidative additionTerminal alkynesPalladium catalyst, copper(I) co-catalyst (optional but common), amine base (e.g., Et₃N, DIPEA)
Buchwald-Hartwig Amination C1Enhanced electrophilicity of C1 facilitating oxidative additionPrimary or secondary aminesPalladium catalyst, phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOtBu, K₃PO₄)
Nucleophilic Aromatic Substitution (SNAr) C4Resonance stabilization of the Meisenheimer intermediateAmines, alkoxides, thiolatesChoice of nucleophile, solvent, and temperature. A base is often required.

Mandatory Visualizations

Diagram 1: Regioselective Pathways in this compound Reactions

G cluster_0 This compound cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) start This compound pd_coupling Suzuki, Sonogashira, Buchwald-Hartwig start->pd_coupling Pd(0), Ligand, Base snar Reaction with Nucleophiles (e.g., R₂NH, RO⁻, RS⁻) start->snar Nucleophile, Base c1_product 1-Substituted-4-chloroisoquinoline (Major Product) pd_coupling->c1_product Preferential Oxidative Addition at C1 c4_product_pd 4-Substituted-1-chloroisoquinoline (Minor Product) pd_coupling->c4_product_pd Slower Oxidative Addition at C4 c4_product_snar 4-Substituted-1-chloroisoquinoline (Major Product) snar->c4_product_snar Stabilized Meisenheimer Intermediate at C4 c1_product_snar 1-Substituted-4-chloroisoquinoline (Minor Product) snar->c1_product_snar Less Stable Intermediate at C1

Caption: Divergent regioselectivity in the reactions of this compound.

Diagram 2: Mechanism of C1-Selective Suzuki-Miyaura Coupling

G cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (C1-Cl bond) pd0->ox_add pd_complex [Iso-Pd(II)L₂(Cl)] ox_add->pd_complex transmetal Transmetalation (R-B(OR)₂ + Base) pd_complex->transmetal pd_r_complex [Iso-Pd(II)L₂(R)] transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product 1-R-4-chloroisoquinoline red_elim->product start This compound start->ox_add Fastest at C1

Caption: C1-selective Suzuki coupling mechanism.

Diagram 3: Mechanism of C4-Selective Nucleophilic Aromatic Substitution

G cluster_snar_pathway SNAr Pathway at C4 start This compound addition Nucleophilic Attack at C4 start->addition nucleophile Nucleophile (Nu⁻) nucleophile->addition meisenheimer Meisenheimer Intermediate (Resonance Stabilized by N) addition->meisenheimer Rate-determining step elimination Elimination of Cl⁻ meisenheimer->elimination Fast product 4-Nu-1-chloroisoquinoline elimination->product

Caption: C4-selective SNAr mechanism.

Experimental Protocols

The following protocols are representative procedures for the selective functionalization of this compound. These should be adapted and optimized based on the specific substrate and desired product.

Protocol 1: C1-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the regioselective Suzuki coupling of related dihalo-N-heterocycles.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Selective Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the amination of the C4 position.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the chosen solvent (e.g., DMF).

  • Add the secondary amine (1.1 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) to the flask.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Stereoselectivity Considerations

For the reactions of the achiral this compound with achiral reagents, the formation of stereoisomers is not a primary concern as no new stereocenters are generated. However, if a chiral nucleophile, a chiral boronic acid, or a chiral ligand on the palladium catalyst is employed, the potential for diastereoselective or enantioselective transformations arises. In such cases, the stereochemical outcome would be highly dependent on the specific chiral directing group and the reaction mechanism. A detailed analysis of these specialized cases is beyond the scope of this general guide but represents an exciting avenue for further research in asymmetric synthesis.

Conclusion

The dual reactivity of this compound makes it a powerful building block in synthetic chemistry. By understanding the fundamental electronic and resonance effects that govern the regioselectivity of its reactions, researchers can strategically choose their synthetic approach to selectively functionalize either the C1 or the C4 position. Palladium-catalyzed cross-coupling reactions provide a reliable avenue for C1 modification, while nucleophilic aromatic substitution offers a robust method for C4 functionalization. This predictable selectivity allows for the sequential and controlled introduction of diverse functionalities, paving the way for the efficient synthesis of complex isoquinoline-based molecules for applications in medicinal chemistry and materials science.

References

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

Sources

Validating the Efficacy of 1,4-Dichloroisoquinoline-Derived Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of novel 1,4-Dichloroisoquinoline-derived compounds, with a particular focus on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in numerous biologically active molecules.[1][2] This guide offers a structured approach, from initial enzymatic assays to cellular and in vivo models, ensuring scientific integrity and robust data generation.

Introduction: The Rationale for Targeting PARP with Isoquinoline Derivatives

Poly(ADP-ribose) polymerases (PARP) are a family of enzymes crucial for cellular processes, most notably DNA repair.[3][4] In the context of cancer therapy, inhibiting PARP has emerged as a highly successful strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3][5] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5] In cancer cells with a compromised homologous recombination repair system, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[5]

The this compound core is a versatile starting point for the synthesis of novel therapeutic agents due to its structural features that allow for diverse chemical modifications.[1][6] The exploration of derivatives from this scaffold as PARP inhibitors is a promising avenue for the development of new anticancer drugs. This guide outlines the necessary steps to validate their efficacy.

Mechanism of Action: PARP Inhibition and Trapping

A critical aspect of evaluating PARP inhibitors is understanding not only their catalytic inhibition but also their ability to "trap" PARP enzymes on DNA. This trapping mechanism is a significant contributor to the cytotoxic effects of many PARP inhibitors.[7] Therefore, the initial biochemical assays should aim to characterize both of these properties.

Below is a diagram illustrating the central role of PARP in DNA single-strand break repair and the dual mechanism of action of PARP inhibitors.

PARP_Mechanism cluster_0 DNA Single-Strand Break cluster_1 PARP-Mediated Repair cluster_2 Action of this compound Derivatives DNA_Break DNA Damage (Single-Strand Break) PARP1 PARP1 Recruitment and Activation DNA_Break->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Catalytic_Inhibition Catalytic Inhibition (Blocks PARylation) PARP1->Catalytic_Inhibition PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Factors Recruitment of DNA Repair Factors PARylation->Repair_Factors Repair_Completion DNA Repair Repair_Factors->Repair_Completion Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1 Binds to Catalytic Domain Catalytic_Inhibition->Repair_Factors Prevents Recruitment

Caption: Mechanism of PARP inhibition by this compound derivatives.

In Vitro Validation: A Step-by-Step Approach

The in vitro validation process is designed to move from a direct assessment of enzymatic activity to the evaluation of the compound's effects in a cellular context.

Biochemical Assays: Measuring Direct PARP Inhibition

The first step is to determine if the synthesized this compound derivatives directly inhibit PARP enzyme activity. Commercially available PARP assay kits are a reliable and efficient way to perform this initial screening and determine the half-maximal inhibitory concentration (IC50).[3]

Recommended Assay Formats:

  • ELISA-based assays: These kits measure the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme.

  • Fluorescence Polarization (FP) assays: FP assays can be used to assess both catalytic inhibition and PARP trapping.[8]

Experimental Protocol: General Steps for an ELISA-based PARP Assay

  • Plate Preparation: Coat a 96-well plate with a histone substrate.

  • Reaction Setup: Add the PARP enzyme, NAD+ (the substrate for PARylation), and varying concentrations of the this compound test compounds. Include a known PARP inhibitor (e.g., Olaparib, Talazoparib) as a positive control and a vehicle control (e.g., DMSO).[9][10]

  • Incubation: Incubate the plate to allow the PARP-mediated PARylation reaction to occur.

  • Detection: Add an antibody that specifically recognizes PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add the substrate for the detection enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays: Assessing Cellular Potency and Cytotoxicity

Once direct PARP inhibition is confirmed, the next crucial step is to evaluate the effects of the compounds on cancer cells.

Experimental Workflow for Cellular Assays

Cellular_Workflow Start Synthesized This compound Derivatives Cell_Line_Selection Select Cancer Cell Lines (e.g., BRCA-mutant and BRCA-wildtype) Start->Cell_Line_Selection Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT or XTT) Incubation->Viability_Assay Data_Analysis Calculate GI50/IC50 Values Viability_Assay->Data_Analysis End Identify Lead Compounds Data_Analysis->End

Caption: Workflow for evaluating the cytotoxicity of novel compounds in cancer cell lines.

Cell Line Selection: It is essential to test the compounds in a panel of cell lines, including those with and without BRCA mutations, to confirm the synthetic lethality mechanism.

Cell Viability Assays: MTT vs. XTT Colorimetric assays that measure the metabolic activity of cells are a standard method for assessing cell viability and cytotoxicity.[11][12] The MTT and XTT assays are both based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[13][14]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[11][13]Reduction of XTT to a water-soluble orange formazan product.[11][13]
Solubilization Step Required (e.g., with DMSO or SDS).[11][13]Not required.[13]
Advantages Well-established and cost-effective.[12]Simpler and faster protocol, higher sensitivity.[14]
Considerations Potential for incomplete formazan dissolution.Can be more susceptible to interference from reducing compounds.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add the activated XTT solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

In Vivo Efficacy: Preclinical Validation in Animal Models

Promising lead compounds identified from in vitro studies should be advanced to in vivo efficacy studies in animal models.[5] Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard approach for these evaluations.[5]

Logical Progression to In Vivo Studies

InVivo_Progression InVitro_Hits Potent In Vitro Hits (Low IC50/GI50) PK_Studies Pharmacokinetic (PK) Studies (Bioavailability, Half-life) InVitro_Hits->PK_Studies Tolerability_Studies Maximum Tolerated Dose (MTD) Studies PK_Studies->Tolerability_Studies Xenograft_Model Establish Xenograft Tumor Model (e.g., BRCA-mutant ovarian cancer) Tolerability_Studies->Xenograft_Model Treatment Treat Tumor-bearing Mice with Lead Compound Xenograft_Model->Treatment Efficacy_Evaluation Monitor Tumor Growth, Body Weight, and Survival Treatment->Efficacy_Evaluation PD_Studies Pharmacodynamic (PD) Studies (e.g., PAR levels in tumors) Treatment->PD_Studies Final_Assessment Assess Anti-tumor Efficacy and Tolerability Efficacy_Evaluation->Final_Assessment PD_Studies->Final_Assessment

Caption: Logical flow from in vitro hit identification to in vivo efficacy evaluation.

General Protocol for an In Vivo Xenograft Study

  • Model Selection: Choose an appropriate human cancer cell line (e.g., one with a known BRCA mutation) and implant the cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different dose levels of the this compound-derived compound). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Comparative Data and Interpretation

The ultimate goal of these assays is to identify this compound-derived compounds with superior or comparable efficacy to existing PARP inhibitors. The data should be presented in a clear and comparative manner.

Table 1: Hypothetical Comparative Efficacy Data

CompoundPARP1 IC50 (nM)Cell Viability GI50 (nM) (BRCA1-mutant cells)Tumor Growth Inhibition (%) (In Vivo Xenograft Model)
1,4-DQI-A 5.215.865
1,4-DQI-B 12.545.242
Olaparib 3.810.570
Talazoparib 1.12.385

Interpretation: In this hypothetical example, compound 1,4-DQI-A shows promising activity, with an IC50 and GI50 in the low nanomolar range and significant tumor growth inhibition in vivo, warranting further investigation.

Conclusion

This guide provides a structured and scientifically rigorous framework for validating the efficacy of novel this compound-derived compounds as potential PARP inhibitors. By following a logical progression from biochemical to cellular and finally to in vivo assays, researchers can generate robust and reliable data to support the advancement of promising new therapeutic agents. The emphasis on comparative analysis with established drugs is crucial for determining the true potential of these novel chemical entities in the landscape of cancer therapy.

References

  • PARP assay kits - Cambridge Bioscience. (n.d.).
  • How To Choose the Right Assay for PARP - Technology Networks. (2024, July 1).
  • MTT assay - Wikipedia. (n.d.).
  • PARP Assays - BPS Bioscience. (n.d.).
  • PARP Assays - Amsbio. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. (2021, February 18).
  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - NIH. (2021, August 7).
  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - Semantic Scholar. (n.d.).
  • Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models - AACR Journals. (2010, April 15).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.).
  • This compound - ChemBK. (n.d.).
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  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - MDPI. (n.d.).
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  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. (n.d.).
  • Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial and Schistosomicidal Agents - PubMed Central. (n.d.).
  • The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed. (2020, May 13).

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

Waste StreamImmediate ActionDisposal Route
Solid 1,4-Dichloroisoquinoline Segregate in a clearly labeled, sealed, and compatible container.High-Temperature Incineration
Solutions of this compound Segregate in a clearly labeled, sealed, and compatible container. Separate from non-halogenated waste.High-Temperature Incineration
Contaminated Labware & PPE Double-bag in labeled hazardous waste bags.High-Temperature Incineration

The Critical Importance of Proper Disposal: Beyond the Experiment

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the synthesis and analysis of novel compounds. The safe and environmentally conscious disposal of chemical waste is a critical component of our work. This compound, a halogenated heterocyclic compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Immediate Safety & Handling: Your First Line of Defense

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[1] Therefore, adherence to the following personal protective equipment (PPE) protocol is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber, and inspect them for any signs of degradation before use.[2][3]

  • Body Protection: A flame-resistant and impervious lab coat or gown is essential to prevent skin contact.[1]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[1][2]

The Primary Disposal Pathway: High-Temperature Incineration

The recommended and most effective method for the disposal of this compound and other halogenated organic compounds is high-temperature incineration.[2][4] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Causality: Halogenated organic compounds can produce hazardous byproducts, such as hydrogen chloride gas, upon incomplete combustion.[5] High-temperature incineration in a specially designed hazardous waste incinerator equipped with an afterburner and a scrubber is necessary to neutralize these acidic gases and ensure complete breakdown of the parent compound.[2]

Operational Parameters for Incineration of Halogenated Organic Compounds
ParameterRecommended ValueRationale
Operating Temperature 1800 to 2200°F (982 to 1204°C)[6]Ensures complete thermal decomposition of the stable aromatic and heterocyclic structure.
Residence Time 2.0 seconds[6]Provides sufficient time for the complete combustion of the compound and any intermediates.
Waste Destruction Efficiency (DRE) > 99.9999%[6]A regulatory requirement to ensure minimal release of the hazardous substance.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is crucial for safety and regulatory compliance. The following workflow outlines the necessary steps for managing this compound waste from generation to disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid this compound Solid_Container Seal in Labeled, Compatible Solid Waste Container Solid->Solid_Container Liquid This compound Solutions Liquid_Container Seal in Labeled, Compatible Liquid Waste Container (Halogenated Waste Stream) Liquid->Liquid_Container Contaminated Contaminated Materials (PPE, Glassware) Contaminated_Bag Double-Bag in Labeled Hazardous Waste Bags Contaminated->Contaminated_Bag Storage_Area Designated Satellite Accumulation Area (SAA) Away from Incompatible Materials Solid_Container->Storage_Area Liquid_Container->Storage_Area Contaminated_Bag->Storage_Area EHS_Pickup Arrange Pickup by Institutional EHS Storage_Area->EHS_Pickup Incineration High-Temperature Incineration by Licensed Facility EHS_Pickup->Incineration

Caption: Disposal workflow for this compound waste.

Detailed Steps:
  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or expired this compound, as well as grossly contaminated items like weighing papers, in a dedicated, sealed container made of a compatible material (e.g., high-density polyethylene - HDPE).[7]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled container for halogenated organic waste.[8] Do not mix with non-halogenated organic waste to avoid complicating the disposal process.

    • Contaminated Materials: Used PPE, lightly contaminated glassware, and spill cleanup materials should be double-bagged in designated hazardous waste bags.[8]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Include the approximate concentration and quantity.

  • Storage:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.[8]

    • Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.[4][5]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS office.

  • Secure the Area: If it is safe to do so, eliminate any potential ignition sources.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or vacuum the material, avoiding the generation of dust. Use spark-proof tools.[1]

    • For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Decontaminate: Once the bulk of the spill has been collected, decontaminate the area according to your laboratory's standard operating procedures for hazardous materials.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, following the procedures outlined above.[7]

Alternative and Emerging Disposal Technologies: A Look to the Future

While high-temperature incineration is the current standard, research into alternative disposal methods for halogenated organic compounds is ongoing. One promising area is reductive dehalogenation .[9][10] This chemical process involves the removal of halogen atoms from a molecule, replacing them with hydrogen atoms, thereby reducing the toxicity of the compound.[11] While not yet a commercially widespread disposal method for this specific compound, it represents a potential future pathway for more environmentally friendly chemical waste management.

Regulatory Framework: Adherence to EPA Guidelines

This compound, as a halogenated organic compound, falls under the regulatory purview of the Environmental Protection Agency (EPA). Specifically, it is subject to the Land Disposal Restrictions (LDR) program, which mandates that hazardous wastes must be treated to reduce their hazardous constituents before being disposed of in a landfill.[12] High-temperature incineration is a recognized and effective treatment technology that meets these requirements.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the hazards, adhering to the established protocols, and staying informed about regulatory requirements and emerging technologies, we can ensure that our scientific pursuits do not come at the cost of personal or environmental well-being. Always consult with your institution's EHS office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Incineration Techniques for Control of Volatile Organic Compound Emissions. (n.d.). EPA.
  • Reductive dehalogenation and formation of sulfonated quinones in the aqueous reactions between vario. (2023, May 24). DEA.
  • MSDS of 1,6-Dichloroisoquinoline. (2018, December 7). Capot Chemical Co., Ltd.
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A Senior Application Scientist's Guide to Handling 1,4-Dichloroisoquinoline: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1,4-Dichloroisoquinoline demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment, grounded in the principles of chemical causality and procedural discipline. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a deeply ingrained culture of safety within your laboratory.

Understanding the Hazard: Why This PPE is Non-Negotiable

The primary hazards associated with dichlorinated quinolines are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction after repeated exposure.[1][2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]

  • Inhalation Hazard: As a solid powder, it can be aerosolized, creating a risk of respiratory tract irritation.[3]

These hazards dictate that our primary safety objective is to prevent all direct contact with the skin, eyes, and respiratory system.

The Hierarchy of Controls: PPE as the Final Barrier

Before we specify the PPE ensemble, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: Always handle this compound powder and its solutions inside a certified chemical fume hood to control airborne hazards.[4]

  • Administrative Controls: Establish Standard Operating Procedures (SOPs), ensure proper training for all personnel, and clearly demarcate areas where this compound is handled.

The PPE protocols outlined below are designed to protect you when these primary controls are correctly implemented.

The Essential PPE Ensemble for this compound

The selection of each PPE component is a deliberate choice driven by the chemical's properties. The following ensemble is mandatory for any procedure involving this compound, from weighing the solid to post-reaction work-up.

Eye and Face Protection

Due to the serious eye irritation risk, protection must be robust.

  • Chemical Splash Goggles: These are mandatory. Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes, mists, and fine powders.[5] Standard safety glasses, even with side shields, leave gaps and are insufficient for this level of hazard.[6]

  • Face Shield (Task-Dependent): When handling larger quantities (>1 g) or performing operations with a significant splash potential (e.g., quenching a reaction, transferring solutions), a face shield must be worn in addition to chemical splash goggles.[6]

Hand Protection: The Critical Interface

Your hands are the most likely point of direct contact. Glove selection and use must be meticulous.

  • Glove Material: Nitrile gloves are the standard for incidental contact in a laboratory setting. They provide good resistance to a range of chemicals and are a suitable choice for handling this compound during routine procedures. However, for prolonged contact or immersion, it is essential to consult a specific chemical resistance chart from the glove manufacturer.[7][8]

  • Double Gloving: Always wear two pairs of nitrile gloves.[9] This practice significantly reduces the risk of exposure from a single glove failure (e.g., a micropuncture). The outer glove is considered contaminated and should be changed immediately after a known splash or after completing a task.[9]

Body Protection
  • Laboratory Coat: A clean, knee-length laboratory coat with long sleeves and buttoned cuffs is required. This protects your skin and personal clothing from contamination.

  • Closed-Toed Shoes: Footwear must fully cover the foot.[10] Permeable shoes, such as canvas sneakers or sandals, are strictly prohibited in the laboratory.

Respiratory Protection

As a best practice, all manipulations of solid this compound that could generate dust must be performed in a chemical fume hood.[4] If, under rare and fully risk-assessed circumstances, this is not possible, respiratory protection is required.

  • Respirator Type: Use a NIOSH-approved respirator fitted with P2 or P95 particulate filters.[1][3] This will protect against inhaling fine dust particles. A full respiratory protection program, including fit testing, is required for mandatory respirator use.

Procedural Discipline: Protocols for Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure for using it. Contamination most often occurs during the removal (doffing) of PPE.

Experimental Protocol: Step-by-Step PPE Donning
  • Wash Hands: Thoroughly wash and dry your hands.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Lab Coat: Put on your lab coat and fasten all buttons.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.[9]

  • Don Eye Protection: Put on your chemical splash goggles.

  • Don Face Shield: If the procedure requires it, put on a face shield.

Experimental Protocol: Step-by-Step PPE Doffing (The Critical Sequence)

This sequence is designed to move from most contaminated to least contaminated, preventing you from touching clean areas with dirty gloves.

  • Inspect Outer Gloves: If there is visible contamination, wipe them down before proceeding.

  • Remove Outer Gloves: Using a glove-to-glove technique, peel off the outer pair of gloves without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.[3]

  • Remove Face Shield (if used): Handle by the back strap and place in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Avoid a forceful motion that could aerosolize contaminants. Hang it in its designated place or dispose of it if it's a single-use coat.

  • Remove Goggles: Handle by the strap. Place in a designated area for decontamination.

  • Remove Inner Gloves: Using a skin-to-skin and glove-to-glove technique, peel off the inner gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Diagram: PPE Doffing (Removal) Workflow This diagram illustrates the critical sequence for removing PPE to prevent self-contamination.

Doffing_Workflow cluster_contaminated Contaminated Area cluster_clean Clean Area A 1. Inspect & Clean Outer Gloves B 2. Remove Outer Gloves A->B Glove-to-glove C 3. Remove Face Shield B->C Handle by back D 4. Remove Lab Coat C->D Turn inside-out E 5. Remove Goggles D->E Handle by strap F 6. Remove Inner Gloves E->F Skin-to-skin G 7. Wash Hands Thoroughly F->G Final Step

Caption: Critical sequence for PPE removal to minimize exposure.

Waste Disposal Plan

All disposable PPE contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, bench paper, and disposable lab coats must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]

  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Diagram: PPE Disposal Decision Workflow This diagram outlines the decision-making process for disposing of used PPE.

Disposal_Workflow Start PPE Item Used Decision Is it contaminated with This compound? Start->Decision HazWaste Dispose in Labeled Hazardous Waste Container Decision->HazWaste  Yes   RegularWaste Dispose in Regular Laboratory Waste Decision->RegularWaste  No  

Caption: Decision tree for proper segregation of PPE waste.

Summary of PPE Requirements by Task

For quick reference, this table summarizes the necessary PPE for common laboratory tasks involving this compound.

TaskRisk LevelRequired Eye/Face ProtectionHand ProtectionBody & FootwearRespiratory Protection
Weighing Solid High (Dust)Chemical Splash GogglesDouble Nitrile GlovesButtoned Lab Coat, Closed-Toed ShoesWork in Fume Hood. Respirator if hood is not possible.
Preparing Solutions Medium (Splash)Chemical Splash GogglesDouble Nitrile GlovesButtoned Lab Coat, Closed-Toed ShoesWork in Fume Hood.
Reaction Work-up High (Splash)Goggles & Face ShieldDouble Nitrile GlovesButtoned Lab Coat, Closed-Toed ShoesWork in Fume Hood.
Handling Sealed Vials Low (Incidental)Chemical Splash GogglesSingle Nitrile GlovesButtoned Lab Coat, Closed-Toed ShoesNot Required.

By adhering to these detailed protocols, you are not merely following rules; you are engaging in a dynamic process of risk management that ensures both the integrity of your research and the protection of your health.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. Discusses best practices for glove use, including double gloving. [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). A general guide on different types of PPE for chemical handling. [Link]
  • Chemical Resistance Chart. (N.D.). SAS Safety Corp. General information on glove material reactions to various chemicals. [Link]
  • MSDS of 1,6-Dichloroisoquinoline. (2018). Capot Chemical Co., Ltd. Safety data for a closely related isomer, including handling and disposal measures. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (N.D.). Occupational Safety and Health Administration.
  • Section 6C: Protective Equipment - Princeton EHS. (N.D.). Princeton University. Details the appropriate use of different types of PPE, including eye protection and gloves. [Link]
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (N.D.). Provides guidelines for using nitrile gloves with incidental chemical splash exposure. [Link]
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019).
  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced. (N.D.). University of California, Merced.
  • Chemical Resistance Guide. (N.D.). North Safety Products.
  • 1,4-Dichlorobenzene (para) - US EPA. (N.D.). Environmental Protection Agency.
  • Gloves Chemical Resistance Chart. (N.D.).
  • Table of exposure limits for chemical and biological substances | WorkSafeBC. (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.